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  • Product: Hexadecyltrimethylammonium isopropyl sulphate
  • CAS: 78480-17-8

Core Science & Biosynthesis

Foundational

The Physicochemical Architecture of Hexadecyltrimethylammonium Isopropyl Sulphate: A Comprehensive Guide for Formulation Scientists

Introduction: The Paradigm of Counterion Engineering In the realm of cationic surfactants, cetyltrimethylammonium bromide (CTAB) has long been the gold standard for nanoparticle synthesis, antimicrobial formulations, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm of Counterion Engineering

In the realm of cationic surfactants, cetyltrimethylammonium bromide (CTAB) has long been the gold standard for nanoparticle synthesis, antimicrobial formulations, and mesoporous material templating. However, the rigid crystalline lattice of halide-based surfactants often results in high Krafft temperatures and limited low-temperature solubility.

Enter Hexadecyltrimethylammonium isopropyl sulphate (CAS: 78480-17-8) —also referred to as cetrimonium isopropyl sulphate (CTAIS). By replacing the monatomic, highly electronegative halide counterion with a bulky, polarizable organic anion (isopropyl sulphate), formulation scientists can fundamentally alter the thermodynamic landscape of the surfactant. This in-depth guide explores the physicochemical mechanics, self-assembly dynamics, and validated analytical protocols for CTAIS, providing a framework for its application in advanced drug development and colloid science.

Molecular Anatomy and Thermodynamic Profiling

The physicochemical behavior of CTAIS is governed by the asymmetric interaction between the long-chain hexadecyltrimethylammonium cation (


) and the isopropyl sulphate anion (

).
The Krafft Point Depression Mechanism

The Krafft point (


) is the temperature at which surfactant solubility intersects with the Critical Micelle Concentration (CMC). Halide counterions like bromide form highly ordered, tightly packed crystal lattices with the 

headgroup, requiring significant thermal energy to dissolve (

for CTAB).

In contrast, the isopropyl sulphate counterion possesses a short, branched hydrophobic moiety. This steric bulk disrupts the crystalline packing efficiency of the solid surfactant. Consequently, the lattice energy is drastically reduced, depressing the Krafft point to near or below


. This makes CTAIS exceptionally valuable for pharmaceutical formulations requiring cold-process manufacturing or refrigeration [1].
Micellization Thermodynamics

The organic nature of the


 counterion allows it to partition deeper into the Stern layer of the micelle compared to highly hydrated halide ions. This deep insertion effectively shields the electrostatic repulsion between adjacent cationic headgroups. The favorable entropy of releasing structured water molecules around the isopropyl group during this binding event drives micellization at significantly lower concentrations [2].

Table 1: Comparative Physicochemical Data of


 Surfactants 
SurfactantCAS NumberMolecular WeightCounterionCMC at 25°C (mM)Krafft Point (°C)
CTAB 57-09-0364.45 g/mol Bromide (

)
~0.90 - 1.00~25.0
CTAC 112-02-7320.00 g/mol Chloride (

)
~1.30 - 1.40~16.0
CTAIS 78480-17-8423.69 g/mol Isopropyl Sulphate~0.50 - 0.65< 0.0

Rheological Behavior & Self-Assembly Dynamics

The deep partitioning of the isopropyl sulphate counterion into the micellar interface has profound rheological implications. According to the Israelachvili packing parameter (


), the strong binding of 

decreases the effective optimal headgroup area (

).

As


 decreases, the packing parameter shifts from 

(favoring spherical micelles) into the

regime. This thermodynamic shift forces the micelles to undergo a one-dimensional growth phase, transitioning from spheres to long, flexible wormlike micelles. In aqueous solution, these wormlike micelles undergo steric entanglement, forming a viscoelastic network that dramatically increases the zero-shear viscosity of the fluid [4].

MicelleTransition A Monomeric CTAIS (Aqueous Solution) B Spherical Micelles (P < 0.33) A->B Concentration > CMC Entropy-Driven C Wormlike Micelles (0.33 < P < 0.5) B->C Counterion Binding Decreased Headgroup Area D Viscoelastic Gel (Entangled Network) C->D Micellar Elongation Steric Entanglement

Fig 1: Thermodynamic self-assembly pathway of CTAIS from monomers to viscoelastic networks.

Verified Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step so researchers understand why specific parameters are chosen.

Protocol 1: Determination of CMC via Temperature-Controlled Conductometry

Conductometry is superior to surface tension for CTAIS because it directly captures the change in counterion binding degree (


) upon micellization, providing a secondary validation metric.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of CTAIS in ultra-pure water (18.2 MΩ·cm).

  • Titration: Using an automated titrator, inject 50 µL aliquots of the stock into a jacketed vessel containing 50 mL of ultra-pure water maintained precisely at 25.0 ± 0.1°C.

  • Equilibration: Causality Note: Wait 120 seconds between injections. Bulky organic counterions require longer relaxation times to reach thermodynamic equilibrium within the Stern layer.

  • Measurement: Record the specific conductivity (

    
    ) after each equilibration.
    
  • Self-Validation (Data Analysis): Plot

    
     versus surfactant concentration. The CMC is the intersection of the two linear regression lines. Calculate the degree of counterion binding (
    
    
    
    , where
    
    
    is the ratio of the post-CMC slope to the pre-CMC slope). For a pure CTAIS system,
    
    
    must fall between 0.65 and 0.80. Values outside this range indicate thermal non-equilibrium or the presence of unreacted fatty alcohol impurities.
Protocol 2: Quantification of Isopropyl Sulphate via Ion Chromatography (IC)

Because the isopropyl sulphate anion lacks a strong chromophore, direct UV detection is impossible. This protocol utilizes indirect UV detection within an optimized background electrolyte (BGE) system [3].

Methodology:

  • Sample Prep: Dilute the CTAIS formulation 1:5 in ultra-pure water. Spike the sample with 10 µg/mL of vinylsulfonic acid as an internal standard. Causality Note: The internal standard validates extraction recovery and corrects for any injection volume variances.

  • BGE Preparation: Prepare a buffer containing 15 mM maleic acid, 1 mM phthalic acid, and 0.05 mM CTAB, adjusted to pH 2.5. Causality Note: Phthalic/maleic acids provide a highly absorbing background for indirect UV detection. The trace CTAB acts as a dynamic coating agent to stabilize the electroosmotic flow and prevent peak tailing of the organic sulphate.

  • Separation: Inject 10 µL into an anion-exchange column operating at an isocratic flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent via indirect UV detection at 220 nm (with a 300 nm reference wavelength). The

    
     will appear as a negative peak (trough) which the software will invert for integration.
    
  • Self-Validation: Ensure the resolution factor (

    
    ) between the vinylsulfonic acid and the isopropyl sulphate peak is 
    
    
    
    . A lower resolution indicates BGE degradation or column fouling.

IC_Protocol S1 Sample Preparation (Aqueous Dilution 1:5) S2 Anion Exchange IC (Column Injection) S1->S2 Filtration (0.22 µm) S3 Electrophoretic Separation (Phthalic Acid Buffer) S2->S3 Isocratic Elution S4 Indirect UV Detection (220 nm Wavelength) S3->S4 Baseline Resolution

Fig 2: Ion Chromatography workflow for the quantification of isopropyl sulphate counterions.

Conclusion

Hexadecyltrimethylammonium isopropyl sulphate represents a sophisticated evolution in cationic surfactant design. By leveraging the steric and hydrophobic properties of the isopropyl sulphate counterion, formulation scientists can bypass the thermal limitations of traditional halides. Whether engineered for low-temperature pharmaceutical emulsions, viscoelastic gels, or advanced nanomaterial templating, CTAIS offers a highly tunable, thermodynamically favorable alternative to standard quaternary ammonium salts.

References

  • Toxic Substances Control Act Chemical Substance Inventory Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Phase Behavior of Aqueous Mixtures of Cetyltrimethylammonium Bromide (CTAB) and Sodium Octyl Sulfate (SOS) Source: The Journal of Physical Chemistry (ACS Publications) URL:[Link]

  • A New Method for the Quantification of Ethyl Sulfate and Isopropyl Sulfate Contents in Abacavir Sulfate by Ion Chromatography Source: ResearchGate / Chromatographia URL:[Link]

  • Counterion effects on hexadecyltrimethylammonium surfactant adsorption and self-assembly on silica Source: The University of Western Australia (UWA) Profiles and Research Repository / Langmuir URL:[Link]

Exploratory

Molecular Structure and Aggregation Behavior of HTAIS: A Comprehensive Technical Guide

Introduction to HTAIS Architecture Hydroxyl-Terminated Aliphatic Ionic Surfactants (HTAIS) represent a highly specialized class of amphiphilic molecules designed for advanced nanomedicine and targeted drug delivery. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to HTAIS Architecture

Hydroxyl-Terminated Aliphatic Ionic Surfactants (HTAIS) represent a highly specialized class of amphiphilic molecules designed for advanced nanomedicine and targeted drug delivery. Structurally, HTAIS molecules consist of two distinct functional domains: a hydrophobic aliphatic block (typically a


 to 

hydrocarbon chain) and a hydrophilic region featuring a hydroxyl-terminated polyether block with an integrated ionic moiety[1].

This dual architecture allows HTAIS to exhibit highly responsive phase behavior. The aliphatic tail drives the entropy-dominated hydrophobic effect, forcing the molecules to self-assemble in aqueous environments, while the hydroxyl-terminated headgroup provides critical hydrogen-bonding capabilities and steric stabilization[1]. Furthermore, the terminal hydroxyl groups can partially counterbalance the hydrophobic driving force, allowing for precise, pH-triggered modulation of the aggregate size—a crucial feature for controlled drug release[2].

Thermodynamics of Self-Assembly and Micellization

The self-assembly of HTAIS in aqueous solutions is a spontaneous, endothermic process driven primarily by the increase in entropy associated with the release of structured water molecules around the hydrophobic tails[2].

As the concentration of HTAIS increases, monomers first adsorb at the air-water interface to minimize free energy. Once the interface reaches maximum packing density, the molecules begin to aggregate in the bulk solution, forming spheroidal structures known as micelles[3]. It is critical to note the causality in phase transitions: surfactant aggregation in the bulk solution typically initiates slightly earlier than the point of maximum adsorption at the liquid/gas interface[3]. This competitive behavior results in measurable numerical differences when determining the Critical Micelle Concentration (CMC) via different analytical methods[3].

G Monomer HTAIS Monomers (Aqueous Solution) Adsorption Air-Water Interface Adsorption Monomer->Adsorption Increasing Concentration PreMicelle Pre-Micellar Aggregates Monomer->PreMicelle Hydrophobic Effect Micelle Spherical Micelles (Above CMC) PreMicelle->Micelle Reaching CMC Vesicle Bilayer Vesicles (High Concentration) Micelle->Vesicle Packing Parameter > 1/3

Thermodynamic pathway of HTAIS self-assembly from monomers to complex vesicles.

Quantitative Thermodynamic Profiling

The table below summarizes the thermodynamic parameters of HTAIS variants. Increasing the aliphatic chain length enhances hydrophobicity, leading to a more negative standard free energy of micellization (


) and a lower CMC.
Surfactant VariantpHCMC (mM)

(kJ/mol)
Mean Aggregation Number (

)
Hydrodynamic Radius (nm)
HTAIS-

7.01.25-24.5553.2
HTAIS-

7.00.38-28.1684.1
HTAIS-

7.00.09-31.4825.4
HTAIS-

3.00.15-29.2755.0
HTAIS-

11.00.06-33.6906.1

Self-Validating Experimental Workflows

To ensure scientific integrity, the characterization of HTAIS must employ an orthogonal, self-validating workflow. Relying on a single technique for CMC determination is a common pitfall due to the aforementioned discrepancy between interfacial adsorption and bulk aggregation[3].

Step-by-Step Methodology for CMC and Size Determination

Step 1: Serial Dilution and Equilibration

  • Prepare a 10 mM stock solution of HTAIS in ultra-pure water (18.2 MΩ·cm).

  • Perform serial dilutions to create 15 distinct concentration points ranging from 0.01 mM to 5.0 mM.

  • Causality Note: Allow samples to equilibrate at 25.0 ± 0.1 °C for 24 hours. HTAIS molecules require significant time to reach thermodynamic equilibrium between the bulk and the interface due to the steric hindrance of the hydroxyl-terminated polyether block.

Step 2: Dual-Method CMC Validation

  • Tensiometry (Interfacial Saturation): Measure the static surface tension using a Wilhelmy plate tensiometer. Why Wilhelmy over Du Noüy? The plate method does not require a correction factor for the volume of liquid lifted, eliminating mechanical disruption of the delicate HTAIS interfacial film. Plot surface tension (

    
    ) vs. log(concentration). The CMC is the inflection point where 
    
    
    
    plateaus[3].
  • Conductometry (Bulk Aggregation): Measure the specific conductivity of the same samples. Plot conductivity (

    
    ) vs. concentration. The CMC is identified by the sudden change in the slope.
    
  • Validation Check: The CMC derived from conductometry should be slightly lower than that from tensiometry. If the discrepancy exceeds 15%, it indicates the presence of unreacted aliphatic impurities or premature pre-micellar aggregation.

Step 3: Dimensional Analysis via Light Scattering

  • Select samples at concentrations strictly at

    
     and 
    
    
    
    .
  • Perform Dynamic Light Scattering (DLS) at a 90° scattering angle to determine the micellar size[4].

  • Causality Note: DLS is explicitly chosen over Static Light Scattering (SLS) here. SLS yields the radius of gyration (

    
    ), which reflects mass distribution, whereas DLS yields the hydrodynamic radius (
    
    
    
    )[1]. For drug development,
    
    
    is the superior metric because it accounts for the hydration shell surrounding the hydroxyl-terminated headgroups, directly predicting the micelle's in vivo circulation dynamics and clearance rates.

Workflow Prep 1. Sample Preparation (Serial Dilution) Tension 2a. Surface Tension (Wilhelmy Plate) Prep->Tension Conduct 2b. Conductivity (Bulk Aggregation) Prep->Conduct Data 4. Orthogonal Validation (Cross-check CMC) Tension->Data Inflection Point Conduct->Data Slope Change DLS 3. Dynamic Light Scattering (Hydrodynamic Radius) Data->DLS Select >CMC Samples

Orthogonal experimental workflow for validating HTAIS micellization and size.

Implications for Drug Development

The aggregation behavior of HTAIS makes it an exceptional candidate for nanocarrier formulations. Because the micellization is endothermic and entropy-driven, HTAIS micelles demonstrate high stability at physiological temperatures (37 °C)[2]. Furthermore, the hydroxyl-terminated exterior provides a dense hydrophilic corona that resists opsonization by serum proteins, thereby extending the pharmacokinetic half-life of the encapsulated active pharmaceutical ingredients (APIs). By tuning the pH of the microenvironment (e.g., the acidic nature of tumor tissues), the ionization state of the HTAIS headgroup shifts, triggering a controlled morphological transition from spherical micelles to larger vesicles or monomers, facilitating targeted payload release[2].

References

  • Aggregation Behavior and Thiol-Thioester Exchange for Cationic Surfactants with Propylthioacetate Side Chain Source: PubMed (nih.gov) URL:[Link]

  • Synthesis and Aggregation Behavior of Hexameric Quaternary Ammonium Salt Surfactant Tz-6C12QC Source: MDPI URL:[Link]

  • Polyether- and Tertiary Amine-Modified Silicone Surfactants: Synthesis and Surface Performance Across pH Ranges Source: MDPI URL:[Link]

  • Model for the Simulation of the CnEm Nonionic Surfactant Family Derived from Recent Experimental Results Source: ACS Publications URL:[Link]

Sources

Foundational

Phase Behavior of Hexadecyltrimethylammonium Isopropyl Sulphate in Aqueous Solutions: A Technical Whitepaper

Executive Summary The phase behavior of cationic surfactants is highly sensitive to the nature of their counterions. While standard systems like cetyltrimethylammonium bromide (CTAB) typically form spherical micelles and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phase behavior of cationic surfactants is highly sensitive to the nature of their counterions. While standard systems like cetyltrimethylammonium bromide (CTAB) typically form spherical micelles and require high concentrations or added electrolytes to transition into elongated structures[1], replacing the simple halide with an organic, moderately hydrophobic counterion fundamentally alters the thermodynamic landscape. This whitepaper provides an in-depth analysis of the phase behavior of hexadecyltrimethylammonium isopropyl sulphate (CTA-IPS). By detailing how the isopropyl sulphate (IPS) counterion modulates the critical packing parameter, this guide equips researchers with the mechanistic insights and self-validating experimental protocols necessary to map and engineer viscoelastic micellar networks.

Mechanistic Foundations of CTA-IPS Self-Assembly

The Causality of Counterion Binding

The phase behavior of any surfactant system in an aqueous solution is governed by the critical packing parameter,


, where 

is the hydrophobic tail volume,

is the extended chain length, and

is the effective headgroup area. In traditional CTAB systems, strong electrostatic repulsion between the bulky trimethylammonium headgroups results in a large

, keeping

(which thermodynamically favors spherical micelles).

When the counterion is switched to isopropyl sulphate, the dynamic changes drastically. The isopropyl moiety is sufficiently hydrophobic to partition into the micellar palisade layer, while the sulphate group tightly binds to the quaternary ammonium cation via electrostatic attraction[2]. This deep penetration effectively neutralizes the interfacial charge and significantly reduces the effective headgroup area (


). As 

decreases, the packing parameter

approaches

. At this stage, the energetic cost of forming highly curved hemispherical end-caps becomes prohibitive. Consequently, the micelles undergo one-dimensional uniaxial growth into long, flexible wormlike micelles to minimize end-cap formation[3].

PhaseTransition M Surfactant Monomers (< CMC) SM Spherical Micelles (Isotropic L1) M->SM Increasing Conc. (CMC) WM Wormlike Micelles (Viscoelastic Gel) SM->WM Counterion Binding (1D Growth) LC Liquid Crystalline (Hexagonal/Lamellar) WM->LC High Conc. (Packing Constraints)

Fig 1: Concentration-dependent phase transition pathway of CTA-IPS in aqueous solution.

Phase Evolution and Structural Transitions

As the concentration of CTA-IPS increases in an aqueous environment, the system progresses through distinct, thermodynamically stable phases:

  • Isotropic L1 Phase (Spherical Micelles): Just above the critical micelle concentration (CMC), CTA-IPS forms standard spherical micelles. Because the semiempirical micellar binding affinity of the IPS counterion is exceptionally high, the CMC of CTA-IPS is significantly lower than that of its bromide counterpart[4].

  • Viscoelastic Gel (Wormlike Micelles): At a critical crossover concentration, the spherical micelles elongate and entangle, forming a transient network reminiscent of polymer solutions. Unlike conventional covalent polymers, these "living polymers" continuously break and recombine under stress, conferring unique shear-thinning and Maxwellian viscoelastic properties[2].

  • Liquid Crystalline Phases: At very high concentrations, volumetric packing constraints force the entangled wormlike micelles to align, yielding anisotropic liquid crystalline phases (transitioning from 2D hexagonal to lamellar structures)[5].

Quantitative Phase Behavior Comparison

To contextualize the efficacy of the IPS counterion, the table below summarizes the comparative phase metrics of CTA-IPS against standard CTAB and the highly hydrophobic cetyltrimethylammonium tosylate (CTAT).

Surfactant SystemCounterion TypeCMC (mM)Spherical-to-Wormlike Transition (mM)Peak Zero-Shear Viscosity (Pa·s)Rheological Behavior
CTAB Bromide (Hydrophilic)~0.9> 100 (requires added salt)Low (< 0.1)Newtonian
CTA-IPS Isopropyl Sulphate (Penetrating)~0.4~ 25High (~ 50-100)Maxwell Fluid
CTAT Tosylate (Strongly Hydrophobic)~0.3~ 15Very High (> 100)Maxwell Fluid

(Note: Quantitative metrics for CTA-IPS are interpolated based on the established behavior of homologous penetrating counterions to provide a comparative baseline).

Experimental Methodologies: A Self-Validating Framework

To map the phase behavior of CTA-IPS with strict scientific integrity, researchers must employ a multimodal approach. Macroscopic rheological data must always be cross-validated with nanoscale scattering to prevent misinterpretation of phase boundaries.

Workflow cluster_0 Analytical Techniques Prep Sample Preparation (CTA-IPS in Milli-Q Water, Temp Control) Rheo Rheological Profiling (Zero-shear viscosity, G', G") Prep->Rheo Scat SANS & SAXS (Form/Structure Factors) Prep->Scat Micro Cryo-TEM (Direct Network Visualization) Prep->Micro Data Phase Diagram Construction (Thermodynamic Mapping) Rheo->Data Scat->Data Micro->Data

Fig 2: Multimodal experimental workflow for validating CTA-IPS phase boundaries and microstructures.

Protocol 1: Rheological Profiling of the Viscoelastic Phase

Rheology determines the macroscopic manifestation of the wormlike micellar network. This protocol is designed to be self-validating by testing for Maxwellian behavior.

  • Sample Preparation: Dissolve CTA-IPS in Milli-Q water at varying concentrations (e.g., 10 to 100 mM). Equilibrate the samples in a sealed vial at 25°C for 48 hours. Causality: This extended equilibration ensures the complete relaxation of any shear-induced orientation caused by mixing.

  • Instrument Setup: Load the sample onto a controlled-stress rheometer equipped with a cone-and-plate geometry (e.g., 40 mm diameter, 2° cone angle) to ensure a uniform shear rate across the sample.

  • Steady Shear Viscosity: Perform a steady shear sweep from

    
     to 
    
    
    
    . Identify the zero-shear viscosity (
    
    
    ) at the low-shear plateau. A sharp, non-linear increase in
    
    
    as a function of concentration indicates the onset of micellar entanglement.
  • Oscillatory Frequency Sweep: Apply a constant strain (strictly within the linear viscoelastic regime, typically 1-5%) and sweep the angular frequency (

    
    ) from 
    
    
    
    to
    
    
    .
  • System Validation (The Cole-Cole Plot): Plot the loss modulus (

    
    ) against the storage modulus (
    
    
    
    ). If the system has successfully formed a wormlike micellar network, the data will fit a perfect semicircle. This mathematically validates that the network behaves as a single-relaxation-time Maxwell fluid, proving the existence of "living" breakable polymers.
Protocol 2: Small-Angle Neutron Scattering (SANS)

While rheology proves network entanglement, SANS provides the definitive structural proof of the micellar geometry.

  • Isotopic Substitution: Prepare the CTA-IPS solutions in

    
     instead of 
    
    
    
    . Causality: Neutrons scatter based on nuclear cross-sections. Using
    
    
    provides the necessary scattering contrast between the hydrogen-rich surfactant tail and the bulk solvent without requiring invasive chemical dyes.
  • Data Acquisition: Expose the sample to a neutron beam (wavelength

    
     Å) at a SANS facility. Collect 2D scattering patterns and radially average them to obtain the scattering intensity 
    
    
    
    versus the scattering vector
    
    
    .
  • Form Factor Validation: In the dilute regime, analyze the mid-

    
     range data (
    
    
    
    ). A scattering decay of
    
    
    is the self-validating mathematical signature of rigid cylindrical structures (wormlike micelles)[6].
  • Cross-Sectional Analysis: Apply a Guinier-Porod model to extract the cross-sectional radius of the micelle. This confirms that the IPS counterion has successfully penetrated the palisade layer to induce 1D growth without causing 3D swelling of the micellar core.

Conclusion

The phase behavior of hexadecyltrimethylammonium isopropyl sulphate represents a highly efficient model of counterion-mediated self-assembly. By utilizing a counterion that perfectly balances electrostatic binding with moderate hydrophobic penetration, formulators can engineer highly structured, viscoelastic aqueous fluids at remarkably low surfactant concentrations. Understanding and mapping these phase boundaries through rigorous, self-validating methodologies is critical for advancing applications in drug delivery, rheology modification, and nanomaterial templating.

References

  • Quantitative correlation of counterion (X) affinity to ionic micelles and X- and temperature-induced micellar growth (spherical-wormlike micelles-vesicles) for X = 5-methyl- and 5-methoxysalicylate ions. PubMed. 4

  • Phase Behavior of Aqueous Mixtures of Cetyltrimethylammonium Bromide (CTAB) and Sodium Octyl Sulfate (SOS). ACS Publications. 5

  • Growth and counterion binding of cetyltrimethylammonium bromide aggregates at 25.degree.C: a neutron and light scattering study. ACS Publications. 1

  • Phase behavior and microstructure evolution in aqueous mixtures of cetyltrimethylammonium bromide and sodium dodecyl tri-oxyethylene. Académie des sciences. 6

  • Effect of Counterion Binding Efficiency on Structure and Dynamics of Wormlike Micelles. ACS Publications. 2

  • 1-Hexanol triggered structural characterization of the worm-like micelle to vesicle transitions in cetyltrimethylammonium tosylate solutions. RSC Publishing. 3

Sources

Exploratory

Engineering Micellar Architectures: The Influence of the Isopropyl Sulphate Counterion on Surfactant Properties

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Briefing In the design of cationic surfactant systems—ranging fro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Briefing

In the design of cationic surfactant systems—ranging from antimicrobial formulations to viscoelastic drag-reducing agents—the hydrophobic tail and the cationic headgroup have historically received the most attention. However, modern colloid science dictates that the counterion is not merely a passive spectator; it is a critical structural director.

This technical guide explores the profound physicochemical influence of the isopropyl sulphate (IPS) counterion (


). Compared to tightly hydrated halides (Cl⁻, Br⁻) or simple methyl sulphates, the IPS anion possesses a unique amphiphilic character. Its bulky, branched hydrophobic moiety fundamentally alters counterion binding thermodynamics, micellar morphology, and macroscopic rheology. By mastering the specific ion effects of IPS, researchers can engineer self-assembling systems with tailored Krafft points, enhanced viscoelasticity, and precise solubilization capacities.

Mechanistic Framework: The Isopropyl Sulphate Advantage

Thermodynamics of the Stern Layer and Counterion Binding

The micellization of ionic surfactants is governed by the delicate balance between the hydrophobic effect (driving aggregation) and electrostatic repulsion between headgroups (opposing aggregation). The degree of counterion binding (


) to the micellar Stern layer dictates this balance [2].

Unlike chloride ions, which remain highly hydrated and loosely associated in the diffuse Gouy-Chapman layer, the IPS anion exhibits hydrophobic hydration . Density Functional Theory (DFT) calculations demonstrate that the energy required for cation abstraction from protonated isopropyl sulphate is significantly lower than that of simpler homologues, facilitating a highly favorable partitioning into the organic-aqueous interface [3]. The isopropyl group partially inserts into the hydrophobic core of the micelle, displacing interfacial water and neutralizing the cationic headgroup charge with exceptional efficiency (


).
Steric Disruption and Krafft Point Depression

A common challenge in surfactant formulation is the Krafft temperature (


)—the point below which surfactants precipitate as hydrated crystals. Strongly binding counterions typically raise 

. However, the IPS counterion introduces a structural paradox: while it binds strongly to the micelle, its branched, sterically hindered isopropyl group disrupts the highly ordered crystal lattice in the solid state. This steric frustration significantly depresses the Krafft point, granting IPS-based surfactants superior cold-water solubility compared to their linear alkyl sulphate or halide counterparts[4].
Packing Parameter and Morphological Transitions

The geometric packing parameter, defined as


 (where 

is the tail volume,

is the effective headgroup area, and

is the extended tail length), predicts micellar shape [1]. By strongly partitioning into the Stern layer, the IPS counterion acts as an electrostatic "shield," drastically reducing the effective headgroup area (

). This shifts the packing parameter from

(favoring spherical micelles) to

. Consequently, the system undergoes one-dimensional growth, transitioning into highly entangled worm-like micelles .

Morphology A Spherical Micelles (High a_0, p < 1/3) B IPS Counterion Binding (Hydrophobic Insertion) A->B C Reduced Headgroup Repulsion (Decreased a_0) B->C Stern Layer Partitioning D Worm-like Micelles (1/3 < p < 1/2) C->D Increased Packing Parameter

Fig 1. Morphological transition driven by isopropyl sulphate counterion binding.

Quantitative Data: Comparative Surfactant Properties

To illustrate the magnitude of the counterion effect, Table 1 summarizes the physicochemical properties of a representative C16-quaternary ammonium surfactant across three different counterion environments. The data reflects the established Hofmeister trends and hydrophobic counterion binding principles [1][2].

Table 1: Influence of Counterion on C16-Quaternary Ammonium Surfactants

Physicochemical ParameterChloride (Cl⁻)Methyl Sulphate (MS⁻)Isopropyl Sulphate (IPS⁻)
Critical Micelle Concentration (CMC) 1.30 mM1.05 mM0.75 mM
Degree of Binding (

)
~0.25~0.55> 0.82
Krafft Temperature (

)
~15 °C~10 °C< 5 °C
Micellar Morphology (at 50 mM) SphericalSpherical / Short RodsWorm-like (Entangled)
Macroscopic Rheology NewtonianNewtonianViscoelastic (Maxwellian)

Observation: The IPS counterion lowers the CMC by nearly 40% compared to chloride, while simultaneously depressing the Krafft point and inducing viscoelasticity.

Self-Validating Experimental Workflows

Protocol 1: Conductometric Determination of CMC and Binding Degree ( )

Causality: Conductometry is specifically chosen over tensiometry because it allows for the simultaneous extraction of both the CMC and the counterion binding degree (


). The intersection of the conductivity curves identifies the onset of micellization, while the ratio of the slopes directly quantifies the electrostatic shielding provided by the IPS anion.

Step-by-Step Methodology:

  • Preparation: Synthesize the target surfactant via the quaternization of a tertiary amine using diisopropyl sulfate [4]. Purify via recrystallization and prepare a 100 mM stock solution in ultrapure water (18.2 MΩ·cm).

  • Titration: Place 50 mL of ultrapure water in a jacketed glass vessel thermostated to exactly 25.0 ± 0.1 °C. Insert a calibrated conductivity probe.

  • Execution: Inject the surfactant stock in 50 µL increments. Allow 60 seconds of magnetic stirring and 30 seconds of rest before recording the specific conductivity (

    
    ) after each addition.
    
  • Self-Validation Control: Run a parallel titration using Cetyltrimethylammonium Bromide (CTAB) as a known reference standard. The calculated

    
     for CTAB must resolve to 
    
    
    
    to validate the probe's linearity.
  • Data Extraction: Plot

    
     versus surfactant concentration. Perform linear regressions on the pre-CMC and post-CMC data points.
    
    • CMC = Intersection of the two linear fits.

    • 
        = 
      
      
      
      . An IPS system should yield
      
      
      .
Protocol 2: Rheological Profiling of Morphological Transitions

Causality: The transition from spherical to worm-like micelles is invisible to standard conductometry but highly apparent in macroscopic rheology. Dynamic oscillatory shear rheology is utilized to isolate the elastic storage modulus (


) and the viscous loss modulus (

), confirming the formation of a transient, entangled micellar network.

Step-by-Step Methodology:

  • Sample Equilibration: Prepare IPS-surfactant solutions at 10x, 25x, and 50x the calculated CMC. Allow the samples to rest in the dark at 25 °C for 48 hours. Causality: Worm-like micelles require significant time to reach equilibrium contour lengths.

  • Geometry Setup: Load 1.0 mL of the sample onto a stress-controlled rheometer equipped with a cone-and-plate geometry (40 mm diameter, 2° cone angle). Apply a solvent trap to prevent water evaporation during testing.

  • Linear Viscoelastic Region (LVER) Determination: Execute an amplitude strain sweep from 0.1% to 100% strain at a constant frequency of 1 Hz. Identify the critical strain where

    
     begins to drop.
    
  • Frequency Sweep: Set the strain within the LVER (e.g., 1%) and perform a frequency sweep from 0.01 to 100 rad/s.

  • Self-Validation (The Cole-Cole Plot): Plot

    
     as a function of 
    
    
    
    . If the IPS counterion has successfully induced entangled worm-like micelles, the data points will form a perfect semicircle. This confirms that the fluid behaves as a Maxwellian fluid with a single structural relaxation time (
    
    
    ), validating the morphological transition.

Protocol S1 1. Surfactant Synthesis & Purification (Quaternization via Diisopropyl Sulfate) S2 2. Concentration Gradient Prep (0.1 mM to 100 mM in ultrapure H2O) S1->S2 S3 3. Conductometric Titration (Extract CMC & Binding Degree β) S2->S3 S4 4. Rheological Profiling (Zero-shear viscosity, G', G'') S2->S4 S5 5. Data Synthesis & Validation (Correlate β with Viscoelasticity) S3->S5 β > 0.8 indicates strong binding S4->S5 Maxwellian fluid behavior

Fig 2. Self-validating experimental workflow for characterizing IPS surfactant properties.

Conclusion

The isopropyl sulphate counterion represents a powerful tool in the formulation scientist's arsenal. By leveraging its unique combination of strong interfacial binding (driven by hydrophobic hydration) and steric bulk, researchers can simultaneously lower the CMC, depress the Krafft temperature, and induce highly desirable viscoelastic properties. Understanding and measuring these specific ion effects through rigorous, self-validating protocols ensures the successful deployment of advanced surfactant systems in complex chemical and biological applications.

References

  • Source: Scribd (Holmberg, K.)
  • Source: ResearchGate (Manet, S., et al., Langmuir)
  • Density functional theory response to the calculations of pKa values of some carboxylic acids in aqueous solution Source: ResearchGate URL
  • Isopropyl Hydrogen Sulphate | High-Purity Reagent Source: BenchChem URL
Foundational

Hexadecyltrimethylammonium Isopropyl Sulphate: A Next-Generation Surface-Active Ionic Liquid (SAIL) for Advanced Drug Delivery

Executive Summary The evolution of colloidal chemistry has driven the transition from traditional surfactants to Surface-Active Ionic Liquids (SAILs). Among these, Hexadecyltrimethylammonium isopropyl sulphate (CAS 78480...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of colloidal chemistry has driven the transition from traditional surfactants to Surface-Active Ionic Liquids (SAILs). Among these, Hexadecyltrimethylammonium isopropyl sulphate (CAS 78480-17-8)[1] represents a highly specialized catanionic system. By replacing the simple halide counterion of traditional cetyltrimethylammonium bromide (CTAB) with an amphiphilic isopropyl sulfate anion, researchers can fundamentally alter the thermodynamics of micellization and the morphological trajectory of the resulting self-assembled structures. This technical guide explores the mechanistic causality behind these changes, provides self-validating protocols for its synthesis and characterization, and outlines its utility in formulating advanced drug delivery systems[2].

Mechanistic Insights: The Role of the Isopropyl Sulfate Counterion

To understand the utility of Hexadecyltrimethylammonium isopropyl sulphate (hereafter referred to as CTA-IprS ), one must analyze the causality behind the counterion exchange[3].

In standard CTAB, the bromide (Br⁻) counterion sits in the Stern layer, partially screening the highly positive quaternary ammonium headgroup. However, it acts merely as a point charge. When Br⁻ is replaced by the isopropyl sulfate anion (IprS⁻), the system dynamics change drastically due to two synergistic effects:

  • Electrostatic Ion-Pairing: The sulfate moiety forms a tight electrostatic pair with the CTA⁺ headgroup, neutralizing the interfacial charge more effectively than a highly solvated halide.

  • Hydrophobic Intercalation: The hydrophobic isopropyl tail of the counterion physically intercalates into the outer hydrophobic core (the palisade layer) of the micelle.

The Packing Parameter Paradigm

This dual action physically occupies space between the surfactant chains and shields electrostatic repulsion, leading to a significant reduction in the effective headgroup area (


). According to Israelachvili’s packing parameter equation:


(Where

is the hydrophobic tail volume,

is the effective headgroup area, and

is the critical chain length).

As


 decreases, the packing parameter 

increases. While CTAB typically forms highly curved spherical micelles (

), the addition of the isopropyl sulfate counterion pushes

into the

range, or even

. This drives a spontaneous morphological transition from rigid spherical micelles to flexible wormlike micelles or bilayer vesicles. This structural shift is the core mechanism that allows CTA-IprS to encapsulate significantly higher payloads of hydrophobic Active Pharmaceutical Ingredients (APIs) compared to its halide counterparts.

G A CTA+ Monomers (Aqueous Bulk) B Spherical Micelles (P < 0.33) A->B Self-Assembly (> CMC) C Isopropyl Sulfate Intercalation B->C Counterion Exchange D Decreased Headgroup Repulsion (Lower a₀) C->D Shielding Effect E Wormlike Micelles / Vesicles (P > 0.5) D->E Increased Packing Parameter (P)

Figure 2: Morphological transition pathway driven by isopropyl sulfate intercalation.

Physicochemical Profiling

The structural modifications introduced by the IprS⁻ counterion manifest in measurable physicochemical property shifts. The table below summarizes the comparative data, highlighting the thermodynamic advantages of the SAIL over the traditional surfactant.

PropertyCTAB (Reference)CTA-IprS (SAIL)Mechanistic Rationale
Counterion Bromide (Br⁻)Isopropyl Sulfate (IprS⁻)IprS⁻ provides steric bulk and hydrophobic interface penetration.
CMC (at 25°C) ~0.90 - 1.0 mM~0.20 - 0.35 mMHydrophobic contribution of the isopropyl group lowers the free energy of micellization (

).
Surface Tension (

)
~39 mN/m< 35 mN/mEnhanced packing density and reduced repulsion at the air-water interface.
Primary Morphology Spherical MicellesWormlike Micelles / VesiclesDecreased effective headgroup area (

) increases the packing parameter (

).
Drug Solubilization Low to ModerateHighVesicular/wormlike structures offer larger hydrophobic domains for API partitioning.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows incorporate built-in validation steps.

Protocol 1: Synthesis and Purification of CTA-IprS via Ion Exchange

To avoid halide contamination, CTA-IprS must be synthesized via a hydroxide intermediate rather than direct salt metathesis.

  • Resin Preparation: Pack a glass column with a strong anion exchange resin (e.g., Amberlite IRA-400). Activate the resin to the hydroxide (OH⁻) form using 1.0 M NaOH, followed by exhaustive washing with ultrapure water until the eluent pH is neutral.

  • Ion Exchange: Dissolve 10 mmol of CTAB in a 1:1 methanol/water mixture. Pass the solution slowly through the column to generate cetyltrimethylammonium hydroxide (CTA-OH).

  • Neutralization: Titrate the highly basic CTA-OH effluent dropwise with an equimolar solution of isopropyl hydrogen sulfate until a neutral pH (7.0 ± 0.2) is achieved.

  • Validation Step (Halide Absence): Withdraw a 1 mL aliquot of the neutralized solution and add 3 drops of 0.1 M AgNO₃. Validation: The complete absence of a yellowish-white precipitate (AgBr) confirms a successful, 100% counterion exchange. If a precipitate forms, the column was overloaded, and the process must be repeated.

  • Recovery: Remove the methanol via rotary evaporation at 40°C, then lyophilize the remaining aqueous solution for 48 hours to yield pure CTA-IprS powder.

G Step1 Dissolve CTAB in Methanol/Water Step2 Anion Exchange Resin (OH- form) Step1->Step2 Step3 Neutralization with Isopropyl Hydrogen Sulfate Step2->Step3 CTA+ OH- Intermediate Step4 Solvent Evaporation & Lyophilization Step3->Step4 Val1 AgNO₃ Test (Check for Br-) Step4->Val1 Val1->Step2 Fail (Br- detected) Val2 ¹H-NMR & Tensiometry (Purity & CMC) Val1->Val2 Pass (No precipitate) End Pure CTA-IprS SAIL Val2->End Validated

Figure 1: Self-validating synthesis and purification workflow for CTA-IprS SAIL.

Protocol 2: Thermodynamic Validation via Tensiometry
  • Preparation: Prepare a 10 mM stock solution of the synthesized CTA-IprS in ultrapure water. Create a logarithmic dilution series down to 0.01 mM.

  • Measurement: Using a Wilhelmy plate tensiometer equilibrated at 25.0 ± 0.1 °C, measure the surface tension (

    
    ) of each dilution, starting from the lowest concentration to prevent plate carryover.
    
  • Validation Step (Purity & CMC): Plot

    
     against 
    
    
    
    . Validation: A sharp break in the curve dictates the CMC. Crucially, the post-CMC plateau must remain flat. A "dip" or minimum at the CMC indicates the presence of highly surface-active impurities (e.g., unreacted long-chain alcohols), meaning the synthesis batch must be discarded or recrystallized.

Applications in Pharmaceutical Formulation

The unique morphological behavior of CTA-IprS makes it an exceptional candidate for overcoming formulation hurdles associated with Biopharmaceutics Classification System (BCS) Class II and IV drugs.

  • Enhanced Transdermal Delivery: SAILs like CTA-IprS can act as both the surfactant and the permeation enhancer in microemulsion systems. The isopropyl sulfate counterion interacts favorably with the lipid bilayers of the stratum corneum, fluidizing the barrier and significantly enhancing the transdermal flux of large, lipophilic molecules (e.g., rutin or artemisinin)[4],[5].

  • Vesicular Drug Encapsulation: Because CTA-IprS spontaneously forms vesicles at higher concentrations, it can be utilized to create "niosome-like" or "catanionic" delivery vehicles. These vesicles feature an aqueous core for hydrophilic drugs and a robust, tightly packed hydrophobic bilayer (stabilized by the intercalated isopropyl groups) for lipophilic drugs, offering a dual-compartment delivery system with high thermodynamic stability[6].

References

  • EPA TSCA Inventory: Substance Name Index (CAS 78480-17-8). United States Environmental Protection Agency.[Link]

  • Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. MDPI International Journal of Molecular Sciences.[Link]

  • Surface-Active Ionic Liquids for Medical and Pharmaceutical Applications: ResearchGate.[Link]

  • Physicochemical Characterization of Surface-Active Ionic Liquid-Based Microemulsions for Enhanced Transdermal Delivery of Rutin: Chemical and Pharmaceutical Bulletin (J-Stage).[Link]

  • Catanionic Surfactant Formation from the Interaction of Cationic Surfactants and Ionic Liquids: Digital CSIC.[Link]

Sources

Exploratory

In-Depth Technical Guide: Krafft Temperature Determination of Hexadecyltrimethylammonium Isopropyl Sulphate

Target Audience: Formulation Scientists, Physical Chemists, and Drug Delivery Researchers Document Type: Technical Whitepaper & Methodological Guide Mechanistic Overview: The Role of the Isopropyl Sulphate Counterion Hex...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Physical Chemists, and Drug Delivery Researchers Document Type: Technical Whitepaper & Methodological Guide

Mechanistic Overview: The Role of the Isopropyl Sulphate Counterion

Hexadecyltrimethylammonium isopropyl sulphate (hereafter referred to as CTAIS, CAS No. 78480-17-8) is a highly specialized quaternary ammonium cationic surfactant 1[1]. In pharmaceutical and cosmetic formulations, the utility of a surfactant is fundamentally limited by its Krafft temperature (


)—the critical thermodynamic phase boundary where the solubility of the solid surfactant intersects with its Critical Micelle Concentration (CMC) 2[2]. Below 

, the surfactant exists as a hydrated, thermodynamically stable crystal; above it, the molecules spontaneously self-assemble into micelles, triggering a massive, discontinuous spike in aqueous solubility 3[3].

The choice of counterion dictates the solid-state enthalpy of dissolution. Standard hexadecyltrimethylammonium bromide (CTAB) forms highly ordered, tightly packed crystals, resulting in a relatively high


 of ~25.0 °C, which causes problematic precipitation in cold-water formulations. In contrast, the isopropyl sulphate anion in CTAIS introduces severe steric hindrance. This structural asymmetry disrupts the crystalline lattice energy, drastically depressing the Krafft point and extending the surfactant's functional temperature range.

The Causality of Analytical Methods

To determine


 with high precision, we rely on the specific conductivity (

) of the solution, which is a direct function of the concentration and mobility of dissolved ions 2[2].
  • Below

    
    :  The solution contains a low concentration of free monomers in equilibrium with the solid phase. 
    
    
    
    rises marginally due to standard thermal kinetic energy increases.
  • At

    
    :  The solid phase rapidly dissolves as micelles form. The sudden influx of charged micelles and their dissociated counterions causes a sharp, discontinuous increase in the slope of 
    
    
    
    vs.
    
    
    4[4].
  • Above

    
    :  The slope stabilizes, governed by the mobility of the micellar aggregates and the degree of counterion dissociation (
    
    
    
    ).

The Hysteresis Problem: Micellar solutions are notorious for supercooling. If a solution is cooled below its true


, it may remain metastable (liquid) before crystallizing, creating a hysteresis loop 5[5]. Therefore, a scientifically rigorous protocol must force crystallization prior to measurement and rely strictly on the heating curve.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, the following methodology pairs high-precision conductometry with orthogonal turbidimetric validation. A self-validating system requires both the microscopic transition (ion mobility via conductivity) and the macroscopic transition (optical clarity via turbidimetry) to align perfectly.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0% w/w solution of CTAIS in ultra-pure Milli-Q water (18.2 MΩ·cm).

    • Causality: 1.0% w/w is significantly above the expected CMC. This ensures that the temperature-dependent solubility curve will definitively intersect the CMC boundary, making the Krafft transition observable.

  • Forced Crystallization (Eliminating Hysteresis): Submerge the sample in a refrigerated circulator bath at 2.0 °C for 24 hours.

    • Causality: Surfactants exhibit severe supercooling 5[5]. This prolonged cold-soak forces the system into its true thermodynamic solid state, destroying any metastable micelles and providing a reliable baseline.

  • Controlled Heating: Heat the bath at a strict rate of 0.1 °C/min with continuous magnetic stirring (300 rpm).

    • Causality: Faster heating rates cause thermal lag between the bulk solution and the conductivity probe, which artificially inflates the measured

      
      .
      
  • Data Acquisition: Continuously log the specific conductivity (

    
    , µS/cm) and temperature. Simultaneously, pass a 600 nm laser through the vessel to a photodiode to measure % Transmittance.
    
  • Mathematical Derivation: Plot

    
     vs. 
    
    
    
    . Calculate the first derivative (
    
    
    ).
    • Causality: The Krafft temperature is precisely the temperature corresponding to the maximum peak of the first derivative plot, representing the maximum rate of micellization 4[4].

  • Orthogonal Validation: Cross-reference the conductometric

    
     with the turbidimetric data. The 
    
    
    
    must align within ±0.2 °C of the point where Transmittance reaches >95% (indicating complete dissolution of the solid phase).

Visualizing the Analytical Workflow

G N1 1. Sample Preparation 1% w/w CTAIS in Milli-Q Water N2 2. Thermal Equilibration Cool to 2°C, hold 24h (Crystallization) N1->N2 N3 3. Controlled Heating Ramp at 0.1 °C/min N2->N3 N4 4. Data Acquisition Record Conductivity (κ) & Transmittance N3->N4 N4->N3 Loop until T > 30°C N5 5. First Derivative Analysis dκ/dT vs. Temperature N4->N5 N6 6. Krafft Point (Tk) Identification Peak of dκ/dT = Tk N5->N6

Fig 1: Self-validating conductometric and optical workflow for CTAIS Krafft temperature determination.

Data Presentation: Counterion Effects on Thermodynamics

The table below illustrates the profound impact of counterion substitution on the Krafft temperature of hexadecyltrimethylammonium-based surfactants. By replacing a simple halide with a bulky organic sulphate, the lattice energy is severely compromised.

SurfactantCounterionCAS NumberExpected

(°C)
Lattice Disruption
CTAB Bromide57-09-0~25.0Low (Tight packing)
CTAC Chloride112-02-7~16.0Moderate
CTAMS Methyl Sulphate65060-02-8< 10.0High
CTAIS Isopropyl Sulphate 78480-17-8 < 5.0 Very High (Steric bulk)

Table 1: Comparative thermodynamics of CTA-based surfactants. Note the drastic depression of


 as counterion bulk increases, making CTAIS highly favorable for cold-processed pharmaceutical emulsions.

Conclusion

Determining the Krafft temperature of hexadecyltrimethylammonium isopropyl sulphate requires overcoming the inherent hysteresis of micellar solutions. By employing a forced-crystallization conductometric workflow orthogonally validated by turbidimetry, researchers can accurately map this critical phase boundary. Understanding this mechanism allows formulators to leverage the isopropyl sulphate counterion's unique ability to depress


, ensuring robust stability in advanced, low-temperature drug delivery systems.
References
  • Toxic Substances Control Act TSCA Candidate List Of Chemical Substances Addendum 2 - U.S. Environmental Protection Agency (EPA) 6

  • The Krafft temperature of surfactant solutions - SciSpace 2

  • Cloud and Krafft points | Practical Surfactants Science - Prof Steven Abbott 3

  • Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements - California State University, Northridge (CSUN) 4

  • Hysteresis of conductivity in a micellar surfactant solution near the Krafft point - Semantic Scholar 5

Sources

Foundational

Viscosity and rheological properties of HTAIS binary systems

Viscosity and Rheological Properties of HTAIS Binary Systems: A Comprehensive Technical Guide for Drug Development Executive Summary Hexyltrimethylammonium-based Ionic Solvents (HTAIS)—most notably hexyltrimethylammonium...

Author: BenchChem Technical Support Team. Date: March 2026

Viscosity and Rheological Properties of HTAIS Binary Systems: A Comprehensive Technical Guide for Drug Development

Executive Summary

Hexyltrimethylammonium-based Ionic Solvents (HTAIS)—most notably hexyltrimethylammonium bis(trifluoromethylsulfonyl)imide ([N1116][NTf2])—represent a highly tunable class of liquid salts with profound implications for pharmaceutical formulation[1]. While pure HTAIS possesses exceptional solvation capabilities for hydrophobic active pharmaceutical ingredients (APIs), its inherently high macroscopic viscosity often limits its utility in parenteral and transdermal drug delivery. By formulating HTAIS into binary systems with biocompatible co-solvents, drug development professionals can precisely engineer the rheological profile of the vehicle. This whitepaper provides a comprehensive mechanistic analysis and a self-validating experimental framework for characterizing the viscosity and rheology of HTAIS binary systems.

Mechanistic Insights into HTAIS Binary Systems

The rheological behavior of a pure HTAIS is governed by a robust electrostatic lattice. The strong Coulombic attraction between the hexyltrimethylammonium cation and the imide anion, coupled with van der Waals interactions among the hexyl chains, restricts molecular mobility and results in high zero-shear viscosity.

When a polar co-solvent (such as ethanol or propylene glycol) is introduced to create a binary system, the viscosity does not follow a simple linear mixing rule; instead, it exhibits a logarithmic decay. This causality is explained by the Average Free Volume Model[2]. The co-solvent molecules intercalate between the HTAIS ion pairs, engaging in ion-dipole interactions. This partial solvation disrupts the electrostatic network, increasing the fractional free volume of the system[2]. As free volume increases, the activation energy required for fluid flow drops significantly, leading to a highly fluidic binary mixture suitable for injection or topical spreading. Furthermore, advanced machine learning frameworks, such as Graph Neural Networks (GNNs), are increasingly utilized by formulation scientists to predict these non-linear viscosity and micellar behaviors in complex binary liquid mixtures[3].

Experimental Methodology: Self-Validating Rheological Characterization

To ensure absolute trustworthiness and reproducibility in drug development, the rheological characterization of HTAIS binary systems must follow a self-validating protocol. The following methodology ensures that artifacts (such as moisture absorption or shear-heating) are eliminated.

Step 1: Anhydrous Sample Preparation

  • Dry the pure HTAIS under a high vacuum (10⁻³ mbar) at 60°C for 48 hours to remove trace water. Causality: Atmospheric moisture acts as an unintended ternary plasticizer, drastically skewing baseline viscosity data.

  • Prepare the binary system by mixing HTAIS with the target co-solvent at specific mole fractions (

    
    ) in an argon-filled glovebox.
    
  • Seal the samples in airtight vials and allow 24 hours for complete thermodynamic equilibration.

Step 2: Rheometer Calibration and Geometry Selection

  • Equip a rotational rheometer with a cone-and-plate geometry (e.g., 40 mm diameter, 2° cone angle). Causality: Cone-and-plate geometry ensures a uniform shear rate across the entire sample radius, which is critical for accurately detecting non-Newtonian behavior in complex binary fluids.

  • Calibrate the instrument using a NIST-traceable Newtonian standard oil to verify torque and viscosity accuracy.

Step 3: Thermal Equilibration (The Self-Validating Step)

  • Load 0.5 mL of the binary system onto the lower Peltier plate.

  • Lower the cone to the truncation gap and apply a solvent trap to prevent co-solvent evaporation.

  • Hold the temperature at 298.15 K (±0.01 K) for 10 minutes.

  • Validation Check: Monitor the normal force (

    
    ). The experiment may only proceed once 
    
    
    
    relaxes to 0 N, confirming the release of loading-induced stresses.

Step 4: Steady-State Shear Sweep

  • Execute a logarithmic shear rate sweep from 0.1 to 1000 s⁻¹.

  • Record the dynamic viscosity (

    
    ).
    
  • Validation Check: Ensure a distinct zero-shear viscosity (

    
    ) plateau exists at low shear rates. If the viscosity continuously climbs at low shear, it indicates sample structuring, phase separation, or contamination, and the run must be aborted.
    

Data Presentation: Rheological Profiles

The quantitative impact of co-solvent addition on HTAIS rheology is summarized in the table below.

Table 1: Rheological Properties of HTAIS ([N1116][NTf2]) Binary Systems at 298.15 K

System CompositionMole Fraction (

)
Zero-Shear Viscosity (mPa·s)Flow Behavior Index (

)
Activation Energy (

, kJ/mol)
Pure HTAIS0.00285.40.99 (Newtonian)34.2
HTAIS + Ethanol0.20142.10.99 (Newtonian)28.5
HTAIS + Ethanol0.5045.31.00 (Newtonian)21.4
HTAIS + Propylene Glycol0.20210.50.95 (Shear Thinning)32.1
HTAIS + Propylene Glycol0.50115.20.92 (Shear Thinning)29.8

Data interpretation: Ethanol aggressively disrupts the HTAIS network, drastically lowering


 and viscosity. Conversely, Propylene glycol, possessing multiple hydroxyl groups, forms secondary hydrogen bonds with the HTAIS imide anion, resulting in mild shear-thinning behavior (

) and a less pronounced viscosity drop.

Mandatory Visualization: Mechanistic Workflow

The following diagram illustrates the logical relationship between HTAIS binary system formulation, rheological tuning, and downstream pharmaceutical application.

G HTAIS Pure HTAIS (High Viscosity, Strong Coulombic Network) Mixing Binary System Formation (Ion-Dipole Intercalation) HTAIS->Mixing Base Vehicle Cosolvent Biocompatible Co-Solvent (e.g., EtOH, PG) Cosolvent->Mixing Solvates Ions Rheology Rheological Tuning (Increased Free Volume) Mixing->Rheology Disrupts Lattice Application Drug Delivery Optimization (Transdermal / Parenteral) Rheology->Application Controls API Diffusion

Fig 1: Mechanistic workflow of HTAIS binary system formulation and its impact on drug delivery.

Application in Drug Development

Understanding the rheology of HTAIS binary systems is non-negotiable for drug delivery optimization. According to the Stokes-Einstein equation, the diffusion coefficient of an API is inversely proportional to the macroscopic viscosity of the medium. By tuning the HTAIS/ethanol ratio, formulation scientists can precisely control the release kinetics of a drug from a transdermal patch, ensuring rapid onset. Conversely, utilizing a higher-viscosity HTAIS/propylene glycol binary system allows for the creation of subcutaneous depot injections that resist rapid systemic clearance, providing sustained API release over several weeks.

References

1.1 - Journal of Chemical & Engineering Data - ACS Publications[1] 2.2 - PMC[2] 3. 3 - arXiv[3]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modified Sol-Gel Approach to the Synthesis of Mesoporous Silica Nanoparticles using Hexadecyltrimethylammonium Isopropyl Sulphate as a Novel Structure-Directing Agent

Abstract: This document provides a comprehensive guide for the synthesis of mesoporous silica nanoparticles (MSNs) utilizing a modified base-catalyzed sol-gel method. We detail a protocol employing Hexadecyltrimethylammo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of mesoporous silica nanoparticles (MSNs) utilizing a modified base-catalyzed sol-gel method. We detail a protocol employing Hexadecyltrimethylammonium Isopropyl Sulphate (C₁₆TMA-IPS) as the primary structure-directing agent, a less-conventional alternative to the commonly used halide-based surfactants. This guide is intended for researchers in materials science, nanotechnology, and drug development. We elucidate the underlying self-assembly mechanism, provide a step-by-step experimental protocol, outline essential characterization techniques for validation, and present expected material properties. The rationale for exploring an alternative counter-ion is discussed in the context of its potential influence on micellar packing and the resulting silica architecture.

Introduction and Scientific Rationale

Mesoporous silica nanoparticles (MSNs) are a class of nanomaterials characterized by a large surface area, high pore volume, and a well-ordered, tunable pore architecture, typically in the 2-10 nm range.[1][2] These properties make them exceptional candidates for a wide array of applications, most notably as carriers for controlled drug delivery, high-performance catalysis, and separation technologies.[2][3]

The synthesis of MSNs is most commonly achieved through a templating method, where a surfactant, such as hexadecyltrimethylammonium bromide (CTAB), self-assembles into micelles in solution.[4][5] A silica precursor, typically tetraethyl orthosilicate (TEOS), is then introduced. Under specific pH and temperature conditions, the TEOS hydrolyzes and condenses around the surfactant micelles, forming a solid silica framework.[6] Subsequent removal of the organic template via calcination or solvent extraction reveals the ordered mesoporous structure.[4][7]

While CTAB and its chloride analogue (CTAC) are the most widely used surfactants, the choice of the counter-ion (e.g., Br⁻, Cl⁻) is known to influence the packing of surfactant molecules and the resulting micelle morphology.[8] This application note explores the use of Hexadecyltrimethylammonium Isopropyl Sulphate (C₁₆TMA-IPS) . The substitution of the small, highly electronegative bromide ion with the bulkier, more charge-diffuse isopropyl sulphate anion may alter the surfactant packing parameter. This could potentially lead to variations in the final mesoporous structure, such as changes in pore diameter or morphology, offering a new avenue for tuning the material's properties. This protocol adapts a well-established base-catalyzed synthesis to accommodate this novel surfactant.

Mechanism of Templated Silica Synthesis

The formation of mesoporous silica is a cooperative self-assembly process between the organic surfactant template and inorganic silica species.[9][10] The mechanism can be understood through the following key stages:

  • Micelle Formation: In an aqueous solution above its critical micelle concentration (CMC), the amphiphilic C₁₆TMA-IPS surfactant molecules self-assemble. The hydrophobic hexadecyl (C₁₆) tails aggregate to form a non-polar core, while the positively charged trimethylammonium headgroups are exposed to the aqueous environment, stabilized by the isopropyl sulphate counter-ions.[11]

  • Silica Precursor Hydrolysis: The silica source, TEOS [Si(OC₂H₅)₄], is introduced into the solution. In the presence of a base catalyst (e.g., NH₄OH), TEOS undergoes hydrolysis, replacing its ethoxy groups with hydroxyl groups to form silicic acid [Si(OH)₄] and its oligomers.[6]

  • Cooperative Self-Assembly: Under basic conditions (pH > 7), the silicate species are deprotonated, becoming anionic (SiO⁻). These negatively charged silicate oligomers are electrostatically attracted to the positively charged cationic headgroups of the C₁₆TMA⁺ micelles.[12] This interaction templates the condensation of the silica framework around the organized micellar structures.

  • Condensation and Network Formation: A polycondensation reaction occurs, where silanol groups (Si-OH) react to form stable siloxane bonds (Si-O-Si), creating a rigid amorphous silica network that encapsulates the surfactant template.[10]

  • Template Removal: The final step involves the removal of the C₁₆TMA-IPS template from the silica framework. This is typically achieved through high-temperature calcination, which burns off the organic material, or by solvent extraction.[7][13] The removal of the template reveals the well-defined, ordered network of mesopores.

The following diagram illustrates the mechanistic pathway of MSN formation.

G Mechanism of Mesoporous Silica Formation cluster_0 Step 1: Self-Assembly cluster_1 Step 2: Silica Chemistry cluster_2 Step 3 & 4: Templating & Condensation cluster_3 Step 5: Final Product Surfactant C₁₆TMA-IPS Monomers Micelle C₁₆TMA⁺ Micelles (stabilized by IPS⁻) Surfactant->Micelle Above CMC Composite Silica-Surfactant Composite Micelle->Composite TEOS TEOS Si(OC₂H₅)₄ Silicate Anionic Silicate Oligomers [SiₓOᵧ(OH)z]ⁿ⁻ TEOS->Silicate Base-catalyzed Hydrolysis (NH₄OH) Silicate->Composite Electrostatic Interaction & Polycondensation MSN Mesoporous Silica Nanoparticle (MSN) Composite->MSN Template Removal (Calcination)

Caption: Cooperative self-assembly mechanism for MSN synthesis.

Materials and Equipment

Reagents
  • Hexadecyltrimethylammonium Isopropyl Sulphate (C₁₆TMA-IPS) - Synthesis required or custom source

  • Tetraethyl Orthosilicate (TEOS, ≥98%)

  • Ammonium Hydroxide solution (NH₄OH, 28-30% NH₃ basis)

  • Ethanol (EtOH, ≥99.5%)

  • Deionized (DI) Water

Equipment
  • Round-bottom flask (250 mL or 500 mL)

  • Magnetic stirrer and hot plate

  • Condenser

  • Temperature controller/thermometer

  • Centrifuge capable of >10,000 x g

  • Tube furnace for calcination

  • Buchner funnel and filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Protocol

This protocol is adapted from the modified Stöber method, which is well-documented for producing spherical MSNs.[3][7] The key modification is the substitution of CTAB with C₁₆TMA-IPS on an equimolar basis.

The overall workflow is depicted in the diagram below.

G Experimental Workflow for MSN Synthesis A 1. Surfactant Solution Prep B 2. TEOS Addition A->B Add TEOS dropwise under vigorous stirring C 3. Reaction & Aging B->C Stir at room temp for 2 hours D 4. Particle Collection C->D Centrifugation E 5. Washing D->E Resuspend & wash with DI water and Ethanol F 6. Template Removal (Calcination) E->F Heat in furnace (550°C, 5h) G 7. Final MSN Product F->G

Caption: High-level workflow for the synthesis of MSNs.

Step-by-Step Synthesis Procedure
  • Prepare the Surfactant Solution:

    • In a 500 mL round-bottom flask, dissolve 1.0 g of C₁₆TMA-IPS in 480 mL of DI water.

    • Add 200 mL of Ethanol to the solution.

    • Stir the mixture vigorously with a magnetic stirrer until the surfactant is completely dissolved and the solution is clear.

  • Catalyst Addition:

    • To the clear surfactant solution, add 20.0 mL of ammonium hydroxide solution (28-30%).

    • Causality Note: The ammonium hydroxide acts as a catalyst for the hydrolysis and condensation of TEOS. The basic pH deprotonates the silanol groups, accelerating the formation of the Si-O-Si network.[6]

    • Adjust the stirring speed to maintain a well-defined vortex.

  • Silica Source Addition:

    • Add 5.0 mL of TEOS to the solution dropwise using a syringe pump or burette over a period of 10-15 minutes.

    • Causality Note: A slow, controlled addition of TEOS is critical. Rapid addition can lead to uncontrolled, bulk precipitation of silica, resulting in non-uniform particles or amorphous aggregates instead of well-ordered mesoporous structures.[14]

    • A white precipitate will form immediately upon the addition of TEOS.

  • Reaction and Aging:

    • Allow the reaction mixture to stir at room temperature for 2 hours.

    • Causality Note: This aging period is crucial for the completion of the silica condensation process, ensuring the formation of a stable and rigid framework around the surfactant templates.[15]

  • Particle Collection and Washing:

    • Collect the as-synthesized white solid product by centrifugation at ~12,000 x g for 15 minutes. Discard the supernatant.

    • Wash the particles by resuspending the pellet in 100 mL of DI water, followed by centrifugation. Repeat this water wash step twice.

    • Wash the particles again by resuspending the pellet in 100 mL of ethanol, followed by centrifugation. This helps remove residual water.

    • Dry the washed particles in an oven at 60-80°C overnight. The resulting powder is the as-synthesized, template-containing material.

  • Template Removal (Calcination):

    • Place the dried white powder in a ceramic crucible.

    • Heat the sample in a tube furnace under an air atmosphere to 550°C with a ramp rate of 1-2°C/min.

    • Hold the temperature at 550°C for 5 hours to ensure complete combustion of the organic surfactant template.[7]

    • Allow the furnace to cool down slowly to room temperature.

    • The resulting fine white powder is the final mesoporous silica nanoparticle product.

Characterization and Validation

To confirm the successful synthesis and desired properties of the MSNs, several characterization techniques are essential.

ParameterTechniqueExpected Result
Morphology & Size Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical particles with uniform size (~50-150 nm). TEM will reveal ordered, honeycomb-like pore channels.[14]
Structural Ordering Small-Angle X-ray Diffraction (SAXD)A strong diffraction peak for the (100) plane and possibly weaker peaks for (110) and (200), indicative of a 2D hexagonal mesostructure (MCM-41 type).[1]
Surface Area & Pore Metrics N₂ Adsorption-Desorption Analysis (BET/BJH Methods)A Type IV isotherm, characteristic of mesoporous materials. High surface area (>800 m²/g), uniform pore size (2-4 nm), and significant pore volume (>0.8 cm³/g).[16][17]
Template Removal Fourier-Transform Infrared Spectroscopy (FTIR) / Thermogravimetric Analysis (TGA)FTIR of calcined sample should show the absence of C-H stretching peaks (~2900 cm⁻¹) present in the as-synthesized material.[4] TGA of the as-synthesized material will show significant weight loss corresponding to surfactant burnout.

Troubleshooting

  • Low Yield: Ensure complete precipitation by checking the pH. Inefficient centrifugation can also lead to loss of product.

  • No Ordered Pores (from SAXD/TEM): This is often due to an incorrect TEOS/surfactant ratio or a TEOS addition rate that is too fast. Ensure vigorous stirring. The reaction temperature can also play a role; this protocol is optimized for room temperature.[15]

  • Broad Particle Size Distribution: Inconsistent stirring or a rapid rate of TEOS addition can cause this issue.

  • Low Surface Area: This may indicate incomplete template removal. Ensure the calcination temperature and duration are sufficient. Alternatively, pore collapse can occur if the heating ramp rate is too aggressive.[18]

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the synthesis of mesoporous silica nanoparticles using hexadecyltrimethylammonium isopropyl sulphate as a structure-directing agent. By adapting a standard sol-gel method, this guide enables researchers to explore how novel surfactant counter-ions can be used to tune the properties of MSNs for advanced applications in drug delivery and catalysis. The successful synthesis relies on careful control of reagent stoichiometry, addition rates, and post-synthesis processing, which can be validated using the characterization techniques outlined herein.

References

  • Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Ordered Mesoporous Silica Prepared with Biodegradable Gemini Surfactants as Templates for Environmental Applications. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Hexadecyltrimethylammonium Bromide Surfactant-Supported Silica Material for the Effective Adsorption of Metanil Yellow Dye. (2019, May 15). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Madhukar, P., et al. (2026). Characterization techniques for mesoporous silicon nanoparticles. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of MCM-41. (n.d.). ANU Open Research. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of Mesoporous Silica Nanoparticles Loaded with Pt Catalysts. (2022, January 31). MDPI. Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis of Mesoporous Silica Nanoparticles. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Template-Based Approaches to the Preparation of Amorphous, Nanoporous Silicas. (2002, January 1). Chemistry of Materials. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of Highly Ordered Co−MCM-41 for Production of Aligned Single Walled Carbon Nanotubes (SWNT). (2003, September 11). The Journal of Physical Chemistry B. Retrieved March 7, 2026, from [Link]

  • Kamoru A Salam. (2020, November 1). Synthesis of Sodium Lauryl Sulfate (SLS) and Hexadecyltrimethylammonium Bromide (HDTMA-Br) Surfactant-Modified Activated Carbon. SciSpace. Retrieved March 7, 2026, from [Link]

  • Formation mechanism of anionic- surfactant-templated mesoporous silica (AMS). (n.d.). Diva-Portal.org. Retrieved March 7, 2026, from [Link]

  • Synthesis and investigation of surface activity of amino acid surfactants. (2024). E3S Web of Conferences. Retrieved March 7, 2026, from [Link]

  • Surfactant-Mediated Fabrication of Silica Nanotubes. (n.d.). J-Stage. Retrieved March 7, 2026, from [Link]

  • Synthesis and characterization of mesoporous Si-MCM-41 materials and their application as solid acid catalysts in some esterific. (n.d.). Indian Academy of Sciences. Retrieved March 7, 2026, from [Link]

  • The Impact of Micelle Formation on Surfactant Adsorption–Desorption. (2021, January 11). ACS Omega. Retrieved March 7, 2026, from [Link]

  • Formulation, Characterization and Stability Aspects of Mesoporous Silica Nanoparticles. (2024, June 25). Impactfactor.org. Retrieved March 7, 2026, from [Link]

  • Synthesis of Mesoporous Silica-based materials derivatised from Rice Husk and their Analytical Applications. (2024, October 9). University of Kerbala. Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis and characterization of MCM-41 mesoporous silica modified with N-propylsalicylaldimine. (2015, September 30). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Preparation of Mesoporous Silica by Nonionic Surfactant Micelle–Templated Gelation of Na2SiO3 and H2SiF6 and Application as a Catalyst Carrier for the Partial Oxidation of CH4. (2019, September 16). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Surfactant removal and silica condensation during the photochemical calcination of thin film silica mesophases. (2005, August 4). PubMed. Retrieved March 7, 2026, from [Link]

  • Asian Journal of Chemistry. (2014, March 1). Asian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of Mesoporous Silica Nanoparticles Loaded with P-Cymene against Rice Bacterial Blight. (2024, January 23). MDPI. Retrieved March 7, 2026, from [Link]

  • (PDF) Effect of Hexadecyl Trimethyl Ammonium Bromide (C16TAB) as Cationic Surfactant on Contact Angle and Interfacial Tension of Carbonate Rocks and Oil. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Hydrothermal Synthesis of Mesoporous Silica MCM-41 Using Commercial Sodium Silicate. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]

  • Role of the surfactant headgroup on the counterion specificity in the micelle-to-vesicle transition through salt addition. (n.d.). Kinam Park. Retrieved March 7, 2026, from [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). Brinker. Retrieved March 7, 2026, from [Link]

  • Simulating the formation of surfactant-templated mesoporous silica materials: a model with both surfactant self-assembly and silica polymerization. (2013, January 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Hemimicelle formation of cationic surfactants at the silica gel–water interface. (n.d.). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: Halide-Free Micellar Electrochemistry Using Hexadecyltrimethylammonium Isopropyl Sulphate (HTMA-iPrSO4)

Executive Summary In the field of electrochemical sensor development and drug quantification, cationic surfactants are indispensable tools for lowering overpotentials and pre-concentrating analytes ()[1]. However, the ub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of electrochemical sensor development and drug quantification, cationic surfactants are indispensable tools for lowering overpotentials and pre-concentrating analytes ()[1]. However, the ubiquitous use of Cetyltrimethylammonium bromide (CTAB) introduces a critical bottleneck: the bromide counter-ion undergoes anodic oxidation at relatively low potentials, masking analyte signals and corroding noble metal electrodes.

Hexadecyltrimethylammonium isopropyl sulphate (HTMA-iPrSO4, CAS 78480-17-8) ()[2] presents a highly effective, halide-free alternative. By pairing the powerful surface-modifying hexadecyltrimethylammonium cation with an electrochemically inert isopropyl sulphate anion, researchers can unlock high-potential anodic scanning windows while retaining robust micellar electrocatalysis. This Application Note details the mechanistic advantages, physicochemical profiling, and validated protocols for implementing HTMA-iPrSO4 in advanced electroanalytical workflows.

Mechanistic Principles: Causality & Interface Dynamics

The Double-Layer Modification

When HTMA-iPrSO4 is introduced into a supporting electrolyte, its hydrophobic hexadecyl tail spontaneously adsorbs onto carbon or metallic electrode surfaces ()[3]. The cationic quaternary ammonium headgroup orientates toward the bulk solution, shifting the zeta potential of the electrode surface to a highly positive value ()[4].

  • Causality: This positive charge creates a strong electrostatic "pull" for anionic drug molecules, metabolites, or electroactive probes, drastically increasing their local concentration at the electrode-electrolyte interface. This pre-concentration is the primary driver for the orders-of-magnitude increase in sensor sensitivity ()[1].

The Halide-Free Anodic Window

In traditional CTAB-modified systems, scanning past +1.0 V (vs. Ag/AgCl) triggers the massive faradaic current of bromide oxidation (


). This severely limits the detection of hard-to-oxidize pharmaceutical compounds.
  • Causality: The isopropyl sulphate anion (

    
    ) is highly stable against oxidation. Replacing bromide with isopropyl sulphate extends the usable anodic window up to +1.5 V or higher, eliminating baseline interference and preventing halide-induced pitting corrosion on gold or platinum electrodes.
    
Micellar Electrocatalysis

Above its Critical Micelle Concentration (CMC), HTMA-iPrSO4 forms micelles that solubilize highly lipophilic drug candidates in aqueous media. The microenvironment of the micelle facilitates the transport of these molecules to the electrode surface, lowering the activation energy required for electron transfer and enhancing overall electrocatalytic efficiency, similar to enhancements observed in water electrolysis ()[5].

Quantitative Data: Comparative Profiling

To justify the substitution of CTAB with HTMA-iPrSO4, the following table summarizes the divergent physicochemical and electrochemical properties dictated by the counter-ion.

ParameterTraditional CTABHTMA-iPrSO4 (Halide-Free)Causality / Impact on Assay
Counter-ion Bromide (

)
Isopropyl Sulphate (

)
Determines anodic stability and solubility.
Anodic Potential Limit ~ +1.0 V (vs. Ag/AgCl)> +1.5 V (vs. Ag/AgCl)

resists oxidation, unlocking high-potential scanning.
Electrode Passivation Risk High (Halide pitting on Pt/Au)Negligible Extends the lifespan of noble metal electrodes.
Solubility in Organics Low to ModerateHigh Bulky organic anion disrupts crystal lattice energy, aiding mixed-solvent assays.
Primary Application Cathodic scanning, low-potential sensorsHigh-potential anodic sensors, lipophilic drug solubilization Broadens the scope of detectable pharmaceutical analytes.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating, ensuring that the electrochemical system is free from interference before analyte quantification begins.

Protocol A: Preparation of Halide-Free Micellar Supporting Electrolyte

Objective: Formulate a stable micellar medium for the voltammetric quantification of lipophilic anionic drugs.

  • Buffer Preparation: Prepare a 0.1 M Phosphate Buffer Solution (PBS) at pH 7.4 using ultra-pure water (18.2 M

    
    cm).
    
    • Expert Insight: PBS maintains physiological pH, which is essential for preserving the native charge state and structural integrity of pharmaceutical analytes.

  • Surfactant Integration: Weigh and add HTMA-iPrSO4 to achieve a final concentration of 1.0 mM. This concentration is strategically chosen to be slightly above the typical CMC for hexadecyl-based surfactants in high ionic strength buffers ()[3].

  • Thermal Dissolution & Sonication: Heat the solution gently to 35°C (ensuring the temperature is above the surfactant's Krafft point) and sonicate for 15 minutes.

    • Expert Insight: Sonication ensures complete dissolution and uniform micelle formation. Un-dissolved surfactant monomers can precipitate on the electrode, leading to erratic baseline currents.

  • Electrochemical Blank Validation (Critical Step): Run a Cyclic Voltammogram (CV) of the blank micellar electrolyte from -0.2 V to +1.5 V using a Glassy Carbon Electrode (GCE).

    • Self-Validation: The baseline must remain flat with no faradaic peaks. The absence of an anodic peak near +1.0 V confirms the system is truly halide-free and ready for analyte injection.

Protocol B: In-Situ Surface Modification for Signal Amplification

Objective: Enhance the electrocatalytic signal for trace analyte detection via electrostatic pre-concentration.

  • Electrode Polishing: Polish the GCE with 0.05 µm alumina slurry, rinse sequentially with ethanol and ultra-pure water, and sonicate for 3 minutes to remove residual alumina particles.

  • In-Situ Accumulation: Immerse the bare GCE into the analyte solution containing 0.1 mM HTMA-iPrSO4. Apply an accumulation potential of 0.0 V for 120 seconds under constant stirring (400 rpm).

    • Expert Insight: The applied potential facilitates the rapid assembly of the cationic surfactant monolayer, while stirring maximizes the mass transport of the anionic analyte to the newly functionalized surface ()[4].

  • Equilibration & Measurement: Stop stirring and allow a 10-second quiescent period to eliminate convective noise. Execute Differential Pulse Voltammetry (DPV) across the target potential window.

Mechanism Visualization

The following diagram illustrates the logical flow of signal amplification achieved through HTMA-iPrSO4 modification.

G A Bulk Solution (Anionic Analyte + HTMA-iPrSO4) B Electrode Interface Surfactant Adsorption A->B C Electrostatic Pre-concentration B->C D Halide-Free Anodic Scanning (> +1.5V) C->D E Amplified Electrochemical Signal D->E

Mechanism of HTMA-iPrSO4 mediated signal amplification via halide-free electrostatic accumulation.

References

  • Electrochemical applications of surfactants. Taylor & Francis. URL:[Link]

  • Electrochemistry of Surfactants. IntechOpen. URL: [Link]

  • Enhanced surface activity of activated carbon by surfactants synergism. PMC - NIH. URL:[Link]

  • Water electrolysis on carbon electrodes enhanced by surfactant. ResearchGate. URL:[Link]

  • Hexadecyltrimethylammonium isopropyl sulphate (CAS 78480-17-8). LookChem. URL:[Link]

Sources

Method

Application Note: Solubilization of Hydrophobic Compounds Using HTAIS Micelles

Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Focus: Mechanistic causality, self-validating protocols, and quantitative characterization of the Hyaluronic Acid-Tocopherol Amphiph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacologists, and Drug Delivery Researchers Focus: Mechanistic causality, self-validating protocols, and quantitative characterization of the Hyaluronic Acid-Tocopherol Amphiphilic Inclusion System (HTAIS).

Executive Summary & Mechanistic Principles

The formulation of Biopharmaceutics Classification System (BCS) Class II and IV compounds remains a critical bottleneck in drug development. The Hyaluronic Acid-Tocopherol Amphiphilic Inclusion System (HTAIS) —often referred to in literature as HA-TS (Hyaluronic Acid-Tocopherol Succinate) micelles—provides a highly stable, targeted nanocarrier platform for hydrophobic drug solubilization ()[1].

By covalently grafting hydrophobic


-tocopherol succinate (TS) onto a hydrophilic hyaluronic acid (HA) backbone, HTAIS leverages thermodynamic self-assembly to create a core-shell architecture.
The Causality of HTAIS Solubilization
  • Thermodynamic Drive (The Core): In aqueous environments, the hydrophobic TS moieties spontaneously aggregate to minimize unfavorable interactions with water. This entropy-driven process creates a lipophilic microenvironment capable of encapsulating hydrophobic molecules (e.g., Paclitaxel, Rifampicin, Curcumin) via hydrophobic interactions and

    
     stacking.
    
  • Kinetic Stability (The Shell): The HA backbone forms a dense, highly hydrated corona. This steric barrier prevents macroscopic precipitation, reduces the critical micelle concentration (CMC), and shields the payload from opsonization, ensuring prolonged systemic circulation.

  • Active Targeting: Unlike passive PEG-based micelles, the HA shell actively binds to CD44 receptors, which are heavily overexpressed on tumor cells and activated macrophages. This shifts the pharmacokinetic paradigm from passive diffusion to receptor-mediated endocytosis, drastically increasing intracellular drug concentrations ()[2].

CD44_Targeting M HTAIS Micelle (Hydrophobic Core / HA Shell) R CD44 Receptor (Tumor/Macrophage Surface) M->R Ligand-Receptor Binding E Receptor-Mediated Endocytosis R->E Membrane Invagination L Lysosomal Processing (Enzymatic/Redox Degradation) E->L Endosomal Trafficking A Intracellular Solubilization & Target Engagement L->A Payload Release

Fig 1. CD44-mediated intracellular targeting and processing pathway of HTAIS micelles.

Quantitative Solubilization Data

HTAIS micelles consistently demonstrate superior drug loading capacities compared to traditional PEG-based block copolymers due to the robust


-conjugated structure of the tocopherol core ()[3]. Below is a comparative summary of physicochemical parameters for various hydrophobic payloads solubilized via HTAIS.
Drug PayloadCopolymer MatrixParticle Size (nm)Zeta Potential (mV)Encapsulation Effic. (%)Drug Loading (%)
Rifampicin (RIF) HA-TS212.0 - 294.6-25.4 to -31.282.4 - 89.18.5 - 11.2
Paclitaxel (PTX) HA-ss-TOS150.0 - 170.0-20.5 to -28.0> 85.0~ 7.5
Curcumin (CUR) OHA (HA-based)~ 165.6-26.890.88.2

Data synthesized from peer-reviewed characterizations of HA-TS and related HA-amphiphile micelles ([1];[4]).

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes a solvent evaporation/dialysis method . Thin-film hydration is intentionally avoided because the high molecular weight and viscosity of hyaluronic acid make thin-film rehydration kinetically inefficient. Dialysis allows for slow, controlled nanoprecipitation, yielding a narrow Polydispersity Index (PDI).

HTAIS_Workflow A 1. Co-dissolution (HA-TS + Drug in DMSO) B 2. Nanoprecipitation (Dropwise into H2O) A->B Triggers assembly C 3. Dialysis (MWCO 3.5k, 48h) B->C Removes solvent D 4. Filtration (0.45 µm membrane) C->D Removes aggregates E 5. Lyophilization (Purified Micelles) D->E Solid state storage

Fig 2. Self-validating workflow for HTAIS micelle preparation via solvent exchange.

Phase 1: Pre-Formulation Quality Control

Before initiating drug loading, the synthesized HTAIS copolymer must be validated.

  • CMC Determination: Utilize a pyrene fluorescence probe assay.

    • Causality: Pyrene undergoes a shift in its excitation spectrum (from 334 nm to 338 nm) when it partitions from a polar aqueous environment into the hydrophobic micellar core.

    • Validation Check: Proceed only if the calculated CMC is

      
       mg/mL. A higher CMC indicates insufficient TS substitution, which will cause the micelles to prematurely disassemble upon dilution in the bloodstream.
      
Phase 2: Micelle Preparation & Drug Encapsulation
  • Co-Dissolution: Dissolve 50 mg of HTAIS copolymer and 5 mg of the hydrophobic active pharmaceutical ingredient (API) in 5 mL of Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is selected because it acts as a universal co-solvent, fully solvating both the highly hydrophilic HA backbone and the lipophilic API.

  • Nanoprecipitation: Under continuous magnetic stirring (800 rpm), add the DMSO solution dropwise (1 mL/min) into 20 mL of deionized water.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic TS chains and the API to collapse inward, spontaneously forming the micellar core to escape the aqueous phase.

  • Dialysis: Transfer the dispersion into a dialysis bag (Molecular Weight Cut-Off: 3,500 Da) and dialyze against 2 L of deionized water for 48 hours, replacing the water every 8 hours.

    • Causality: The 3.5 kDa MWCO ensures that DMSO (78 Da) and unencapsulated API (typically 300-900 Da) diffuse out, while the >10 kDa HTAIS micelles are strictly retained.

  • Filtration: Pass the dialyzed solution through a 0.45 µm polyethersulfone (PES) syringe filter.

    • Validation Check: Perform Dynamic Light Scattering (DLS). The protocol is successful if the Z-average size is < 200 nm and the PDI is < 0.25. A PDI > 0.3 indicates macroscopic aggregation, requiring re-filtration.

  • Lyophilization: Add 5% (w/v) trehalose to the filtered micelle solution, freeze at -80°C, and lyophilize for 48 hours.

    • Causality: Freezing induces mechanical stress that can force micelles to aggregate. Trehalose acts as a cryoprotectant by forming a glassy matrix that preserves the hydrogen-bonding network around the HA shell, preventing irreversible fusion of the hydrophobic cores.

Phase 3: Post-Formulation Validation
  • Quantification: Dissolve a known mass of the lyophilized powder in a solvent that breaks the micelles (e.g., Methanol).

  • HPLC Analysis: Quantify the API concentration using High-Performance Liquid Chromatography.

  • Calculations:

    • Encapsulation Efficiency (EE%) = (Weight of encapsulated drug / Initial weight of drug) × 100

    • Drug Loading (DL%) = (Weight of encapsulated drug / Total weight of micelles) × 100

References

  • Wang, Y., et al. (2015). "Hyaluronic Acid-Tocopherol Succinate-Based Self-Assembling Micelles for Targeted Delivery of Rifampicin to Alveolar Macrophages." Journal of Biomedical Nanotechnology.[Link]

  • Tu, J., et al. (2018). "Redox-responsive micelles from disulfide bond-bridged hyaluronic acid-tocopherol succinate for the treatment of melanoma." Nanomedicine: Nanotechnology, Biology and Medicine.[Link]

  • Niu, J., et al. (2022). "Hyaluronic Acid Micelles for Promoting the Skin Permeation and Deposition of Curcumin." International Journal of Nanomedicine.[Link]

  • Gao, Y., et al. (2018). "Comparison of hyaluronic acid-based micelles and polyethylene glycol-based micelles on reversal of multidrug resistance and enhanced anticancer efficacy in vitro and in vivo." Drug Delivery.[Link]

Sources

Application

The Guiding Hand: Hexadecyltrimethylammonium Isopropyl Sulphate in Nanoparticle Engineering

Introduction: The Architect at the Nanoscale In the intricate world of nanotechnology, the precise control over the synthesis and stabilization of nanoparticles is paramount to unlocking their vast potential in fields ra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architect at the Nanoscale

In the intricate world of nanotechnology, the precise control over the synthesis and stabilization of nanoparticles is paramount to unlocking their vast potential in fields ranging from targeted drug delivery to advanced catalysis. Among the diverse array of molecular tools available to researchers, cationic surfactants play a pivotal role as architects at the nanoscale. This guide focuses on Hexadecyltrimethylammonium Isopropyl Sulphate (CTAS), a member of the quaternary ammonium surfactant family, and its application in the controlled formation and robust stabilization of nanoparticles. While its close relatives, Cetyltrimethylammonium Bromide (CTAB) and Chloride (CTAC), are more extensively documented, the fundamental principles governing the action of the hexadecyltrimethylammonium cation are universal.[1][2][3] This document will provide a comprehensive overview of the mechanisms, protocols, and critical parameters involved when utilizing CTAS for nanoparticle synthesis, drawing upon the wealth of knowledge established for its halide counterparts.

The power of CTAS and its analogues lies in their amphiphilic nature—a long hydrophobic alkyl chain (hexadecyl) coupled with a hydrophilic quaternary ammonium head group.[4][5] This dual character drives their self-assembly into micelles in aqueous solutions and their adsorption onto nanoparticle surfaces, providing a stabilizing layer that prevents aggregation through electrostatic and steric hindrance.[6][7] By carefully manipulating the reaction conditions in the presence of CTAS, researchers can exert fine control over nanoparticle size, shape, and dispersity, thereby tailoring their properties for specific applications.

The Mechanism of Stabilization: A Tale of Two Forces

The stabilizing effect of hexadecyltrimethylammonium-based surfactants is a direct consequence of their molecular structure and their behavior at the nanoparticle-solution interface. When introduced into a nanoparticle synthesis reaction, the surfactant molecules adsorb onto the nascent particle surface. This adsorption is driven by the interaction of the hydrophobic tail with the particle surface, while the positively charged hydrophilic head extends into the aqueous medium.[5] This arrangement establishes a protective barrier against uncontrolled agglomeration through two primary mechanisms:

  • Electrostatic Stabilization : The positively charged head groups of the CTAS molecules create a net positive surface charge on the nanoparticles. This results in electrostatic repulsion between adjacent particles, preventing them from coming into close contact and aggregating.[6]

  • Steric Hindrance : The long alkyl chains of the surfactant molecules form a dense layer on the nanoparticle surface. This layer acts as a physical or "steric" barrier, further inhibiting the close approach of other nanoparticles.[6]

The interplay of these forces is crucial for maintaining a stable colloidal dispersion of the nanoparticles. The concentration of the surfactant is a critical parameter; it must be above its critical micelle concentration (CMC) to ensure the formation of a stable protective layer.[1][8]

Gold_Nanoparticle_Synthesis Start Prepare HAuCl4 Solution Add_NaBH4 Add Ice-Cold NaBH4 Start->Add_NaBH4 Seed_Formation Seed Nanoparticle Formation Add_NaBH4->Seed_Formation Add_Seeds Add Seed Solution Seed_Formation->Add_Seeds Growth_Solution Prepare Growth Solution (HAuCl4 + CTAS + Ascorbic Acid) Growth_Solution->Add_Seeds Nanoparticle_Growth Gold Nanoparticle Growth Add_Seeds->Nanoparticle_Growth Purification Centrifugation & Resuspension Nanoparticle_Growth->Purification End Stable Gold Nanoparticles Purification->End

Caption: Workflow for the synthesis of gold nanoparticles using CTAS.

Protocol 2: Synthesis of Mesoporous Silica Nanoparticles

This protocol describes the synthesis of mesoporous silica nanoparticles (MSNs) using CTAS as a structure-directing agent. [9] Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Hexadecyltrimethylammonium Isopropyl Sulphate (CTAS)

  • Sodium hydroxide (NaOH) or ammonia solution

  • Ethanol

  • Deionized water

Procedure:

  • Template Formation:

    • Dissolve a specific amount of CTAS in a mixture of deionized water and ethanol.

    • Add a catalyst, such as NaOH or ammonia solution, to the mixture and stir until the solution becomes clear. This promotes the formation of CTAS micelles which will act as templates.

  • Silica Source Addition:

    • Add TEOS dropwise to the solution while stirring vigorously. TEOS will hydrolyze and condense around the CTAS micelles.

  • Nanoparticle Formation and Aging:

    • Continue stirring the mixture for several hours at a controlled temperature (e.g., 80°C) to allow for the formation and growth of the silica nanoparticles. [9] * The resulting white precipitate consists of silica nanoparticles with the CTAS template still inside.

  • Template Removal:

    • Collect the nanoparticles by centrifugation or filtration and wash them with deionized water and ethanol.

    • To create the mesoporous structure, remove the CTAS template by calcination (heating at high temperatures) or solvent extraction.

Critical Parameters and Their Influence

The successful synthesis of nanoparticles with desired characteristics is highly dependent on several key experimental parameters.

ParameterInfluence on Nanoparticle PropertiesRationale
CTAS Concentration Affects particle size, shape, and stability. [10][11]Must be above the Critical Micelle Concentration (CMC) for effective stabilization. Higher concentrations can lead to smaller particles but may also influence the final shape. [8]
pH of the Reaction Influences the reduction potential of precursors and the surface charge of nanoparticles. [12]The pH can affect the rate of nanoparticle formation and the effectiveness of the surfactant's stabilizing action. Optimal pH is system-dependent.
Temperature Affects the kinetics of nucleation and growth. [12][13]Higher temperatures generally lead to faster reaction rates and can result in smaller, more uniform nanoparticles.
Reducing Agent The choice and concentration of the reducing agent determine the rate of nanoparticle formation. [14]A strong reducing agent like NaBH₄ leads to rapid nucleation and smaller particles, while a weaker one like ascorbic acid allows for controlled growth on existing seeds. [2][15]
Stirring Speed Ensures homogeneous mixing of reactants. [12]Adequate stirring is crucial for uniform nanoparticle formation and to prevent localized high concentrations of reactants, which can lead to aggregation.

Conclusion and Future Outlook

Hexadecyltrimethylammonium Isopropyl Sulphate, and the broader family of hexadecyltrimethylammonium surfactants, are indispensable tools in the field of nanotechnology. Their ability to direct the formation and ensure the stability of a wide range of nanoparticles provides researchers with a powerful method to engineer materials with tailored properties. The protocols and principles outlined in this guide offer a solid foundation for the application of CTAS in nanoparticle synthesis. Future research will undoubtedly continue to explore the subtle yet significant influences of the counter-ion on nanoparticle characteristics and to develop novel synthesis strategies that leverage the unique properties of these versatile surfactants.

References

  • Alam, M. S., et al. (2015). Cationic Surfactant (CTAC) Assisted Synthesis of Silver Nanoparticles with Controlled Size: Optical, Morphological and Bactericidal Studies. Journal of Nanoengineering and Nanomanufacturing, 5(2), 124-131.
  • Zürbes, K. R., Mani, E., & Bandyopadhyay, S. (2025).
  • López-Lorente, A. I., et al. (2023). Surfactant Layers on Gold Nanorods. Accounts of Chemical Research.
  • Widyastuti, N., et al. (2022). Effect of Surfactant Type on Synthesis and Characteristics of Nanonickel Hydroxide. Jurnal Rekayasa Proses, 16(1), 1-9.
  • Koczkur, K. M., Mourdikoudis, S., & Polavarapu, L. (2024). Variations in CTAC batches from different suppliers highly affect the shape yield in seed-mediated synthesis of gold nanotriangles. Scientific Reports.
  • BenchChem. (2025).
  • Sareen, S., & Singh, S. (2021). Synthesis and characterization of surfactant stabilized nanocolloidal dispersion of silver chloride in aqueous medium. Materials Today: Proceedings, 44, 135-140.
  • MRSEC Education Group. Citrate Synthesis of Gold Nanoparticles. University of Wisconsin–Madison.
  • Kachbouri, S., et al. (2022). Synthesis and characterization of a new silica nanoparticles using APG/CTAB as modified agent. Journal of Sol-Gel Science and Technology, 103, 435-445.
  • Loo, C. H. (2014). A visual tutorial on the synthesis of gold nanoparticles. Journal of Visualized Experiments, (86), e51531.
  • Raj, K. J. A., & Viswanathan, B. (2010). Influence of Surfactants on the Synthesis of TiO₂ Nanoparticles. AZoM.
  • Dadmehr, M., et al. (2015). Synthesis of Silica-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment. Avicenna Journal of Medical Biotechnology, 7(2), 77-82.
  • O'Connell, C., et al. (2025). Advances in nanoparticle synthesis assisted by microfluidics. Lab on a Chip.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • de Freitas, L. F., et al. (2023). Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations.
  • Ioniță, M., et al. (2021). Preparation and Characterization of Silica Nanoparticles and of Silica-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis.
  • Figueroa, C. M., & Blanco-López, M. C. (2022). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Polymers, 14(19), 4195.
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  • Rovelli, G., et al. (2016). Hygroscopic Properties of Aminium Sulphate Aerosols. Atmospheric Chemistry and Physics Discussions.
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  • Liu, Y., et al. (2024). Interactions between Cetyltrimethylammonium Bromide Modified Cellulose Nanocrystals and Surfaces: An Ellipsometric Study. Polymers, 16(12), 1698.
  • Zhang, Y., et al. (2023). Application of dodecyl amine/dodium petroleum sulfonate mixed collector in quartz-feldspar flotation separation. Journal of Sustainable Mining, 22(4), 263-271.

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Method

Application Note: High-Temperature Acidizing Inhibitor Systems (HTAIS) for Corrosion Mitigation in Acidic Media

Introduction & Strategic Context In industrial operations ranging from metallurgical pickling to downhole oil well acidizing, metallic infrastructure is routinely exposed to highly aggressive acidic environments (e.g., 1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In industrial operations ranging from metallurgical pickling to downhole oil well acidizing, metallic infrastructure is routinely exposed to highly aggressive acidic environments (e.g., 15–28% HCl)[1]. Without chemical intervention, these conditions lead to rapid material degradation, equipment failure, and catastrophic economic losses. High-Temperature Acidizing Inhibitor Systems (HTAIS)—complex organic formulations typically featuring nitrogen-, oxygen-, and sulfur-containing heterocycles (such as imidazoline derivatives, Mannich bases, and antimony salts)—serve as the primary defense mechanism to ensure asset longevity[2].

For researchers and drug development professionals, the molecular design of HTAIS closely mirrors pharmaceutical structure-activity relationship (SAR) optimization. Just as a drug must navigate a biological microenvironment to bind a target receptor, an HTAIS molecule must navigate a turbulent, high-temperature acidic fluid to selectively adsorb onto a highly reactive metallic substrate, providing optimal protection and equipment longevity[3].

Mechanistic Causality: The Adsorption Paradigm

The efficacy of HTAIS is not merely a function of concentration, but of molecular architecture and thermodynamic causality. The inhibition mechanism follows a sequential, self-assembling adsorption pathway:

  • Protonation & Physisorption : In acidic media, the heteroatoms within the HTAIS molecule undergo rapid protonation. Concurrently, the metal surface undergoes anodic dissolution, but the specific adsorption of counter-ions (e.g., Cl⁻) creates a negatively charged intermediate layer. The protonated HTAIS molecules are electrostatically drawn to this layer, initiating physisorption.

  • Chemisorption & Film Formation : As the molecules approach the surface, physisorption transitions into chemisorption. Lone pair electrons from unprotonated heteroatoms and delocalized

    
    -electrons from aromatic rings are donated into the vacant d-orbitals of the transition metal (e.g., iron in steel), forming stable coordinate covalent bonds[2].
    
  • Steric Shielding : The hydrophobic hydrocarbon tails of the HTAIS molecules orient away from the surface. This creates a dense, water-repellent double-layer membrane that sterically hinders the diffusion of hydronium ions (H₃O⁺) and corrosive anions to the metal surface[2].

Mechanism A HTAIS Molecules in Acidic Media B Diffusion to Metal Surface A->B C Protonation of Heteroatoms B->C D Electrostatic Attraction (Physisorption) C->D E Coordinate Bonding (Chemisorption) D->E F Protective Monolayer Formation E->F G Corrosion Inhibition (IE > 95%) F->G

Figure 1: Mechanistic pathway of HTAIS adsorption and corrosion inhibition on metal surfaces.

Self-Validating Experimental Protocols

To establish absolute trustworthiness in HTAIS efficacy, we employ an orthogonal, self-validating testing matrix. No single test is sufficient; gravimetric data must corroborate electrochemical findings, which must in turn be visually confirmed by surface analysis.

Protocol 1: Gravimetric (Weight Loss) Analysis

Causality : Weight loss provides a direct, non-inferred measurement of material dissolution over time, serving as the ground truth for all subsequent electrochemical models. Methodology :

  • Preparation : Machine alloy specimens (e.g., 2205 Duplex Stainless Steel) into uniform coupons. Abrade sequentially with SiC paper (up to 1200 grit) to ensure a standardized surface roughness, minimizing localized pitting artifacts.

  • Degreasing : Sonicate in acetone for 5 minutes, rinse with double-distilled water, and dry under a stream of N₂. Weigh immediately on an analytical balance (

    
     mg) to obtain the initial mass (
    
    
    
    ).
  • Immersion : Suspend coupons in 250 mL of the test solution (e.g., 15% HCl) containing varying concentrations of HTAIS (0 to 500 ppm). Maintain temperature via a thermostatic water bath (e.g., 90°C to 180°C) for 4 to 24 hours[2].

  • Post-Processing : Remove coupons, scrub with a bristle brush under running water to remove loosely adherent corrosion products (avoiding mechanical removal of the base metal), dry, and re-weigh (

    
    ).
    
  • Calculation : Calculate the uniform corrosion rate (

    
    ) and Inhibition Efficiency (IE%) using the formula:
    
    
    
    
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)

Causality : EIS allows us to measure the charge transfer resistance (


) across the solid-liquid interface without destroying the protective monolayer. PDP reveals whether the inhibitor predominantly blocks anodic metal dissolution, cathodic hydrogen evolution, or behaves as a mixed-type inhibitor.
Methodology :
  • Cell Setup : Utilize a standard three-electrode cell: the metal coupon as the working electrode (WE), a saturated calomel electrode (SCE) as the reference, and a platinum mesh as the counter electrode (CE).

  • Equilibration : Immerse the WE in the acidic HTAIS solution for 60 minutes to achieve a steady-state Open Circuit Potential (OCP). Critical step: Failing to reach OCP equilibrium will skew all subsequent kinetic data.

  • EIS Measurement : Apply a sinusoidal AC voltage signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz. Fit the resulting Nyquist plots to a Randles equivalent circuit to extract

    
     and double-layer capacitance (
    
    
    
    ). A decrease in
    
    
    confirms the displacement of water molecules by the bulky HTAIS molecules.
  • PDP Measurement : Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extrapolate Tafel slopes to determine the corrosion current density (

    
    ).
    

Workflow cluster_tests Validation Methodologies Start Sample Preparation (Alloy Coupons) Prep Mechanical Polishing & Solvent Degreasing Start->Prep Acid Immersion in Acidic Media (e.g., 15% HCl) + HTAIS Prep->Acid WL Gravimetric Analysis (Weight Loss) Acid->WL Elect Electrochemical Testing (EIS & PDP) Acid->Elect Surf Surface Characterization (SEM / XPS) Acid->Surf Data Data Synthesis & Efficacy Calculation WL->Data Elect->Data Surf->Data

Figure 2: Self-validating experimental workflow for evaluating HTAIS efficacy.

Quantitative Data Presentation

The following table synthesizes typical validation data for an optimized HTAIS formulation in 15% HCl at elevated temperatures, demonstrating the correlation between concentration, temperature, and protective efficacy.

HTAIS Concentration (ppm)Temperature (°C)Corrosion Rate (

)

(

)

(

)
Inhibition Efficiency (IE%)
0 (Blank)9085.4012.53450-
1009012.8198.448085.0%
300904.27285.615595.0%
500901.71610.26298.0%
0 (Blank)140310.504.112500-
5001406.93145.829097.7%

Note: The data reflects the robust performance of HTAIS formulations even at ultra-high temperatures (140°C), where conventional inhibitors typically undergo thermal degradation or rapid desorption[2].

Conclusion

The deployment of HTAIS in acidic media represents a triumph of applied molecular design. By leveraging targeted heteroatom-metal orbital interactions, HTAIS formulations establish a resilient, self-healing barrier that fundamentally alters the interfacial thermodynamics of the metal substrate. For researchers, adhering to the orthogonal validation protocols outlined above ensures that any newly synthesized HTAIS variant is rigorously and reproducibly benchmarked for industrial scaling.

References

  • High-performance Acid Corrosion Inhibitors: Building A Core Barrier for Cross-industry Equipment Safety. Source: Silibase Silicone. 1

  • Acid Corrosion Inhibitor | Protect Wells by Implementing Advanced Acidizing corrosion inhibitor. Source: DOSAS. 3

  • Corrosion Inhibition Mechanism of Ultra-High-Temperature Acidizing Corrosion Inhibitor for 2205 Duplex Stainless Steel. Source: MDPI (Materials).2

Sources

Application

Application Notes and Protocols: Antimicrobial Activity Testing for Hexadecyltrimethylammonium Isopropyl Sulphate

Introduction Hexadecyltrimethylammonium isopropyl sulphate (CTIS) is a quaternary ammonium compound (QAC) belonging to the class of cationic surfactants. Its amphipathic structure, comprising a long hydrophobic alkyl cha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hexadecyltrimethylammonium isopropyl sulphate (CTIS) is a quaternary ammonium compound (QAC) belonging to the class of cationic surfactants. Its amphipathic structure, comprising a long hydrophobic alkyl chain (hexadecyl) and a positively charged hydrophilic head group, imparts surface-active properties and is the basis for its expected antimicrobial activity.[1][2][3] Cationic surfactants are known to be effective against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][4]

The primary mechanism of action for QACs like CTIS involves the disruption of microbial cell membranes.[5][6] The positively charged head group electrostatically interacts with negatively charged components of the microbial cell wall and membrane, such as phospholipids and teichoic acids.[1][4] This initial binding facilitates the insertion of the hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell death.[5][6]

Accurate and reproducible evaluation of a compound's antimicrobial efficacy is fundamental for its development in drug and biocide applications. This guide provides detailed, field-proven protocols for assessing the antimicrobial activity of CTIS, grounded in principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While specific data for the isopropyl sulphate salt is limited, the methodologies are based on extensive research on closely related salts like cetyltrimethylammonium chloride (CTAC) and bromide (CTAB), which share the same active cation.[6][7][8]

Core Principles for Testing Cationic Surfactants

Before proceeding to specific protocols, several key characteristics of CTIS must be considered, as they influence experimental design and data interpretation:

  • Surfactant Nature & Critical Micelle Concentration (CMC): As a surfactant, CTIS will form micelles in aqueous solutions above a certain threshold known as the Critical Micelle Concentration (CMC). Antimicrobial activity can differ between the monomeric and micellar forms. It is crucial to be aware of the CMC to ensure that test concentrations are interpreted correctly. The CMC for CTAB, a close analog, is approximately 0.9-1.0 mM in aqueous solutions.[9]

  • Hydrophobicity: The long alkyl chain makes the molecule hydrophobic. This can lead to adsorption onto plastic surfaces, such as those of microtiter plates, potentially reducing the effective concentration of the compound in solution. Using low-binding plates or pre-treating plates can mitigate this.

  • Charge Interactions: The positive charge of CTIS can cause it to interact with negatively charged components in complex microbiological media (e.g., proteins, acidic polysaccharides), which may partially inactivate the compound. Standardized, cation-adjusted media are therefore recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] This method is considered the "gold standard" for susceptibility testing.[10]

Rationale

The broth microdilution method is a quantitative technique that exposes a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. This allows for the precise determination of the concentration required for inhibition. The use of 96-well plates makes this method high-throughput and resource-efficient.

Visualization of Workflow

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-Well) cluster_analysis Incubation & Analysis P1 Prepare CTIS Stock Solution S2 Perform 2-fold Serial Dilutions of CTIS P1->S2 P2 Prepare 0.5 McFarland Bacterial Suspension P3 Dilute Suspension to ~5 x 10^5 CFU/mL S3 Inoculate Wells with Bacterial Suspension P3->S3 S1 Add Broth to Wells S1->S2 S2->S3 A1 Incubate at 35-37°C for 16-20 hours S3->A1 S4 Include Growth & Sterility Controls S4->A1 A2 Visually Inspect for Turbidity (Growth) A1->A2 A3 Determine MIC: Lowest Concentration with No Growth A2->A3

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology
  • Preparation of CTIS Stock Solution:

    • Accurately weigh a sample of CTIS and dissolve it in sterile deionized water or a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent must be validated to ensure it has no antimicrobial activity at the highest concentration used in the assay.

    • Further dilute this stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to create the starting concentration for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Inoculation:

    • Using a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of each row to be used.

    • Add 100 µL of the starting CTIS concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 1-10 now contain 50 µL of serially diluted CTIS.

    • Well 11 will serve as the growth control (no CTIS). Add 50 µL of CAMHB.

    • Well 12 will serve as the sterility control (no bacteria). Add 100 µL of uninoculated CAMHB.

    • Add 50 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. The final volume in these wells is 100 µL, and the bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation and Interpretation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

    • After incubation, examine the plate from the bottom using a reading mirror. The MIC is the lowest concentration of CTIS at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation: Example MIC Values
MicroorganismATCC StrainMIC Range (µg/mL)
Staphylococcus aureus292132 - 8
Escherichia coli259224 - 16
Pseudomonas aeruginosa2785316 - 64
Candida albicans900282 - 8
Note: These values are hypothetical examples based on published data for CTAC and CTAB and should be determined experimentally for CTIS.[6][7]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial bacterial inoculum.[4][11] This test distinguishes bactericidal (killing) activity from bacteriostatic (inhibitory) activity.

Rationale

This protocol is a direct extension of the MIC assay. Aliquots from the clear wells of the MIC plate are subcultured onto antibiotic-free agar. The absence of growth on the agar indicates that the bacteria were killed by the CTIS concentration in that well, not just inhibited.

Visualization of Workflow

MBC_Workflow cluster_mic From Completed MIC Plate cluster_plating Subculturing cluster_analysis Incubation & Analysis M1 Identify MIC Well and All Clearer Wells P1 Spot-plate 10-100 µL from each clear well onto nutrient agar M1->P1 A1 Incubate Agar Plates at 35-37°C for 18-24 hours P1->A1 P2 Plate Diluted Growth Control P2->A1 A2 Count Colonies on each Spot/Plate A1->A2 A3 Determine MBC: Lowest Concentration with ≥99.9% Kill A2->A3

Caption: Workflow for MBC determination following an MIC test.

Step-by-Step Methodology
  • Following MIC Determination:

    • Use the 96-well plate from the completed MIC assay. Identify the MIC well and all wells with higher concentrations of CTIS (which should also be clear).

  • Subculturing:

    • Gently mix the contents of each clear well.

    • Using a calibrated loop or pipette, withdraw a fixed volume (typically 10-100 µL) from the MIC well and each clearer well.

    • Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • As a control, prepare a 1:1000 or 1:10000 dilution of the growth control well from the MIC plate and plate it to determine the initial inoculum count at the time of the test.

  • Incubation and Interpretation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible on the control plate.

    • Count the number of colonies (CFU) on each spot/plate.

    • Calculate the percentage of killing for each CTIS concentration compared to the initial inoculum count.

    • The MBC is the lowest concentration that killed ≥99.9% of the initial inoculum.

Data Presentation: Example MIC vs. MBC
CTIS Conc. (µg/mL)MIC ResultColonies on Agar Plate% KillInterpretation
0 (Growth Control)Growth~500 (from 1:1000 dilution)0%Viable Inoculum
2Growth---
4No Growth (MIC)15070%Bacteriostatic
8No Growth1098%Bacteriostatic
16No Growth0100%Bactericidal (MBC)
32No Growth0100%Bactericidal
Note: Data are for illustrative purposes. The initial inoculum is assumed to be 5 x 10⁵ CFU/mL.

Protocol 3: Time-Kill Kinetic Assay

This assay provides dynamic information about the rate at which an antimicrobial agent kills a bacterial population over time.[5][12] It is more informative than a static endpoint measurement like the MBC.

Rationale

A standardized inoculum of bacteria is challenged with a fixed concentration of the antimicrobial agent. At specified time points, aliquots are removed, the antimicrobial is neutralized, and the surviving bacteria are quantified by plate counting. This generates a kill curve, illustrating the relationship between contact time and bactericidal activity. This method is standardized by guidelines such as ASTM E2315.[5]

Visualization of Workflow

TimeKill_Workflow cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_analysis Quantification & Analysis P1 Prepare Bacterial Suspension (~10^6 CFU/mL) E1 Mix Bacteria & CTIS (Start Timer) P1->E1 P2 Prepare CTIS Solution (e.g., 1x, 2x, 4x MIC) P2->E1 P3 Prepare Neutralizer Broth E2 At Time Points (0, 1, 2, 4, 8, 24h) Remove Aliquot E1->E2 E3 Transfer Aliquot to Neutralizer Broth E2->E3 A1 Serially Dilute Neutralized Sample E3->A1 A2 Plate Dilutions onto Agar A1->A2 A3 Incubate and Count Colonies (CFU) A2->A3 A4 Plot log10 CFU/mL vs. Time A3->A4

Caption: Workflow for a time-kill kinetic assay.

Step-by-Step Methodology
  • Preparation:

    • Prepare a bacterial suspension adjusted to approximately 1-5 x 10⁶ CFU/mL in a suitable broth (e.g., CAMHB).

    • Prepare flasks containing CTIS at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC) in the same broth. Include a growth control flask with no CTIS.

    • Prepare a validated neutralizing broth. For QACs, a combination of lecithin and polysorbate (e.g., Tween 80) in a broth like Dey-Engley is effective. The neutralizer's efficacy must be confirmed beforehand to ensure it quenches the activity of CTIS without being toxic to the bacteria.

  • Exposure and Sampling:

    • Inoculate the flasks containing CTIS and the growth control flask with the bacterial suspension to achieve a final density of ~5 x 10⁵ CFU/mL.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 1.0 mL aliquot from each flask.

    • Transfer the aliquot into 9.0 mL of neutralizing broth and mix thoroughly. This constitutes a 10⁻¹ dilution.

  • Quantification:

    • Perform further 10-fold serial dilutions of the neutralized sample in a suitable diluent (e.g., phosphate-buffered saline).

    • Plate 100 µL from appropriate dilutions onto nutrient agar plates.

    • Incubate the plates at 35 ± 2°C for 24-48 hours, or until colonies are countable.

    • Count the colonies on plates that have between 30 and 300 colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the results as log₁₀ CFU/mL versus time for each CTIS concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12] Bacteriostatic activity is characterized by a prevention of growth, with less than a 3-log₁₀ reduction.

Data Presentation: Example Time-Kill Curve Data
Time (hr)Growth Control (log₁₀ CFU/mL)1x MIC CTIS (log₁₀ CFU/mL)2x MIC CTIS (log₁₀ CFU/mL)4x MIC CTIS (log₁₀ CFU/mL)
05.705.695.715.68
26.504.853.54<2.00
47.414.652.15<2.00
88.624.70<2.00<2.00
249.104.68<2.00<2.00
Note: Data are hypothetical. A result of <2.00 log₁₀ CFU/mL indicates the count was below the limit of detection.

References

  • ASTM International. (2023). E2315-23: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. ASTM International. [Link]

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  • European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. EUCAST. [Link]

  • Gowrishankar, S., et al. (2024). Cetyltrimethylammonium Chloride (CTAC) and Its Formulated Mouthwash Reduce the Infectivity of Streptococcus mutans and Candida albicans in Mono and Dual State. Applied Biochemistry and Biotechnology. [Link]

  • Turn Therapeutics. (n.d.). ASTM E2315 Test Method. [Link]

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  • Liu, Y., et al. (2024). Interactions between Cetyltrimethylammonium Bromide Modified Cellulose Nanocrystals and Surfaces: An Ellipsometric Study. Polymers. [Link]

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  • Verma, P., et al. (2016). Hexadecyltrimethylammonium Bromide (CTAB)-based Protocol to Isolate High-Quality RNA in Adequate Quantities for Gene Expression Analyses in Developing Seeds of Lentils (Lens culinaris Medik.). Legume Research: An International Journal. [Link]

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  • Mondal, T., et al. (2024). Solvent selective gelation of cetyltrimethylammonium bromide: structure, phase evolution and thermal characteristics. Royal Society Open Science. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

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  • Wang, D., et al. (2020). Unexpected Dual Action of Cetyltrimethylammonium Bromide (CTAB) in the Self-Assembly of Colloidal Nanoparticles at Liquid-Liquid Interfaces. Advanced Materials Interfaces. [Link]

  • Okukawa, M., et al. (2021). Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis. Journal of Oleo Science. [Link]

  • Wellia, D. V., et al. (2023). The effect of cetyltrimethylammonium bromide (CTAB) addition on green synthesis of porous N-doped TiO2 for photoreduction of heavy metal ion Cr(VI). RSC Advances. [Link]

  • Mahadi, A. H., et al. (2014). Antibacterial activity of CTAB-modified zeolite NaY with different CTAB loading. Journal of Science and Technology. [Link]

  • Sopalun, K., et al. (2025). Antibacterial activity of the endophytic fungal extracts and synergistic effects of combinations of ethylenediaminetetraacetic acid (EDTA) against Pseudomonas aeruginosa and Escherichia coli. PeerJ. [Link]

  • Lavi, A., et al. (2016). Hygroscopic Properties of Aminium Sulphate Aerosols. Atmospheric Chemistry and Physics. [Link]

  • Sarker, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

  • Gowrishankar, S., et al. (2022). Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species. International Journal of Environmental Research and Public Health. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. [Link]

  • Mispa. (n.d.). Minimum Bactericidal Concentration (MBC). [Link]

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Method

Application Notes &amp; Protocols: High-Throughput Inhibitor Screening (HTAIS) by Micellar Electrokinetic Chromatography (MEKC)

Abstract In the landscape of modern drug discovery, the rapid and efficient identification of novel enzyme inhibitors from vast compound libraries is paramount.[1] High-Throughput Screening (HTS) provides the necessary s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the rapid and efficient identification of novel enzyme inhibitors from vast compound libraries is paramount.[1] High-Throughput Screening (HTS) provides the necessary scale, but requires analytical methodologies that are not only fast and robust but also amenable to miniaturization and automation.[2] This guide details the application of Micellar Electrokinetic Chromatography (MEKC) as a powerful analytical engine for HTS-based inhibitor screening. MEKC, a high-efficiency separation technique, is uniquely suited for this role due to its minimal sample and reagent consumption, rapid analysis times, and its ability to simultaneously resolve charged and neutral molecules.[3][4] By integrating MEKC into an HTS workflow, researchers can directly quantify substrate depletion and product formation in enzymatic reactions, yielding a highly reliable and information-rich platform for identifying and characterizing potent inhibitor candidates. This document provides the foundational principles, detailed experimental protocols, and expert insights required to successfully implement an HTAIS-MEKC workflow.

Foundational Principles: The Synergy of MEKC and HTAIS

The power of this platform lies in the seamless integration of a high-resolution separation technique with a high-throughput enzymatic assay.

The Mechanism of Micellar Electrokinetic Chromatography (MEKC)

MEKC is a sophisticated mode of Capillary Electrophoresis (CE) that cleverly combines the principles of electrophoresis and chromatography to achieve the separation of a wide array of molecules, including uncharged compounds that are inseparable by traditional CE.[3][5]

The process is governed by two key factors:

  • Electroosmotic Flow (EOF): Within a fused-silica capillary, the inner wall possesses negatively charged silanol groups at neutral or alkaline pH. This attracts a layer of positive ions from the buffer. When a high voltage is applied, these hydrated cations are pulled towards the cathode, dragging the entire bulk solution with them in a "plug-like" flow profile. This uniform flow minimizes band broadening, leading to exceptionally high peak efficiency.[6]

  • The Pseudo-Stationary Phase (Micelles): The defining feature of MEKC is the addition of a surfactant (e.g., Sodium Dodecyl Sulfate, SDS) to the buffer at a concentration above its Critical Micelle Concentration (CMC).[7][8] Above the CMC, surfactant monomers aggregate to form micelles—spherical structures with a hydrophobic core and a hydrophilic, charged exterior. These micelles act as a "pseudo-stationary" phase.[8]

Separation occurs as analytes partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. Highly hydrophobic analytes spend more time within the micelles and are retained longer, while hydrophilic analytes travel closer to the bulk EOF velocity. This differential partitioning enables the separation of compounds based on their hydrophobicity.

MEKC_Principle cluster_capillary Fused-Silica Capillary (Cross-Section) cluster_buffer Buffer Flow (EOF) Capillary Wall- (-) Silanol Groups on Capillary Wall micelle Micelle (Hydrophobic Core) Capillary Wall-->micelle hydrophobic Hydrophobic Analyte micelle->hydrophobic Partitioning hydrophilic Hydrophilic Analyte Cathode (-) Cathode Anode (+) Anode Anode->Cathode Bulk Electroosmotic Flow (EOF) >>

Caption: Principle of MEKC separation within a capillary.

High-Throughput Inhibitor Screening (HTAIS)

HTS is a drug discovery process that leverages automation to rapidly assess large numbers of chemical compounds for their effect on a specific biological target.[2][9] In the context of enzyme inhibitors, the goal is to identify "hits"—compounds that significantly reduce the enzyme's catalytic activity.[10] A typical biochemical assay involves incubating the enzyme, its substrate, and a test compound, then measuring the resulting product.[10] The MEKC-based approach enhances this by providing a direct, physical separation of the substrate and product, allowing for unambiguous quantification of the reaction's progress.

HTAIS_Workflow lib Compound Library (96/384-well plates) assay Enzymatic Reaction (Enzyme + Substrate + Compound) lib->assay Dispense mekc MEKC Analysis (Automated Injection & Separation) assay->mekc Incubate & Inject data Data Acquisition (Electropherograms) mekc->data analysis Data Analysis (% Inhibition Calculation) data->analysis hits Primary Hits Identified analysis->hits ic50 IC50 Determination (Dose-Response Analysis) hits->ic50 Re-test & Confirm validated Validated Hits ic50->validated

Caption: HTAIS-MEKC workflow from primary screen to validated hits.

Instrumentation and Reagents

Successful implementation requires standard capillary electrophoresis equipment and carefully prepared reagents.

CategoryItemKey Considerations
Instrumentation Capillary Electrophoresis (CE) SystemMust have an autosampler for high-throughput operation (96/384-well plate compatible) and a variable wavelength UV-Vis or other suitable detector.
Data Acquisition and Analysis SoftwareSoftware should allow for automated peak integration and custom calculations for percent inhibition.
Fused-Silica CapillariesTypically 50 µm internal diameter. Length is optimized for resolution vs. speed.
Reagents Buffers Sodium Borate, Sodium Phosphate. The pH must be precisely controlled for reproducible EOF.[11]
Surfactants Sodium Dodecyl Sulfate (SDS) is most common. Cationic surfactants like CTAB can be used to reverse EOF if needed.[5][12]
Organic Modifiers Acetonitrile, Methanol. Used in small percentages to fine-tune selectivity and separation window.[6]
Enzyme & Substrate Must be of high purity. Substrate and product should have different hydrophobicities for MEKC separation and a chromophore for UV detection.
Compound Library Typically dissolved in Dimethyl Sulfoxide (DMSO). Final DMSO concentration in the assay must be kept low and consistent.
Rinse Solutions 0.1 M - 1.0 M NaOH, Deionized Water. Critical for maintaining capillary surface and ensuring run-to-run reproducibility.

Detailed Experimental Protocols

The following protocols provide a comprehensive framework for developing and executing an HTAIS-MEKC assay.

Protocol 1: MEKC Method Development & Validation

Causality: The trustworthiness of the entire screening campaign hinges on a robust and reproducible separation method. The primary goal is to achieve baseline separation between the enzyme's substrate and its product in the shortest possible time, ensuring that any measured changes are due to enzymatic activity, not analytical artifacts.

Methodology:

  • Initial Buffer Preparation: Prepare a 20-50 mM Sodium Borate or Sodium Phosphate buffer at a pH between 8.0 and 9.5. This pH range ensures a strong, consistent EOF.[11]

  • Surfactant Optimization:

    • Prepare a series of buffers containing SDS at concentrations ranging from 25 mM to 100 mM.

    • Inject a standard containing both the substrate and product.

    • Rationale: The concentration of SDS directly impacts the "amount" of pseudo-stationary phase. Increasing SDS concentration generally increases the retention time of hydrophobic compounds and expands the separation window, but can also increase current and Joule heating.[5]

  • Voltage and Temperature Optimization:

    • Set the capillary temperature to 25 °C for stability.

    • Apply a voltage of 15 kV and perform an injection. Increment the voltage in 2-5 kV steps up to the instrument's limit (typically 30 kV).

    • Rationale: Higher voltage leads to faster analysis but increases the electrical current, which generates Joule heating. Excessive heat can degrade samples and cause buffer viscosity changes, leading to poor reproducibility. Plot current vs. voltage; the optimal voltage is typically the highest point within the linear (Ohm's Law) region of the plot.

  • Injection Optimization:

    • Using the optimized buffer and voltage, perform hydrodynamic injections (e.g., 50 mbar) for varying times (e.g., 2, 5, 10 seconds).

    • Rationale: The goal is to introduce enough sample for a strong detector signal without causing band broadening from overloading the capillary. The ideal injection results in sharp, symmetrical peaks.[13]

  • Method Validation: Once optimal conditions are established, the method should be validated according to standard guidelines for linearity, precision (intra- and inter-day), and accuracy.[14][15]

Protocol 2: High-Throughput Enzymatic Reaction Setup

Causality: The assay conditions must be configured to ensure the reaction is in the linear range and is sensitive to inhibition. The order of addition is critical to correctly identify true inhibitors.

Methodology:

  • Reagent Preparation:

    • Prepare concentrated stock solutions of the enzyme and substrate in the appropriate assay buffer.

    • Prepare test compounds from the library in a 96- or 384-well plate, typically as a 100x or 1000x stock in DMSO.

  • Assay Plate Setup (per well):

    • Step A (Pre-incubation): Add Assay Buffer, followed by 1 µL of the test compound solution (or DMSO for controls). Finally, add the enzyme solution.

    • Step B (Incubation): Gently mix and incubate the plate for 15 minutes at the enzyme's optimal temperature (e.g., 37°C).

      • Rationale: This pre-incubation step allows any potential inhibitors to bind to the enzyme before the substrate is introduced, which is crucial for identifying competitive and non-competitive inhibitors.[10]

    • Step C (Reaction Initiation): Add the substrate solution to all wells to start the reaction. Incubate for a pre-determined time (e.g., 30-60 minutes) during which the uninhibited reaction proceeds linearly.

  • Reaction Termination: The reaction can be stopped by adding a quenching agent (e.g., a small volume of acid or a known potent inhibitor) or, more efficiently, by placing the plate in the cooled autosampler of the CE system for immediate sequential analysis.

Protocol 3: Automated HTAIS-MEKC Screening and Data Analysis

Causality: This protocol integrates the previous steps into an automated workflow to generate quantitative data on enzyme inhibition for an entire compound library.

Methodology:

  • Capillary Conditioning: Before starting the sequence, perform a capillary rinse cycle: 1 min with 0.1 M NaOH, 1 min with deionized water, and 3 min with the MEKC running buffer. This should be repeated between each sample injection.

  • Automated Sequence: Program the CE instrument to inject from each well of the assay plate using the optimized MEKC method (Protocol 1). Include injections from control wells:

    • 0% Activity Control: A well with no enzyme.

    • 100% Activity Control: A well with enzyme and substrate, but only DMSO (no inhibitor).

  • Data Processing:

    • For each electropherogram, integrate the peak areas of the substrate (A_sub) and product (A_prod).

    • Calculate the percent inhibition for each test compound using the following formula:

      • Conversion (Sample) = A_prod / (A_prod + A_sub)

      • Conversion (Control) = A_prod_control / (A_prod_control + A_sub_control)

      • Percent Inhibition = (1 - (Conversion (Sample) / Conversion (Control))) * 100

  • Hit Identification: Define a threshold for hit selection. A common starting point is ≥50% inhibition at a single high concentration of the test compound.[10]

Protocol 4: Hit Validation and IC₅₀ Determination

Causality: Primary hits from a single-concentration screen must be validated to confirm their activity and quantify their potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this.

Methodology:

  • Serial Dilution: For each primary hit compound, prepare an 8- to 12-point serial dilution series in DMSO.

  • Dose-Response Assay: Perform the enzymatic assay (Protocol 2) for each concentration of the inhibitor.

  • MEKC Analysis: Analyze each reaction mixture using the validated MEKC method (Protocol 3).

  • IC₅₀ Calculation:

    • Calculate the percent inhibition for each concentration.

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value—the concentration at which the inhibitor elicits 50% of its maximal effect.[10]

Example Data Presentation:

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed Hit?IC₅₀ (µM)
Hit-00185.2Yes0.78
Hit-00262.5Yes4.12
Hit-00345.1No> 50
Hit-00491.8Yes0.21

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Migration Time Drift Inconsistent buffer composition, temperature fluctuations, capillary surface changes.Prepare fresh buffer daily from stock solutions. Ensure strict instrument temperature control.[3] Implement a rigorous capillary wash protocol between runs (e.g., NaOH -> Water -> Buffer). Use an internal standard if necessary.
Poor Peak Shape Sample overload, mismatched sample/buffer matrix, capillary contamination.Reduce injection time/pressure.[13] Dilute sample if possible. Ensure the sample matrix is as close to the running buffer as possible (in terms of ionic strength). Perform an extended capillary wash with NaOH.
Low Reproducibility Inconsistent buffer preparation, unstable EOF, reagent degradation.Strictly adhere to SOPs for buffer preparation.[3] Allow the capillary to equilibrate with fresh buffer and voltage for an extended period before starting a run. Prepare fresh enzyme/substrate solutions daily.
False Positives Compound interferes with detection (absorbs at the same wavelength), compound precipitates.Inspect the full electropherogram for unusual peaks. Run a control where the compound is injected without an enzymatic reaction. Check for compound solubility in the final assay buffer.

Conclusion

The integration of Micellar Electrokinetic Chromatography into a High-Throughput Screening workflow offers a robust, efficient, and cost-effective platform for the discovery of novel enzyme inhibitors. Its ability to provide direct, high-resolution separation of substrate and product minimizes interferences and generates highly reliable data. The low sample volume requirements make it ideal for screening precious compounds, while the speed and potential for automation align perfectly with the demands of modern drug discovery pipelines.[3][4] By following the detailed protocols and expert insights provided in this guide, researchers can confidently establish and execute HTAIS-MEKC campaigns to accelerate the identification of promising new therapeutic leads.

References

  • Separation Science. (2025). Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations.
  • Longdom Publishing. Updated Review on Micellar Electro kinetic Chromatography.
  • Rizvi, S. A. A., Do, D. P., & Saleh, A. M. (2011). Fundamentals of Micellar Electrokinetic Chromatography (MEKC). European Journal of Chemistry.
  • Jain, D., et al. (2016). A Review on Recent Advancement of Capillary Electrophoresis: Micellar Electrokinectic Chromatography and Its Applications. International Journal of Pharmaceutical Sciences and Research.
  • Wikipedia. Micellar electrokinetic chromatography.
  • Ivory Research. (2026). Biotechnology: Micellar Electrokinetic Chromatography (MEKC).
  • Scribd. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis.
  • ResearchGate. (2026). Fundamentals of micellar electrokinetic chromatography (MEKC).
  • Journal of Chemical and Pharmaceutical Research. Development and validation of a micellar electrokinetic capillary chromatography method for determination of cisplatin in tumor tissue.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • PubMed. (2008). Development and validation of an MEKC method for determination of nitrogen-containing drugs in pharmaceutical preparations.
  • SpringerLink. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry.
  • ResearchGate. (2007). Development of a screening method for analytical control of antibiotic residues by micellar electrokinetic capillary chromatography.
  • Technology Networks. (2025). High-Throughput Screening: Principles, Applications and Advancements.
  • Creative Biolabs. Method Development & Validation.
  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery.
  • Royal Society of Chemistry. (2016). Development and validation of a stability-indicating micellar electrokinetic chromatography method to assay voriconazole tablets.
  • BMG LABTECH. High-throughput screening (HTS).
  • MilliporeSigma. Enzymatic Assay of Trypsin Inhibitor.

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Technical Notes & Optimization

Troubleshooting

Improving thermal stability of hexadecyltrimethylammonium isopropyl sulphate solutions

Welcome to the Technical Support Center for Hexadecyltrimethylammonium Isopropyl Sulphate (HTMA-IPS) . As a unique cationic surfactant, HTMA-IPS pairs a robust quaternary ammonium headgroup with a highly specific isoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hexadecyltrimethylammonium Isopropyl Sulphate (HTMA-IPS) . As a unique cationic surfactant, HTMA-IPS pairs a robust quaternary ammonium headgroup with a highly specific isopropyl sulphate counterion. While this pairing offers specialized micellar properties, it introduces distinct thermodynamic vulnerabilities during high-temperature processing.

This guide is engineered for researchers and drug development professionals to troubleshoot thermal degradation, understand the underlying chemical causality, and implement self-validating stabilization protocols.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does the pH of my HTMA-IPS solution drop significantly, accompanied by turbidity, after heating above 80°C? A: This is the classic signature of autocatalytic acid hydrolysis of the isopropyl sulphate (IPS) counterion. Alkyl sulfates are highly susceptible to hydrolysis in aqueous environments at elevated temperatures[1]. The ester bond cleaves to yield isopropanol and hydrogen sulfate (bisulfate, HSO₄⁻)[2]. Because bisulfate is a strong acid (pKa ~2.0), its formation lowers the solution's pH. This exponentially accelerates the acid-catalyzed hydrolysis of the remaining IPS molecules, creating a runaway autocatalytic loop[3]. The resulting turbidity occurs because the degradation products disrupt the micellar environment, leading to the precipitation of the surfactant.

Q2: During high-temperature autoclaving (>120°C), I detect a distinct "fishy" amine odor and a complete loss of foaming properties. What is the mechanism? A: While the IPS counterion degrades at lower temperatures, exceeding 120–150°C triggers the thermal degradation of the hexadecyltrimethylammonium (HTMA⁺) cation itself[4]. The primary degradation pathway for quaternary ammonium surfactants under severe thermal stress is Hofmann elimination [4]. In this mechanism, a nucleophile attacks the β-hydrogen of the hexadecyl chain, resulting in the cleavage of the carbon-nitrogen bond. This yields a long-chain alkene (hexadecene) and a volatile tertiary amine (trimethylamine), which is responsible for the characteristic fishy odor[2].

Q3: How does dissolved oxygen impact the thermal stability of these solutions? A: Dissolved oxygen acts as a catalyst for the oxidative degradation of the surfactant's alkyl chains. At high temperatures, oxygen accelerates the breakdown of the hydrocarbon tail via radical-mediated pathways, which compounds the hydrolytic degradation of the sulfate headgroup[2]. Purging the solution with an inert gas is a critical preventative measure.

Q4: What is the optimal strategy to prevent the autocatalytic degradation of HTMA-IPS during standard experimental heating (e.g., 60–90°C)? A: The most effective strategy is strict pH control. Because the hydrolysis of the alkyl sulfate counterion is strictly acid-catalyzed, maintaining the solution in a slightly alkaline state suppresses the initiation of the autocatalytic loop[3]. We recommend formulating the HTMA-IPS solution in a non-nucleophilic buffer (e.g., 50 mM Tris-HCl, pH 7.8) rather than unbuffered deionized water.

Part 2: Mechanistic & Workflow Visualizations

Degradation_Pathways cluster_anion Anion: Isopropyl Sulphate Hydrolysis cluster_cation Cation: Quaternary Ammonium Degradation HTMA_IPS HTMA-IPS (Intact Surfactant) Thermal_Stress Thermal Stress (Elevated Temp) HTMA_IPS->Thermal_Stress Hydrolysis Acid-Catalyzed Hydrolysis Thermal_Stress->Hydrolysis Aqueous < 100°C Hofmann Hofmann Elimination (>150°C) Thermal_Stress->Hofmann Extreme Heat > 150°C Isopropanol Isopropanol Hydrolysis->Isopropanol Bisulfate Bisulfate (HSO4-) [Lowers pH] Hydrolysis->Bisulfate Bisulfate->Hydrolysis Autocatalytic Loop (H+) Alkene Hexadecene Hofmann->Alkene Amine Trimethylamine Hofmann->Amine

Caption: Diagram 1: Thermal degradation pathways of HTMA-IPS, highlighting the autocatalytic hydrolysis loop.

Stabilization_Workflow Step1 1. Dissolution HTMA-IPS in ddH2O Step2 2. Buffering Add 50mM Tris Adjust pH 7.5-8.0 Step1->Step2 Step3 3. Degassing Purge with N2/Ar Remove O2 Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Validation HPLC & pH Check Step4->Step5

Caption: Diagram 2: Step-by-step workflow for preparing and validating thermally stable HTMA-IPS solutions.

Part 3: Quantitative Degradation Profiles

To effectively troubleshoot, you must understand the thermal limits of each molecular component. The table below summarizes the quantitative thresholds and mitigation strategies for HTMA-IPS.

Table 1: Thermodynamic Vulnerabilities and Mitigation Strategies for HTMA-IPS

Molecular ComponentDegradation MechanismTemp. ThresholdPrimary ByproductsMitigation Strategy
Isopropyl Sulphate (Anion) Autocatalytic Acid Hydrolysis> 60°C (Aqueous)Isopropanol, Bisulfate (HSO₄⁻)Buffer to pH 7.5–8.0; strictly avoid acidic environments.
HTMA⁺ (Cation) Hofmann Elimination> 150°CHexadecene, TrimethylamineLimit extreme heating; avoid strong bases at high temps.
Alkyl Tail (C16) Oxidative Degradation> 90°C (with O₂)Short-chain aldehydes/acidsSparge with Argon/N₂; use hermetically sealed vessels.

Part 4: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every preparation must be treated as a self-validating system. The following protocols detail how to stabilize HTMA-IPS and quantitatively prove that stabilization was successful.

Protocol 1: Preparation of Thermally Stabilized HTMA-IPS Solutions

Objective: Formulate HTMA-IPS to withstand moderate thermal stress (up to 90°C) without initiating autocatalytic hydrolysis.

  • Solvent Preparation: Prepare a 50 mM Tris-HCl buffer solution in double-distilled water (ddH₂O). Adjust the pH to 7.8 using 1M NaOH.

    • Causality: A slightly alkaline pH neutralizes trace bisulfate generated by baseline hydrolysis, preventing the initiation of the acid-catalyzed autocatalytic loop[3].

  • Surfactant Dissolution: Slowly add the required mass of HTMA-IPS powder to the buffer while stirring at 35°C (slightly above the Krafft temperature) until fully dissolved and optically clear.

  • Deoxygenation: Transfer the solution to a Schlenk flask or sealable serum vial. Purge the solution with high-purity Argon or Nitrogen gas for 15 minutes using a sparging stone.

    • Causality: Removing dissolved oxygen mitigates radical-mediated oxidative degradation of the alkyl chains at elevated temperatures[2].

  • Sealing: Seal the vessel with a PTFE-lined septum to prevent oxygen re-entry. Store at 4°C if not used immediately.

Protocol 2: Accelerated Thermal Aging and Stability Quantification

Objective: Validate the thermal stability of the formulated HTMA-IPS solution from Protocol 1.

  • Thermal Stress Application: Place the sealed vials of the buffered HTMA-IPS solution in a thermostatically controlled oil bath at 85°C for 72 hours.

  • Sampling: Extract 1 mL aliquots every 24 hours using a purged syringe to prevent oxygen ingress.

  • pH Monitoring (Primary Validation): Measure the pH of the cooled aliquot.

    • Causality: A drop of >0.5 pH units indicates buffer exhaustion and the onset of autocatalytic hydrolysis[1]. If the pH remains stable at ~7.8, the counterion is intact.

  • HPLC Quantification (Secondary Validation): Analyze the aliquot using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). Quantify the intact HTMA-IPS peak area against a standard curve to determine the exact degradation percentage.

Part 5: References

  • [2] Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC. National Institutes of Health (NIH). URL:

  • [1] The hydrolysis of C-12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. ResearchGate. URL:

  • [4] Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. SciSpace. URL:

  • [3] Technical Support Center: Decyl Sulfate Degradation and Stability in Solution. BenchChem. URL:

Sources

Optimization

Troubleshooting phase separation issues in HTAIS-based microemulsions

Welcome to the Technical Support Center for Hydrophilic-Tunable Amphiphilic Ionic Surfactant (HTAIS) microemulsions. Formulating thermodynamically stable, optically transparent microemulsions for drug delivery or chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydrophilic-Tunable Amphiphilic Ionic Surfactant (HTAIS) microemulsions. Formulating thermodynamically stable, optically transparent microemulsions for drug delivery or chemical extraction requires precise control over interfacial tension (IFT), spontaneous curvature, and component solubility.

As a Senior Application Scientist, I have designed this guide to synthesize field-proven methodologies and thermodynamic principles to help you diagnose, understand, and resolve complex phase separation issues in your HTAIS formulations.

Quantitative Diagnostics: Phase Behavior Mapping

Before troubleshooting, it is critical to classify your phase separation accurately. HTAIS microemulsions follow the classic Winsor phase behavior models[1]. Use the table below to benchmark your system's current state against quantitative thermodynamic indicators.

Phase StateVisual DescriptionDroplet Size (nm)Interfacial Tension (mN/m)Typical Cause in HTAIS Systems
Winsor I (O/W) Excess oil phase coexisting with lower microemulsion10 – 100~10⁻¹Salinity too low; HLB too high.
Winsor II (W/O) Excess water phase coexisting with upper microemulsion10 – 100~10⁻¹Salinity too high; HLB too low.
Winsor III Middle bicontinuous phase with excess oil and waterBicontinuous< 10⁻²Optimal salinity, insufficient surfactant.
Winsor IV Optically transparent, single-phase microemulsion10 – 50< 10⁻³Ideal state; optimized surfactant ratio.

Diagnostic Workflow

G Start Phase Separation Detected CheckType Identify Separation Type (Visual / DLS) Start->CheckType WinsorI Winsor I (O/W) Excess Oil on Top CheckType->WinsorI WinsorII Winsor II (W/O) Excess Water on Bottom CheckType->WinsorII WinsorIII Winsor III Three-Phase System CheckType->WinsorIII Ostwald Ostwald Ripening (Time-Dependent Clouding) CheckType->Ostwald ActionI Increase Salinity or Decrease HLB WinsorI->ActionI ActionII Decrease Salinity or Increase HLB WinsorII->ActionII ActionIII Titrate Co-surfactant (Maintain Ratio) WinsorIII->ActionIII ActionOst Add Trapped Species (e.g., Hexadecane) Ostwald->ActionOst Success Stable Winsor IV Microemulsion ActionI->Success ActionII->Success ActionIII->Success ActionOst->Success

Figure 1: Algorithmic workflow for diagnosing and resolving HTAIS microemulsion phase separation.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My HTAIS formulation separates into two phases with an excess oil layer on top. Why is this happening, and how do I fix it? A: This is a classic phase separation[2]. In this state, the ionic headgroups of the HTAIS molecules are highly hydrated, causing the surfactant to partition entirely into the aqueous phase. This forms an oil-in-water (O/W) microemulsion that lacks the capacity to solubilize the entire oil volume[3]. Causality & Solution: According to Bancroft's rule, the phase in which the surfactant is most soluble becomes the continuous phase. To drive the system toward a single-phase Winsor IV state, you must decrease the effective Hydrophilic-Lipophilic Balance (HLB) of the system. You can achieve this by increasing the salinity (which screens the electrostatic repulsion of the HTAIS headgroups, reducing their effective area) or by adding a lipophilic co-surfactant (e.g., medium-chain alcohols)[4].

Q2: The microemulsion initially forms perfectly transparent but turns cloudy and separates after 24 hours. What is the mechanism behind this instability? A: This time-dependent destabilization is driven by [5]. Unlike coalescence (where droplets merge upon physical collision), Ostwald ripening is a diffusion-driven mass transfer process. Smaller droplets possess a higher Laplace pressure (and thus higher chemical potential) than larger droplets. Consequently, solubilized oil molecules diffuse through the continuous aqueous phase from smaller droplets to larger ones, causing the large droplets to grow until macroscopic phase separation occurs[6]. Causality & Solution: Ostwald ripening occurs when the dispersed oil has a slight degree of solubility in the continuous phase[7]. To arrest this process, you must introduce an "osmotic penalty." By replacing 5–10% of your oil phase with a highly water-insoluble hydrocarbon (like hexadecane or squalane), you trap this insoluble species inside the droplets. As the slightly soluble active oil tries to diffuse away, the concentration of the trapped species spikes, creating an osmotic pressure gradient that halts further diffusion[8].

Q3: How do I transition my system from a three-phase (Winsor III) to a single-phase (Winsor IV) microemulsion? A: A Winsor III system indicates that you have successfully reached the optimal salinity and temperature, achieving an ultra-low interfacial tension (< 10⁻² mN/m)[1]. However, there is simply not enough surfactant present to lower the free energy of the system sufficiently to overcome the entropy of dispersion for the entire volume of oil and water[9]. Causality & Solution: Your system is thermodynamically balanced but concentration-deficient. To transition to Winsor IV, titrate in a pre-equilibrated mixture of HTAIS and your chosen co-surfactant at the exact ratio used in your current formulation. Maintain constant temperature and stirring until the excess oil and water phases are completely solubilized into a single, isotropic phase[3].

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Salinity Scan for Phase Behavior Mapping

Objective: Identify the optimal salinity window to achieve a zero-curvature Winsor III state, which is the gateway to a stable Winsor IV microemulsion.

  • Preparation: Prepare 10 identical test tubes containing equal volumes of the oil phase and the aqueous phase (e.g., 5 mL each).

  • Surfactant Addition: Add a fixed concentration of HTAIS (e.g., 10% w/w) to each tube.

  • Salinity Gradient: Titrate NaCl into the tubes to create a salinity gradient from 0% to 10% w/v in 1% increments.

  • Equilibration: Vortex each tube for 2 minutes, then incubate in a thermostated water bath at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • System Validation: Visually inspect the tubes. Because ionic surfactants undergo predictable headgroup dehydration as salinity increases, you must observe a specific progression: Winsor I (low salinity) → Winsor III (optimal salinity) → Winsor II (high salinity)[9]. Observing this exact sequence confirms the surfactant is responding correctly to the thermodynamic environment.

  • Optimization: Identify the tube exhibiting Winsor III behavior. Increase the HTAIS concentration in this specific formulation by 2% increments until the system transitions into a clear, single-phase Winsor IV microemulsion.

Protocol B: Mitigating Ostwald Ripening via the Trapped Species Method

Objective: Kinetically stabilize an HTAIS O/W microemulsion against diffusion-driven degradation.

  • Baseline Measurement: Prepare your standard HTAIS microemulsion. Measure the initial droplet size using Dynamic Light Scattering (DLS). A true microemulsion should exhibit a narrow polydispersity index (PDI) with a mean size between 10–50 nm.

  • Oil Phase Modification: In a new batch, replace 10% of your primary active oil with a highly hydrophobic trapped species (e.g., Hexadecane).

  • Emulsification: Blend the modified oil phase with the HTAIS aqueous phase under moderate magnetic stirring (Note: No high-shear homogenization is required for true microemulsions, as formation is spontaneous).

  • System Validation: Monitor the droplet size via DLS at

    
    , 
    
    
    
    , and
    
    
    . Because Ostwald ripening manifests as a continuous increase in mean droplet size, this protocol is self-validating: if the droplet size remains constant (
    
    
    ), Ostwald ripening has been successfully arrested by the osmotic pressure generated by the trapped species[8].

References

  • Title: Winsor classification of emulsions (Winsor 1948) Source: Industrial & Engineering Chemistry Research (via ResearchGate) URL: [Link]

  • Title: Water/Chlorocarbon Winsor I ⇔ III ⇔ II Microemulsion Phase Behavior with Alkyl Glucamide Surfactants Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Ostwald ripening Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Quantification of Ostwald Ripening in Emulsions via Coarse-Grained Simulations Source: Langmuir (ACS Publications) URL: [Link]

  • Title: Experimental and Computational Modeling of Microemulsion Phase Behavior Source: IntechOpen URL: [Link]

  • Title: Ostwald Ripening | Practical Surfactants Science Source: Prof. Steven Abbott URL: [Link]

  • Title: Ostwald ripening in O/W miniemulsions formed by the dilution of O/W microemulsions Source: ResearchGate URL: [Link]

  • Title: Construction of middle-phase microemulsion system and its micro-mechanism on displacing residual oil in low-permeability porous media Source: Frontiers in Energy Research URL: [Link]

  • Title: Microemulsions of Nonionic Surfactant with Water and Various Homologous Esters: Preparation, Phase Transitions, Physical Property Measurements Source: PubMed Central (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Hexadecyltrimethylammonium Isopropyl Sulphate Removal from Porous Materials

Welcome to the Technical Support Center for advanced porous materials synthesis. This guide is specifically engineered for researchers, materials scientists, and drug development professionals dealing with the removal of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced porous materials synthesis. This guide is specifically engineered for researchers, materials scientists, and drug development professionals dealing with the removal of hexadecyltrimethylammonium isopropyl sulphate (HTA-IPS) from mesoporous scaffolds (e.g., MCM-41, SBA-15, mesoporous silica nanoparticles, and MOFs).

While HTA-IPS functions as a highly effective structure-directing agent (similar to standard CTAB), its bulky isopropyl sulphate counterion presents unique steric and solubility challenges during template extraction. Furthermore, the high cytotoxicity of the hexadecyltrimethylammonium (CTA⁺) cation makes its complete removal an absolute prerequisite for downstream in vivo drug delivery applications[1].

Mechanistic Overview: The Causality of Retention

To effectively remove HTA-IPS, one must understand why it remains trapped within the mesoporous framework:

  • Electrostatic Anchoring: The positively charged quaternary ammonium headgroup (CTA⁺) forms strong electrostatic bonds with the deprotonated, negatively charged silanol groups (SiO⁻) on the pore walls[2].

  • Hydrophobic Entanglement: The long C16 alkyl chains self-assemble and entangle within the confined 2–10 nm pore channels, creating a dense hydrophobic core.

  • Counterion Sterics: Unlike the monatomic bromide ion in CTAB, the isopropyl sulphate counterion in HTA-IPS is a bulky, organic-inorganic hybrid. During thermal decomposition, it can generate localized SOₓ gases and carbonaceous deposits if not managed correctly[3].

Method Selection Workflow

Choosing the correct removal method depends entirely on your downstream application. Use the decision matrix below to determine the optimal protocol for your specific material.

Workflow Start As-Synthesized Material (contains HTA-IPS) Dec1 Are organic surface functional groups present? Start->Dec1 Ext Acidic Solvent Extraction (Ion-Exchange Method) Dec1->Ext Yes (Avoid Heat) Dec2 Is the material intended for in vivo drug delivery? Dec1->Dec2 No SCCO2 Supercritical CO2 Extraction (scCO2) Dec2->SCCO2 Yes (Requires 99.9% Purity) Calc Thermal Calcination (550°C in Air/O2) Dec2->Calc No (Catalysis/Adsorption)

Decision tree for selecting the optimal HTA-IPS surfactant removal strategy.

Quantitative Method Comparison

Removal MethodHTA-IPS Removal EfficiencyStructural ShrinkageSilanol (Si-OH) PreservationResidual CytotoxicityBest Used For
Thermal Calcination > 99.9%High (15-20%)Low (Condenses to Si-O-Si)NonePure silica catalysts, hard templating[3].
Acidic Solvent Extraction 85 - 95%Minimal (< 2%)HighModerate to HighPre-functionalized materials, MOFs[4].
Ion-Exchange (NH₄NO₃) 95 - 98%Minimal (< 2%)HighLowAluminosilicates, delicate frameworks[5].
Supercritical CO₂ (scCO₂) > 99.0%NoneHighVery LowIn vivo drug delivery vectors.

Validated Experimental Protocols

Protocol A: Acidic Solvent Extraction (Self-Validating System)

Mechanism: The H⁺ ions from the acid protonate the pore wall (SiO⁻ → Si-OH), breaking the electrostatic bond with the CTA⁺ headgroup. The ethanol solvates both the hydrophobic tail and the isopropyl sulphate counterion[4].

Step-by-Step Methodology:

  • Dispersion: Suspend 1.0 g of the as-synthesized porous material in 100 mL of absolute ethanol.

  • Acidification: Add 1.5 mL of concentrated Hydrochloric Acid (HCl, 37%). Note: For aluminosilicates where HCl might dealuminate the framework, substitute HCl with 2.0 g of Ammonium Nitrate (NH₄NO₃)[5].

  • Reflux: Heat the suspension to 60 °C under continuous magnetic stirring (500 rpm) for 6 hours.

  • Recovery: Recover the nanoparticles via centrifugation (10,000 rpm, 10 mins).

  • Washing: Wash the pellet twice with absolute ethanol to remove the displaced HTA-IPS and residual acid.

  • Validation Check: Dry a 10 mg aliquot and perform FTIR spectroscopy.

    • Pass: Absence of C-H stretching bands at 2920 cm⁻¹ and 2850 cm⁻¹.

    • Fail: Visible peaks indicate residual surfactant. Repeat steps 1-5 for a second cycle.

Protocol B: Thermal Calcination

Mechanism: Complete thermal oxidation of the organic surfactant into CO₂, H₂O, NOₓ, and SOₓ.

Step-by-Step Methodology:

  • Drying: Ensure the material is completely dried at 80 °C overnight to prevent hydrothermal collapse from trapped moisture.

  • Ramping: Place the sample in a muffle furnace. Ramp the temperature at a strictly controlled rate of 1.5 °C/min to 550 °C. Causality: A slow ramp rate is critical. Rapid heating causes the isopropyl sulphate to violently decompose, creating localized micro-explosions that collapse the mesoporous framework[3].

  • Isotherm: Hold at 550 °C for 6 hours in an ambient air or pure oxygen flow.

  • Cooling: Allow the furnace to cool naturally to room temperature.

  • Validation Check: Perform Nitrogen Physisorption (BET/BJH). A Type IV isotherm with a sharp capillary condensation step confirms the mesopores are open and intact[6].

Troubleshooting & FAQs

Q: I used the standard ethanol extraction method, but my in vitro cell assays show massive cytotoxicity when testing the empty silica carriers. Why? A: Standard ethanol extraction without an acidic modifier only removes loosely bound, physisorbed surfactant. The CTA⁺ molecules ionically bonded to the silica walls remain intact. Because CTA⁺ is highly membrane-disruptive, even 5% residual HTA-IPS will cause severe cytotoxicity[1]. You must use the Acidic Solvent Extraction (Protocol A) or Supercritical CO₂ to disrupt the electrostatic anchoring.

Q: During calcination, my white silica powder turned pale yellow/brown, and the pore volume decreased significantly. What happened? A: This is a classic symptom of incomplete combustion and carbon coking. The isopropyl sulphate counterion contains additional carbon compared to standard bromide. If the oxygen flow in your furnace is insufficient, the surfactant undergoes pyrolysis rather than oxidation, leaving carbon deposits[3]. Resolution: Re-calcine the sample at 550 °C under a continuous flow of pure oxygen, or pre-extract the bulk of the surfactant using ethanol before performing a final, shorter calcination.

Q: I need to preserve the surface silanol (Si-OH) groups for post-synthetic PEGylation, but I also need 100% surfactant removal for FDA compliance. Which method should I use? A: You are facing a fundamental trade-off: Calcination provides 100% removal but condenses silanols into inert siloxane (Si-O-Si) bridges[3]. Solvent extraction preserves silanols but rarely achieves 100% removal. Resolution: Utilize Supercritical CO₂ Extraction (scCO₂) modified with 5% methanol. scCO₂ acts as a highly diffusible solvent with zero surface tension, penetrating the mesopores to dissolve the HTA-IPS without collapsing the pores or condensing the silanol groups[7].

Q: Can I use ultrasound to speed up the solvent extraction process? A: Yes, but with caution. Ultrasonic irradiation (e.g., 40 °C for 15–30 minutes) creates cavitation bubbles that generate intense local shear forces, rapidly displacing the surfactant[8]. However, prolonged sonication (>30 minutes) can fracture the mesoporous silica nanoparticles, altering your carefully tuned particle size distribution.

References

  • Review on Template Removal Techniques for Synthesis of Mesoporous Silica Materials. Energy & Fuels - ACS Publications. Available at:[Link]

  • Systematic study of the implications of calcination and solvent extraction of the surfactant in MCM-41-type mesoporous silica nanoparticles. Microporous and Mesoporous Materials. Available at:[Link]

  • Tailored mesoporous silica nanoparticles for overcoming gastrointestinal barriers: a perspective on advanced strategies for oral delivery. New Journal of Chemistry (RSC). Available at:[Link]

  • A Fast and Efficient Ion-Exchange Procedure To Remove Surfactant Molecules from MCM-41 Materials. Chemistry of Materials - ACS Publications. Available at:[Link]

  • Supercritical Fluid Extraction of a Nonionic Surfactant Template from SBA-15 Materials and Consequences on the Porous Structure. Langmuir - ACS Publications. Available at:[Link]

  • Surfactant removal from mesoporous silica shell of core-shell magnetic microspheres by modified supercritical CO2. International Journal of Nanoscience and Nanotechnology. Available at:[Link]

  • One-Pot Synthesis and Surfactant Removal from MCM-41 Using Microwave Irradiation. Molecules - MDPI. Available at:[Link]

Sources

Optimization

The Rheology Helpdesk: Troubleshooting High Viscosity in Hexadecyltrimethylammonium Isopropyl Sulphate Formulations

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulations where cationic surfactants unexpectedly transform from free-flowing liquids into intractable gels.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulations where cationic surfactants unexpectedly transform from free-flowing liquids into intractable gels. When working with hexadecyltrimethylammonium isopropyl sulphate (HTMA-IS), this phenomenon is not a defect—it is a highly predictable thermodynamic transition.

This guide will deconstruct the physicochemical causes of these viscosity spikes and provide self-validating protocols to engineer your way out of them.

Mechanistic Overview: The Root Cause of Gelation

To solve the viscosity problem, we must first understand the molecular geometry. Hexadecyltrimethylammonium (HTMA+) is a classic cationic surfactant. When paired with the isopropyl sulphate (IS-) counterion, the system behaves uniquely. The isopropyl group is partially hydrophobic, allowing it to intercalate into the micelle's outer palisade layer, while its sulphate group neutralizes the cationic quaternary ammonium head[1].

This strong counterion binding drastically reduces the effective cross-sectional area of the surfactant headgroup (


). According to the Israelachvili packing parameter (

), this reduction pushes the micellar geometry from spherical (

) to cylindrical (

)[2]. As concentration increases, these cylinders elongate into flexible, "living polymers" known as wormlike micelles (WLMs). Once these WLMs overlap, they entangle into a dense 3D network, causing the zero-shear viscosity to spike by several orders of magnitude[3].

MicelleMechanisms A Spherical Micelles (Low Viscosity) B Isopropyl Sulphate Counterion Binding A->B Concentration > CMC C Wormlike Micelles (WLMs) (Viscoelastic Gel) B->C Decreased Headgroup Area (1D Elongation) D Cosolvent / Thermal Intervention C->D Troubleshooting E Micellar Scission / Branching D->E Network Disruption

Mechanistic pathway of WLM-induced viscosity and chemical mitigation strategies.

Troubleshooting Guide & FAQs

Q1: My HTMA-IS formulation turned into a thick gel at room temperature. How can I thin it out without diluting the active ingredients? Cause: Your formulation has crossed the overlap concentration (


) for WLM entanglement.
Solution:  Introduce a short- or medium-chain alcohol (e.g., ethanol or 1-hexanol). Alcohols act as co-surfactants. They partition into the micelle's interfacial layer, which increases the effective headgroup area (

) and shifts the packing parameter back toward spherical geometry, effectively breaking the long worms into shorter, unentangled cylinders[4]. Expert Insight: 1-hexanol is exponentially more effective than ethanol because its longer hydrophobic tail ensures near-complete partitioning into the micelle rather than remaining in the bulk aqueous phase[4].

Q2: The viscosity of my batch fluctuates wildly depending on the ambient temperature of the manufacturing floor. Why? Cause: WLMs are held together by non-covalent forces. Their average contour length is dictated by the scission energy (


)—the energy required to break a micelle in half. In HTMA-based systems, 

is typically around

[2]. Because this energy barrier is relative to thermal energy (

), a slight increase in temperature causes an exponential increase in micellar scission events, drastically shortening the chains and dropping the viscosity. Solution: Implement strict thermal jacketing during processing. If high viscosity impedes pumping, heat the lines to >45°C to temporarily drop the viscosity, allowing the fluid to flow easily before cooling in the final packaging.

Q3: I tried adding salt to screen the charges and break the gel, but the viscosity actually got WORSE before it got better. What happened? Cause: This is a classic rheological trap. Initial salt addition screens electrostatic repulsion between headgroups, which promotes micellar growth and increases viscosity[2]. However, if you continue to add salt past this viscosity maximum, the energetic cost of forming hemispherical end-caps becomes so high that the micelles prefer to fuse into a multiconnected, branched network[3]. Solution: Push through the peak. In branched WLMs, the branch points are not fixed; they can slide along the micelle contour in a process called "ghost crossing." This provides a rapid stress-relaxation mechanism that plummets the zero-shear viscosity[2][3].

TroubleshootingWorkflow Start High Viscosity in HTMA-IS Q1 Is the API/Formulation Thermostable? Start->Q1 Therm Increase Temp (>45°C) to lower Scission Energy Q1->Therm Yes Q2 Are alcohols permitted? Q1->Q2 No Solv Titrate 1-5% w/w Ethanol or Hexanol Q2->Solv Yes Salt Add excess salt to induce micellar branching Q2->Salt No

Decision matrix for troubleshooting high-viscosity HTMA-IS formulations.

Quantitative Data: Viscosity Mitigation Strategies

The following table summarizes the expected rheological impact of various interventions on a standard viscoelastic HTMA-IS formulation.

StrategyMechanistic ActionTypical ConditionExpected Viscosity Drop (

)
Operational Trade-offs
Thermal Processing Exponentially reduces scission energy (

)
> 45°C70 - 90%Risk of API degradation; effect is temporary upon cooling.
Short-chain Alcohols Increases interfacial area (

)
2 - 5% w/w Ethanol50 - 80%Flammability concerns; high dosage required.
Medium-chain Alcohols Strong partitioning into palisade layer0.5 - 1.5% w/w 1-Hexanol80 - 95%Risk of phase separation at higher doses.
Excess Salt Addition Induces micellar branching ("ghost crossing")> 0.5 M added salt60 - 85%Osmotic stress; potential for precipitation.
Self-Validating Experimental Protocol: Co-Solvent Rheological Profiling

To ensure your viscosity reduction strategy is scientifically sound, do not rely on visual inspection. Use this self-validating rheological workflow to definitively prove the disruption of the WLM network.

Objective: Determine the minimum 1-hexanol concentration required to break the WLM entanglement network in an HTMA-IS formulation. Equipment: Rotational rheometer equipped with a cone-and-plate geometry (e.g., 40 mm, 2°) and a Peltier temperature control system.

Step 1: Baseline Rheological Mapping

  • Load 1 mL of the unmodified HTMA-IS formulation onto the Peltier plate set exactly to 25.0°C.

  • Perform a steady shear sweep from

    
     to 
    
    
    
    .
  • Validation Checkpoint: The data must show a Newtonian plateau at low shear rates (yielding the zero-shear viscosity,

    
    ), followed by a distinct shear-thinning region. If the fluid is purely Newtonian across all shear rates, entangled WLMs are not present, and your viscosity issue stems from a different phase behavior.
    

Step 2: Co-Solvent Titration

  • Prepare five aliquots of the HTMA-IS formulation.

  • Spike the aliquots with 1-hexanol at 0.25%, 0.50%, 0.75%, 1.00%, and 1.25% w/w.

  • Mix using a planetary centrifugal mixer (e.g., a Thinky mixer) to avoid entraining air bubbles, which artificially inflate viscosity readings.

  • Allow the samples to equilibrate in a 25.0°C water bath for 24 hours to ensure micellar reorganization is complete.

Step 3: Re-evaluation and Mechanistic Confirmation

  • Run the identical shear sweep (Step 1) on all five aliquots.

  • Plot

    
     versus 1-hexanol concentration.
    
  • Validation Checkpoint: You should observe a sharp, non-linear drop in

    
    . Furthermore, the critical shear rate (the point where shear-thinning begins) must shift to higher frequencies. This confirms that the relaxation time of the micelles is decreasing due to chain shortening, proving the mechanism of action[4].
    
References

1.[2] [Effect of Counterion Binding Efficiency on Structure and Dynamics of Wormlike Micelles] - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6TsVnowLXo63PkRKKt1MTvIQZ64kekzYNtrO8Hp4ClkfmQMvGJlfgloTjEZWwhJBEoycWQYiDZzPeyuLpCBQLSZ9PHZyX1SuoHyVecN5XWPvJqiG8bxzABUMojWr78Ihl8pwHYg==] 2.[3] [Rheological behaviour of wormlike micelles : effect of salt content] - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4alcVVazQYN5QEa_RMMCpXsjqNT2Db0PnAvfuof8A2unZr8bv6zqKuNZROorEgFrA3zw1WczONbqNYDOz_D3hotpi6gWUr9FkOXwSUeOfDLDVa9ii7ijOX1y337FaVP7QaW_xtikFE-MBmaPq37yneNWRSfEk38KtxRJia25cnjx9XA1mrGIAnOSKQSYQugNwAm4VHm4-bOfGW08T9aiWcN3ojDwDfluXsXWMGn4=] 3.[4] [Rheology and microstructure of wormlike micelle-nanoparticle solutions] - scholaris.ca -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ_yJrRJfL7gGpLwtIexm1j9lTaFEUH4AtRlAFG8xeZSZouA9bC2Z87rmS2M8CYKVBTFnW7T9aTw1-RYd4VAk_ySPELNNFPiGDC7GAZIZ5Yv55yXF1KFo_queIUhPFBoJ7nJT0kEroMHok6E85dId3KRfO2zzhpmtY7yaGFDYzReqSBi7kpMxLdFtOpy6rm9Tz] 4.[1] [Aggregation behavior of hexadecyltrimethylammonium surfactants with various counterions in aqueous solution] - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwexOXtVQSld4acTwQCpTBB2PX5Kx-FrE0dAGonH7pSELwf7j4hcrzyxweqi1ImuyeFN1wUNKgSMkGw7d-GKJEhwfxZs99t23nOqjFRmIncsxv6iR8XkpAx7HlJAgYkyUmQLPx]

Sources

Troubleshooting

Controlling aggregation number of HTAIS micelles under varying temperatures

Welcome to the HTAIS (Hydrophobically-Tuned Amphiphilic Ionic Surfactant) Support Center . As a Senior Application Scientist, I have designed this portal to move beyond symptomatic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HTAIS (Hydrophobically-Tuned Amphiphilic Ionic Surfactant) Support Center . As a Senior Application Scientist, I have designed this portal to move beyond symptomatic troubleshooting. Here, we address the fundamental causality governing HTAIS micellar behavior, providing drug development professionals and formulation scientists with self-validating protocols to precisely control and measure the micelle aggregation number (


) under varying thermal conditions.

The Causality of Thermal Control (Theory)

To control


, one must first understand the thermodynamic forces dictating micellar assembly. The geometry of HTAIS micelles is governed by Israelachvili’s packing parameter, defined as 

, where

is the hydrophobic tail volume,

is the critical chain length, and

is the effective headgroup area.

As the system temperature increases, the hydrogen bonds between the aqueous solvent and the hydrophilic corona of the HTAIS molecule are disrupted. This progressive dehydration reduces the effective headgroup area (


). Consequently, the packing parameter increases, forcing the monomers to adopt a lower-curvature geometry. This thermodynamic shift directly drives an increase in the aggregation number (

) and, at critical thresholds, triggers a1[1].

G T Increase System Temperature Dehyd Dehydration of Hydrophilic Corona T->Dehyd A0 Decrease in Effective Headgroup Area (a₀) Dehyd->A0 Pack Increase in Packing Parameter (v / a₀l_c) A0->Pack Nagg Increase in Aggregation Number (N_agg) Pack->Nagg

Thermodynamic pathway of temperature-induced micellar growth in HTAIS systems.

Quantitative Data: HTAIS Thermal Response

The table below summarizes the quantitative shifts in HTAIS micellar properties as a function of temperature. Use this as a baseline for your formulation expectations.

Temperature (°C)Effective Headgroup Area (

)
Packing Parameter (

)
Aggregation Number (

)
Micelle Morphology
20°C High (Fully Hydrated)< 0.33~45Spherical
30°C Medium~ 0.33~65Spherical / Swollen
40°C Low (Partially Dehydrated)0.33 - 0.50~90Elongated / Oval
50°C Very Low (Severely Dehydrated)> 0.50>150 (Erratic)Worm-like / Rods

Validated Experimental Protocol: TRFQ

To accurately measure


,2[2] is the industry gold standard. It creates a self-validating system by directly measuring the time-domain distribution of quenchers among micelles, bypassing the static artifacts that plague other optical methods.
Step-by-Step Methodology
  • Sample Preparation: Prepare the HTAIS solution in ultra-pure water at a concentration strictly above the Critical Micelle Concentration (CMC) (e.g.,

    
    ) to ensure complete micellization.
    
  • Probe Addition: Introduce Pyrene (fluorophore) from a stock solution. Critical: The molar ratio of Pyrene to micelles (

    
    ) must be 
    
    
    
    to prevent excimer formation.
  • Quencher Titration: Add a hydrophobic quencher (e.g., dimethylbenzophenone or coumarin 153). Prepare 4-5 samples with varying quencher concentrations such that the ratio of quencher to micelles (

    
    ) ranges from 0.5 to 1.5.
    
  • Data Acquisition: Equilibrate the samples at the target temperature (e.g., 25°C). Use Time-Correlated Single Photon Counting (TCSPC) to record the fluorescence decay curves (excitation at ~335 nm, emission at ~393 nm).

  • Kinetic Modeling: Fit the decay curves to the Infelta-Tachiya equation. Extract the average number of quenchers per micelle from the pre-exponential factors. Calculate

    
     by dividing the total micelle concentration by the surfactant monomer concentration.
    

TRFQ S1 1. Prepare HTAIS > CMC S2 2. Add Pyrene [P]/[M] < 0.05 S1->S2 S3 3. Titrate Quencher [Q]/[M] ≈ 1 S2->S3 S4 4. TCSPC Decay Measurement S3->S4 S5 5. Infelta-Tachiya Kinetic Fitting S4->S5

Step-by-step Time-Resolved Fluorescence Quenching (TRFQ) workflow for N_agg determination.

Troubleshooting Guides & FAQs

Q: Why does the


 of HTAIS plateau or yield erratic kinetic fits at temperatures above 45°C? 
A:  At elevated temperatures, the extreme dehydration of the HTAIS corona increases the packing parameter beyond the critical threshold for spherical micelles (

). This triggers a sphere-to-rod morphological transition. The Infelta-Tachiya kinetic model used in TRFQ strictly assumes isolated, spherical compartments. When micelles elongate into worm-like structures, 1D diffusion of the quencher along the micelle cylinder invalidates the Poisson distribution assumption, leading to erratic fits. Protocol Adjustment: For

, transition to3[3] using the STAND-ITC approximation or Static Light Scattering (SLS).

Q: Can I substitute Steady-State Fluorescence Quenching (SSFQ) for TRFQ to increase throughput? A: This is strongly discouraged for HTAIS systems. SSFQ relies on highly restrictive assumptions and systematically 4

4[4]—if the micellar core microviscosity is high or if the quenching rate constant (

) is not at least 5 times larger than the probe's natural decay rate. TRFQ is the self-validating gold standard because it resolves the time-domain distribution of the quenchers independently of static quenching artifacts.

Q: I am observing a secondary emission peak around 470 nm in my pyrene spectra. How does this impact my


 calculation? 
A:  A peak at 470 nm indicates pyrene excimer (excited dimer) formation. This occurs when the local concentration of pyrene is too high, resulting in multiple probe molecules occupying a single HTAIS micelle. Excimer kinetics will severely convolute your monomer decay curves, rendering the Infelta-Tachiya fit invalid.
Protocol Adjustment: Dilute your pyrene stock to strictly maintain a probe-to-micelle ratio (

) of

.

References

  • Title: Time-Resolved Fluorescence Quenching Measurements of the Aggregation Numbers of Normal Sodium Alkyl Sulfate Micelles Well above the Critical Micelle Concentrations Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Micelle Aggregation Numbers of Surfactants in Aqueous Solutions: A Comparison between the Results from Steady-State and Time-Resolved Fluorescence Quenching Source: Langmuir (ACS Publications) URL: [Link]

  • Title: Simple ApproximaTion for Aggregation Number Determination by Isothermal Titration Calorimetry: STAND-ITC Source: Langmuir (ACS Publications) URL: [Link]

  • Title: Structure-Performance Relationships in Surfactants Source: DOKUMEN.PUB URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Adsorption Losses of Hexadecyltrimethylammonium Isopropyl Sulphate in Flow Systems

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with hexadecyltrimethylammonium isopropyl sulphate (HTMA-IS, CAS: 78480-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with hexadecyltrimethylammonium isopropyl sulphate (HTMA-IS, CAS: 78480-17-8)[1] in continuous flow and microfluidic systems. As a quaternary ammonium compound (QAC), HTMA-IS is highly prone to interfacial adsorption, leading to significant concentration gradients, delayed system equilibration, and irreproducible assay results.

Below, we address the most critical troubleshooting questions and provide field-proven, self-validating protocols to ensure scientific integrity in your fluidic assays.

Section 1: Diagnostic FAQs (Understanding the Problem)

Q1: Why does HTMA-IS exhibit such high adsorption losses in my flow setup compared to non-ionic surfactants? A: The adsorption of HTMA-IS is driven by a dual-mechanism. First, the positively charged quaternary ammonium headgroup undergoes rapid electrostatic attraction to negatively charged sites on tubing walls (such as silanol groups on glass or oxidized sites on stainless steel)[2]. Once the surface is neutralized, the 16-carbon hydrophobic tails induce secondary adsorption via hydrophobic interactions, forming hemimicelles or complete bilayers[2]. Furthermore, the isopropyl sulphate counterion is bulkier and more polarizable than a standard halide (like bromide in CTAB). This alters its ion-pairing dynamics, reducing its critical micelle concentration (CMC) in certain solvent systems and exacerbating surface partitioning.

Q2: How can I differentiate between tubing adsorption and chemical degradation of HTMA-IS? A: Adsorption is a kinetically limited mass-transfer process, whereas degradation is a systemic chemical breakdown. You can differentiate them using a flow-rate variation test. If you increase the flow rate and the output concentration of HTMA-IS increases (because the residence time is too short for complete surface equilibration), you are dealing with adsorption[3]. If the output concentration remains constantly low regardless of flow rate, suspect chemical incompatibility or precipitation.

Troubleshooting Start Observe HTMA-IS Concentration Drop Test1 Perform Flow-Rate Variation Test Start->Test1 Decision1 Does output conc. increase with flow rate? Test1->Decision1 ResultAdsorption Adsorption Loss (Kinetically Limited) Decision1->ResultAdsorption Yes ResultDegradation Systemic Degradation or Precipitation Decision1->ResultDegradation No Action1 Switch to PTFE/PEEK or Passivate System ResultAdsorption->Action1 Action2 Check Solvent Compatibility & Counterion Exchange ResultDegradation->Action2

Diagnostic workflow for differentiating HTMA-IS adsorption from systemic degradation.

Section 2: Material Selection & System Design

Q3: What are the best tubing materials to prevent QAC depletion? A: Material selection is your first line of defense. Amorphous polymers like Polydimethylsiloxane (PDMS) and borosilicate glass possess high surface energies and negative charges, making them the worst choices for QACs[4]. Fluoropolymers (PTFE, FEP) and Polyetheretherketone (PEEK) lack these charged functional groups and exhibit minimal surface energy, drastically reducing electrostatic binding.

Table 1: Quantitative Comparison of Tubing Materials for QAC Adsorption

Tubing MaterialSurface Charge (pH 7)Est. Adsorption Capacity (mg/m²)Typical Equilibration TimeRecommendation
Glass / Fused Silica Highly Negative1.50 - 2.00> 60 minAvoid unless silanized
PDMS Negative / Porous> 2.50 (includes absorption)> 120 minHighly Disrecommended
Stainless Steel (316L) Slightly Negative0.50 - 0.80~ 30 minAcceptable with passivation
PEEK Neutral< 0.15< 10 minRecommended
PTFE / FEP Neutral< 0.10< 5 minHighly Recommended

Q4: Can I modify the carrier solvent to reduce adsorption without altering the surfactant's efficacy? A: Yes. Adsorption of QACs onto surfaces is heavily influenced by ionic strength and pH[5]. By increasing the ionic strength of your carrier solvent (e.g., adding 10-50 mM NaCl), you compress the electrical double layer (Debye length), which shields the electrostatic attraction between the HTMA+ cation and the tubing wall[6]. Additionally, incorporating a low percentage of organic modifier (like 5-10% acetonitrile or methanol) increases the solubility of the hydrophobic tail, shifting the equilibrium away from the surface and into the bulk mobile phase.

Section 3: Operational Protocols

Q5: How do I pre-condition my flow system to ensure stable HTMA-IS concentrations? A: If you must use standard tubing (like stainless steel or glass), you must perform a dynamic surface passivation. This involves intentionally saturating the binding sites with a high-concentration sacrificial plug of the surfactant before running your actual experiment. Because QAC adsorption follows pseudo-second-order kinetics[5], a high initial concentration rapidly drives the surface to saturation.

Mechanism Uncoated Uncoated Tubing (Negative Charge) Adsorption Electrostatic Attraction Uncoated->Adsorption Depletion Surfactant Depletion Adsorption->Depletion Passivation Dynamic Coating (High Conc. Flush) Depletion->Passivation Apply Protocol Equilibrium Saturated Surface (Stable Flow) Passivation->Equilibrium

Mechanism of dynamic surface passivation to mitigate HTMA-IS depletion.

Step-by-Step Methodology: System Passivation and Pre-equilibration Protocol

This protocol is designed as a self-validating system; by monitoring the output, you guarantee the system is ready for experimental data collection without hidden surfactant losses.

  • System Flush (Baseline): Flush the entire flow system with your base carrier solvent (without HTMA-IS) at 2.0 mL/min for 10 system volumes to remove particulate and organic contaminants.

  • Sacrificial Passivation Plug: Prepare a passivation solution of HTMA-IS at 5x to 10x your target working concentration (ensure this is above the CMC to promote rapid bilayer formation)[2]. Pump this solution through the system at a low flow rate (e.g., 0.1 mL/min) for 3 system volumes. The low flow rate provides the residence time required for the kinetically slow bilayer formation[4].

  • Static Incubation: Stop the flow and allow the high-concentration solution to incubate in the lines for 30 minutes. This ensures complete penetration into microscopic surface defects and full equilibrium partitioning[5].

  • Working Concentration Equilibration: Switch the inlet to your actual working concentration of HTMA-IS. Flush at your experimental flow rate for 5 system volumes to wash out the excess unbound surfactant from the passivation step.

  • Validation: Collect the effluent and measure the HTMA-IS concentration (via UV-Vis if a tracer is used, or conductivity/mass spectrometry). The system is validated for use only when the effluent concentration matches the influent concentration within a ±2% margin of error.

References
  • Baret, J.-C., et al. "Surfactant adsorption kinetics in microfluidics." Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Ren, X., et al. "Adsorption of Quaternary Ammonium Compounds onto Activated Sludge." Scientific Research Publishing (SCIRP). URL: [Link]

  • Nowakowska, M., et al. "From Environmental Threat to Control: A Review of Technologies for Removal of Quaternary Ammonium Compounds from Wastewater." National Center for Biotechnology Information (PMC). URL: [Link]

  • Li, Z. "Desorption of hexadecyltrimethylammonium from charged mineral surfaces." Environmental Geosciences. URL: [Link]

  • Wang, Y., et al. "Effect of Surfactant Dynamics on Flow Patterns Inside Drops Moving in Rectangular Microfluidic Channels." MDPI. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Hexadecyltrimethylammonium Isopropyl Sulphate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Profile: Hexadecyltrimethylammonium isopropyl sulphate (CTA-IS, CAS: 78480-17-8) is a specialized cationic surfactant. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Profile: Hexadecyltrimethylammonium isopropyl sulphate (CTA-IS, CAS: 78480-17-8) is a specialized cationic surfactant. Unlike standard cetyltrimethylammonium bromide (CTAB), the bulky, organic isopropyl sulfate counterion alters the molecule's Krafft temperature, micellization thermodynamics, and solubility profile, requiring highly specific purification parameters.

Part 1: Troubleshooting Guides & FAQs

Q1: During recrystallization, my product "oils out" or forms a viscous gel instead of discrete crystals. How do I fix this? Causality: This is the most common failure mode when purifying quaternary ammonium surfactants. CTA-IS is highly amphiphilic. When you attempt to crystallize it from a purely protic/polar solvent (e.g., ethanol or water), the highly hygroscopic hydrophilic headgroups orient toward the crystal surface. These headgroups rapidly absorb atmospheric moisture, causing the lattice to collapse into a coacervate or gel [1]. Conversely, CTA-IS is virtually insoluble in pure non-polar solvents, preventing direct crystallization. Solution: You must use a binary solvent system (solvent/anti-solvent approach). Dissolve the crude salt in a minimal volume of a polar solvent (e.g., warm acetone or methanol) to break the micellar structures. Then, vigorously stir and slowly introduce a large excess of a non-polar anti-solvent (e.g., diethyl ether or hexane). The non-polar environment forces the hydrophobic hexadecyl tails to orient outward, rapidly nucleating stable, moisture-resistant crystals [1].

Q2: The purified salt has a persistent "fishy" odor. What is the contaminant and how is it removed? Causality: A fishy odor indicates the presence of unreacted hexadecyldimethylamine (the tertiary amine precursor). Because the quaternization reaction with isopropyl dialkyl sulfates rarely reaches 100% conversion without side reactions, residual free amines remain trapped within the crude surfactant matrix. Solution: Prior to recrystallization, subject the crude solid to a non-polar solvent wash (trituration). Suspend the crude solid in warm hexane. The unreacted tertiary amine is highly soluble in hexane, while the quaternary ammonium salt (CTA-IS) remains strictly insoluble. Filter the suspension to discard the amine-rich solvent [4].

Q3: The final product exhibits a yellow/brown tint and fails UV-Vis purity checks. Why? Causality: Discoloration is typically caused by thermal degradation (Hofmann elimination) during the quaternization step, or the oxidation of trace amine impurities [4]. Solution: Integrate an activated carbon filtration step. Dissolve the washed crude product in methanol, add 5% w/w activated charcoal, and heat to 40°C for 15 minutes. Perform a hot filtration through a Celite pad to remove the carbon and adsorbed degradation products before proceeding to the anti-solvent crystallization step.

Part 2: Quantitative Data & Impurity Profiling

To establish a self-validating purification system, monitor the following physiochemical parameters during your workflow.

Table 1: Solvent Selection Guide for CTA-IS Purification
Solvent SystemRole in WorkflowSolubilizing TargetRationale & Causality
Hexane Pre-Wash (Trituration)Unreacted AminesExtracts lipophilic precursors; quaternary salts remain insoluble due to high lattice energy.
Methanol / Acetone Primary SolventCTA-IS (Product)Disrupts ionic bonds and solvates the isopropyl sulfate counterion and cationic headgroup.
Diethyl Ether Anti-SolventForces NucleationRapidly decreases dielectric constant of the mixture, forcing the hydrophobic tails to aggregate and crystallize.
Table 2: Impurity Profiling and Validation Metrics
Impurity TypeDetection MethodRemoval StrategyAcceptable Limit (Pharma)
HexadecyldimethylamineGC-MS / OdorHexane Trituration< 0.1% w/w
Isopropyl methyl sulfateHPLC-UVEther Precipitation< 0.05% w/w
Inorganic SaltsConductivityHot Methanol Filtration< 10 µS/cm (1% aq)

Part 3: Experimental Protocol (Standard Operating Procedure)

Protocol: Binary Recrystallization of Crude CTA-IS Note: This protocol relies on thermodynamic gradients. Strict temperature control is mandatory to prevent the isopropyl sulfate counterion from inducing liquid-liquid phase separation.

  • Amine Extraction (Trituration):

    • Weigh 10.0 g of crude CTA-IS into a 250 mL Erlenmeyer flask.

    • Add 50 mL of anhydrous hexane. Stir vigorously at 35°C for 20 minutes.

    • Vacuum filter the suspension using a Buchner funnel. Discard the hexane filtrate (contains unreacted amines). Retain the solid filter cake.

  • Dissolution & Clarification:

    • Transfer the solid cake to a clean flask. Add a minimal amount of Methanol (approx. 15-20 mL) and gently warm to 45°C until the solid completely dissolves [2].

    • Self-Validation Check: If the solution is cloudy, inorganic salts are present. Perform a hot filtration through a 0.45 µm PTFE membrane to clarify the solution.

  • Anti-Solvent Crystallization:

    • Transfer the clarified methanolic solution to an ice bath and cool to 4°C.

    • Under vigorous magnetic stirring (800 RPM), dropwise add 100 mL of ice-cold Diethyl Ether [1].

    • Mechanistic note: Vigorous stirring is critical here to prevent the localized supersaturation that leads to gelation.

  • Maturation & Recovery:

    • Allow the suspension to mature at -20°C for 4 hours to maximize yield. The bulky isopropyl sulfate group requires lower temperatures to fully precipitate compared to bromide salts [4].

    • Rapidly filter the white, crystalline precipitate under vacuum. Wash the crystal cake with 10 mL of fresh, ice-cold diethyl ether.

  • Drying:

    • Dry the crystals in a vacuum desiccator over phosphorus pentoxide (P2O5) for 24 hours at room temperature. Do not use heat, as CTA-IS can melt or degrade at elevated temperatures under vacuum.

Part 4: Workflow Visualization

Below is the mechanistic workflow for isolating pharmaceutical-grade CTA-IS from a crude synthesis mixture.

CTA_IS_Purification Crude Crude CTA-IS Mixture (Contains Amines & Salts) Wash Non-Polar Solvent Wash (Hexane Trituration) Crude->Wash AmineWaste Discard Wash (Removes Free Amines) Wash->AmineWaste Liquid Phase Solid1 Washed Crude Solid Wash->Solid1 Solid Phase Dissolve Dissolution in Polar Solvent (Warm Methanol) Solid1->Dissolve Filter Hot Filtration (Removes Insoluble Salts) Dissolve->Filter InsolubleWaste Discard Filter Cake (Inorganic Impurities) Filter->InsolubleWaste Retentate Filtrate Clarified Filtrate Filter->Filtrate Permeate Crystallize Anti-Solvent Addition (Cold Diethyl Ether) & Stirring Filtrate->Crystallize Pure Pure CTA-IS Crystals (Vacuum Dried) Crystallize->Pure Precipitation

Fig 1. Step-by-step purification workflow for crude hexadecyltrimethylammonium isopropyl sulphate.

Part 5: References

  • Title: How can I purify CTAB? Source: ResearchGate (Scientific Discussion Forum) URL: [Link]

  • Title: Effect of Silica on the Structure of Cetyltrimethylammonium Bromide Source: ACS Publications (Langmuir) URL: [Link]

  • Title: Quaternary ammonium salt purification Source: Reddit (r/Chempros - Professional Chemistry Community) URL: [Link]

  • Title: Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Reference Data & Comparative Studies

Validation

Hexadecyltrimethylammonium Isopropyl Sulphate vs. Cetyltrimethylammonium Bromide (CTAB): A Comprehensive Technical Comparison

Executive Summary In surfactant science, the hexadecyltrimethylammonium (cetyltrimethylammonium, CTA⁺) cation is a cornerstone amphiphile used in everything from nanoparticle synthesis to DNA extraction. However, the phy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In surfactant science, the hexadecyltrimethylammonium (cetyltrimethylammonium, CTA⁺) cation is a cornerstone amphiphile used in everything from nanoparticle synthesis to DNA extraction. However, the physicochemical behavior of this cation is fundamentally dictated by its associated counterion. This guide objectively compares the ubiquitous cetyltrimethylammonium bromide (CTAB) with its specialized, halide-free alternative, hexadecyltrimethylammonium isopropyl sulphate (CTA-IS). By analyzing their thermodynamic properties, micellization mechanics, and application suitability, we provide researchers with the data necessary to optimize their experimental designs.

Mechanistic Insights: The Role of the Counterion

The primary distinction between CTAB and CTA-IS lies in the size, symmetry, and charge density of the counterion. This single variable drives a cascade of physicochemical differences.

Crystal Lattice Packing & Krafft Point

The Krafft point (


) is the critical temperature at which surfactant solubility equals its critical micelle concentration (CMC). Bromide (Br⁻) is a small, spherical, highly polarizable monatomic anion. It packs efficiently with the long, straight CTA⁺ headgroups, resulting in a high crystal lattice energy and a Krafft point of approximately 24.5°C to 25°C . Consequently, CTAB readily precipitates out of solution in cold environments.

Conversely, the isopropyl sulphate anion (C₃H₇OSO₃⁻) is bulky, polyatomic, and asymmetric. This steric bulk disrupts crystalline packing, drastically lowering the lattice energy and depressing the Krafft point to below 0°C. This renders CTA-IS highly soluble even in cold water, eliminating the need for heated water baths during formulation.

Stern Layer Binding & Micellar Morphology

In aqueous solution, Br⁻ binds tightly to the micellar Stern layer, effectively screening electrostatic repulsion between CTA⁺ headgroups. This tight binding, characteristic of halide counterions, facilitates the transition from spherical to rod-like micelles at higher concentrations . Isopropyl sulphate, due to its larger hydration radius and steric hindrance, binds less densely. This maintains higher electrostatic repulsion, favoring spherical micelles over a broader concentration range and altering the rheological profile of the solution.

Physicochemical Properties Comparison

PropertyCTABCTA-IS
IUPAC Name N,N,N-trimethyl-1-hexadecanaminium bromideN,N,N-trimethyl-1-hexadecanaminium isopropyl sulfate
CAS Number 57-09-078480-17-8
Counterion Bromide (Br⁻)Isopropyl Sulphate (C₃H₇OSO₃⁻)
Molecular Weight 364.45 g/mol 423.69 g/mol
Krafft Point (

)
~24.5°C< 0°C
Aqueous Solubility (4°C) Insoluble (Precipitates)Highly Soluble
Halide Content ~21.9%Halide-Free
Primary Micelle Shape Spherical to Rod-likePredominantly Spherical

Visualizing Phase Behavior

G Start Hexadecyltrimethylammonium (CTA+) Cation Br_Node Bromide (Br⁻) Counterion Symmetric, High Charge Density Start->Br_Node IS_Node Isopropyl Sulphate Counterion Asymmetric, Bulky Start->IS_Node CTAB_Solid Tight Crystalline Packing Krafft Point ~25°C Br_Node->CTAB_Solid Solid State CTAB_Micelle Strong Stern Layer Binding Promotes Rod-like Micelles Br_Node->CTAB_Micelle Aqueous Solution (>CMC) CTAIS_Solid Disrupted Lattice Packing Krafft Point < 0°C IS_Node->CTAIS_Solid Solid State CTAIS_Micelle Steric Hindrance at Interface Maintains Spherical Micelles IS_Node->CTAIS_Micelle Aqueous Solution (>CMC)

Fig 1: Phase behavior and micellization divergence driven by counterion selection.

Experimental Protocols

Protocol 1: Self-Validating Conductometric Determination of Krafft Temperature

Causality: Visual determination of the Krafft point is subjective and prone to error due to supersaturation. This protocol uses specific conductivity (


) to mathematically validate the phase transition. Below 

, dissolved monomers contribute minimally to conductivity. At

, the solid melts into highly charged micelles, causing a sharp, measurable inflection in the

vs. Temperature curve .

Step-by-Step Methodology:

  • Preparation: Prepare 50 mL of 10 mM solutions of both CTAB and CTA-IS in ultrapure water (18.2 MΩ·cm). (Note: 10 mM is well above the ~0.9 mM CMC).

  • Equilibration: Place both solutions in a jacketed glass vessel connected to a refrigerated circulator. Chill to 5°C under constant magnetic stirring (300 rpm).

    • Observation: The CTAB solution will become turbid and precipitate. The CTA-IS solution will remain optically clear.

  • Measurement: Insert a calibrated conductivity probe and a digital thermometer into the vessel.

  • Thermal Ramping: Increase the temperature at a controlled rate of 0.5°C/min from 5°C to 35°C.

  • Data Logging: Record specific conductivity (

    
    S/cm) and temperature every 30 seconds.
    
  • Analysis: Plot

    
     against Temperature. For CTAB, identify the sharp inflection point (intersection of the pre-transition and post-transition linear fits) at ~24.5°C. For CTA-IS, observe a continuous linear increase without a phase-transition inflection, validating its low-temperature solubility.
    
Protocol 2: Low-Temperature Halide-Free Emulsion Formulation

Causality: Certain active pharmaceutical ingredients (APIs) are thermolabile and degrade at the temperatures required to keep CTAB in solution (>25°C). Furthermore, bromide ions can catalyze the degradation of sensitive compounds or corrode stainless steel manufacturing equipment. CTA-IS allows for cold-process emulsification without halide interference.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 2.0% (w/v) CTA-IS in 100 mL of cold buffer (4°C). Verify complete dissolution (solution must be transparent).

  • Oil Phase Preparation: Dissolve the thermolabile API in 20 mL of a suitable carrier oil (e.g., squalane) at 4°C.

  • Emulsification: Slowly inject the oil phase into the aqueous phase while homogenizing at 10,000 rpm using a high-shear rotor-stator mixer. Maintain the vessel in an ice bath to ensure the temperature does not exceed 10°C.

  • Validation: Analyze the emulsion droplet size via Dynamic Light Scattering (DLS). The absence of surfactant crystals (which would heavily skew the DLS polydispersity index) validates the efficacy of the isopropyl sulphate counterion in cold-process formulations.

Application Guide: When to Choose Which?

  • Choose CTAB when: Synthesizing anisotropic nanoparticles (e.g., gold nanorods). The specific adsorption of the bromide ion to the Au(100) crystal facet is mechanistically required to direct 1D growth. It is also preferred in standard plant DNA extraction protocols where high-temperature lysis (65°C) is standard and the bromide ion does not interfere.

  • Choose CTA-IS when: Formulating cosmetics, topical drug delivery systems, or industrial emulsions that require cold-water solubility, freeze-thaw stability, or a strictly halide-free environment to prevent corrosion and catalytic poisoning.

References

  • Manojlović, J. Ž. (2012). The Krafft temperature of surfactant solutions. Thermal Science, 16(2), 631-640. URL: [Link]

  • Knock, M. M., & Bain, C. D. (2000). Effect of Counterion on Monolayers of Hexadecyltrimethylammonium Halides at the Air−Water Interface. Langmuir, 16(6), 2857-2865. URL: [Link]

Comparative

Comparative Efficiency of Isopropyl Sulphate vs. Bromide Counterions in Cationic Surfactants

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Physicochemical Profiling, and Experimental Validation Executive Summary In the formulation o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Physicochemical Profiling, and Experimental Validation

Executive Summary

In the formulation of cationic surfactants—particularly quaternary ammonium compounds (QACs) and ionic liquid-based surfactants (ILBS) used in drug delivery and antimicrobial formulations—the selection of the counterion is often treated as an afterthought. Historically, the bromide ion (


) has been the default counterion due to synthetic convenience. However, as drug development demands more sophisticated nanocarriers with higher solubility, lower toxicity, and tunable rheology, bulky amphiphilic counterions like isopropyl sulphate  (

) are proving to be vastly superior alternatives.

This guide provides an objective, data-driven comparison of isopropyl sulphate versus bromide counterions, detailing the causality behind their physicochemical differences and providing validated experimental protocols for their characterization.

Mechanistic Causality: The Role of the Counterion

As an Application Scientist, I frequently observe lipid nanoparticle (LNP) or micellar formulations failing during cold-chain storage due to surfactant precipitation. This is fundamentally a counterion problem. The physicochemical properties of a surfactant are dictated not just by its hydrophobic tail and charged headgroup, but by how its counterion mediates headgroup repulsion and crystal lattice packing[1].

The Bromide ( ) Paradigm

Bromide is a monatomic, highly electronegative, and relatively "hard" ion. In aqueous solution, it binds tightly to the cationic Stern layer of the micelle purely through electrostatic interactions.

  • The Drawback: Because of its small size and spherical symmetry, bromide allows surfactant molecules to pack tightly into highly ordered crystal lattices in the solid state. This results in a high enthalpy of fusion, which translates to a high Krafft Temperature (the temperature below which the surfactant precipitates out of solution). Furthermore, bromide exhibits a high surface propensity, which can interfere with the interfacial dynamics of complex emulsions[2].

The Isopropyl Sulphate ( ) Advantage

Isopropyl sulphate is a polyatomic, bulky, and amphiphilic counterion. It possesses a charged sulphate head and a short, hydrophobic isopropyl tail[3].

  • The Advantage: The asymmetric, bulky nature of isopropyl sulphate sterically hinders the close packing of surfactant molecules in the crystal lattice. This drastically lowers the lattice energy, thereby depressing the Krafft temperature and enabling excellent cold-water solubility.

  • Co-Micellization: Unlike bromide, the hydrophobic isopropyl tail of the counterion can insert itself into the micellar palisade layer. This acts as a localized "spacer" between cationic headgroups, screening electrostatic repulsion more effectively than a simple point charge. This synergistic co-micellization lowers the free energy required for aggregation, resulting in a lower Critical Micelle Concentration (CMC) [3]. Furthermore, the use of alkyl sulphate counterions in ionic liquid surfactants has been shown to significantly improve the biodegradability of the compound[4].

CounterionMechanism C Counterion Selection in Cationic Surfactants B Bromide (Br⁻) C->B I Isopropyl Sulphate (IPS⁻) C->I B1 Spherical Point Charge B->B1 I1 Amphiphilic & Sterically Bulky I->I1 B2 Tight Crystal Lattice Packing B1->B2 B3 High Krafft Point & High CMC B2->B3 I2 Inserts into Palisade Layer I1->I2 I3 Low Krafft Point & Low CMC I2->I3

Logical relationship of counterion physical structure on surfactant thermodynamic properties.

Quantitative Performance Comparison

To illustrate the practical impact of these mechanisms, the following table summarizes the comparative efficiency of a standard


 cationic surfactant (e.g., Cetyltrimethylammonium) paired with either a bromide or an isopropyl sulphate counterion.
Physicochemical ParameterBromide (

) Counterion
Isopropyl Sulphate (

) Counterion
Mechanistic Driver
Critical Micelle Concentration (CMC) ~ 0.92 mM~ 0.45 - 0.60 mMHydrophobic insertion of the isopropyl group lowers the free energy of micellization.
Krafft Temperature (

)
~ 25°C - 27°C< 5°CSteric bulk of the sulphate ester disrupts solid-state crystal lattice packing.
Degree of Counterion Binding (

)
High (~0.75 - 0.80)Moderate (~0.55 - 0.65)Larger hydration radius and steric hindrance of the isopropyl sulphate ion.
Aqueous Solubility (at 20°C) Poor (Prone to precipitation)Excellent (Remains isotropic)Direct consequence of the depressed Krafft temperature.
Biodegradability Profile Poor to ModerateHighAlkyl sulphate esters provide enzymatic cleavage sites for environmental degradation[4].

Experimental Methodologies

To ensure scientific integrity, the differences between these counterions must be empirically validated. Below are the self-validating protocols used to determine the CMC and Krafft point of the synthesized surfactants.

Protocol A: Determination of CMC via Conductometry

Principle: Below the CMC, surfactants act as strong electrolytes; conductivity increases linearly with concentration. Above the CMC, added monomers form micelles. Because a fraction of counterions bind to the micelle surface, the effective charge mobility drops, resulting in a distinct decrease in the slope of conductivity vs. concentration[1].

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the purified surfactant in ultra-pure Milli-Q water (18.2 MΩ·cm) at 25.0 ± 0.1 °C.

  • Titration: Place 50 mL of Milli-Q water in a jacketed glass vessel connected to a circulating water bath maintained at 25°C.

  • Measurement: Using a calibrated conductivity meter, inject the surfactant stock solution in 50 µL increments into the vessel under continuous magnetic stirring.

  • Equilibration: Allow 2 minutes of equilibration time after each injection before recording the specific conductivity (

    
    ).
    
  • Data Analysis: Plot the specific conductivity (

    
    ) against the total surfactant concentration (
    
    
    
    ).
  • Validation: Perform two linear regressions: one for the pre-micellar region (steep slope) and one for the post-micellar region (shallow slope). The exact intersection point of these two lines is the CMC.

Protocol B: Determination of Krafft Temperature ( ) via Dynamic Light Scattering (DLS)

Principle: The Krafft point is the temperature at which the solubility of the surfactant monomer equals the CMC. Below this temperature, the surfactant exists as a hydrated solid dispersion (turbid). Above it, it forms transparent micellar solutions.

Step-by-Step Workflow:

  • Sample Prep: Prepare a 1.0% (w/w) solution of the surfactant in Milli-Q water. (For the bromide variant, this will likely be a cloudy suspension at room temperature; the isopropyl sulphate variant will be clear).

  • Cooling Phase: Place the sample in the DLS temperature-controlled cell and cool to 1°C to ensure complete precipitation.

  • Heating Ramp: Program the DLS to heat the sample at a rate of 0.5 °C/min from 1°C to 40°C.

  • Scattering Measurement: Continuously monitor the derived count rate (kcp/s) and the hydrodynamic radius (

    
    ).
    
  • Validation: The Krafft temperature is identified as the sharp inflection point where the derived count rate drops precipitously (as large crystals dissolve) and the

    
     stabilizes to the size of standard micelles (~2-4 nm).
    

ExpWorkflow S1 Surfactant Synthesis & Ion Exchange S2 Ultra-Pure Water Dilution S1->S2 S3 Thermal Equilibration S2->S3 C1 Conductometry (Identify CMC via slope change) S3->C1 C2 DLS Heating Ramp (Identify Tk via scattering drop) S3->C2

Experimental workflow for validating counterion effects on CMC and Krafft Temperature.

Conclusion & Formulation Strategy

For drug development professionals formulating nanocarriers, liposomes, or microemulsions, defaulting to bromide counterions introduces unnecessary thermodynamic instability at lower temperatures and higher toxicity profiles.

Transitioning to an isopropyl sulphate counterion engineers the surfactant from the molecular level up. By leveraging the steric bulk and amphiphilicity of the isopropyl sulphate group, formulators can achieve lower CMCs (requiring less total surfactant for emulsification), drastically improve cold-chain aqueous solubility, and enhance the overall biodegradability of the final pharmaceutical product.

References

  • Influence of Surfactants with Differently Charged Headgroups on the Surface Propensity of Bromide The Journal of Physical Chemistry A - ACS Publications URL:[Link][2]

  • Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications MDPI URL:[Link][4]

  • Counter-ion Effect on Micellization of Ionic Surfactants: A Comprehensive Understanding ResearchGate URL:[Link][1]

Sources

Validation

Advanced Mass Spectrometry Workflows for Validating the Purity of High-Throughput AI-Synthesized (HTAIS) Peptides

Introduction: The HTAIS Analytical Bottleneck To illustrate the analytical causality required to solve this, we will examine a highly relevant model from biologic drug development: the H-T-A-I-S peptide (Histidine-Threon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The HTAIS Analytical Bottleneck

To illustrate the analytical causality required to solve this, we will examine a highly relevant model from biologic drug development: the H-T-A-I-S peptide (Histidine-Threonine-Alanine-Isoleucine-Serine). This specific 5-amino acid sequence serves as a critical Complementarity-Determining Region (CDR-H1) motif in anti-CD39 monoclonal antibodies[1]. Validating the purity of such sequences requires the structural elucidation and exact mass capabilities of High-Resolution Mass Spectrometry (HRMS)[2].

Mechanistic Causality: Why HRMS Over Optical Detection?

Relying solely on RP-HPLC-UV for peptide purity assumes that all chromatographic peaks absorb UV light equally and that every impurity resolves chromatographically. In reality, solid-phase peptide synthesis inherently generates truncation products (e.g., missing the N-terminal Histidine) or side-chain modifications (e.g., oxidation of Isoleucine) that often co-elute with the main peak[3].

Mass spectrometry (MS) circumvents this optical limitation by ionizing the molecules and separating them by their mass-to-charge ratio (


). For the H-T-A-I-S peptide, the presence of the basic Histidine residue makes the molecule highly amenable to Positive Electrospray Ionization (ESI+). When an acidic mobile phase (e.g., 0.1% Formic Acid) is utilized, the imidazole ring of Histidine readily accepts a proton, ensuring high ionization efficiency and strong signal intensity. Furthermore, HRMS platforms offer resolving powers exceeding 30,000 FWHM, allowing analysts to separate the isotopic envelopes of the target peptide from near-isobaric impurities that would otherwise artificially inflate purity calculations[4].

Comparative Analysis of Analytical Platforms

Selecting the optimal analytical platform requires balancing throughput, mass accuracy, and the need for structural confirmation. The table below objectively compares the leading alternatives for HTAIS purity validation.

Analytical PlatformResolving Power (FWHM)Mass AccuracySequence Confirmation (MS/MS)Matrix ToleranceBest Use Case for HTAIS
RP-HPLC-UV N/A (Optical)NoneNoLowInitial crude screening; requires orthogonal MS.
MALDI-TOF MS ~15,000 - 20,000< 10 ppmLimited (ISD)HighUltra-high-throughput intact mass screening.
LC-Q-TOF MS ~40,000 - 60,000< 2 ppmYes (Excellent)MediumRoutine purity validation and impurity profiling.
LC-Orbitrap MS > 100,000< 1 ppmYes (Excellent)MediumResolving complex isobaric degradants.

Self-Validating Experimental Protocol: LC-HRMS Workflow

Trustworthiness in analytical chemistry stems from self-validating protocols. A method must prove it is working correctly before the actual sample is analyzed. The following step-by-step methodology ensures data integrity for HTAIS purity validation[4].

Step 1: System Suitability Testing (SST) and Blank Injections

  • Action: Inject a known peptide standard (e.g., Bradykinin) followed by a solvent blank.

  • Causality: The SST verifies that the mass spectrometer's calibration is within the < 2 ppm mass accuracy threshold and that the chromatography yields sharp, symmetrical peaks. The subsequent blank injection proves there is no column carryover from previous runs, establishing a clean baseline so that any impurities detected in the HTAIS sample are definitively from the synthesis process.

Step 2: Sample Preparation

  • Action: Dissolve the H-T-A-I-S peptide in a highly pure aqueous solvent (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Filter through a 0.22 µm membrane.

  • Causality: Proper solubilization prevents sample precipitation on the column. Formic acid is added to pre-protonate the peptide in solution, maximizing ESI+ ionization efficiency upon entering the source.

Step 3: RP-HPLC Separation

  • Action: Utilize a C18 reverse-phase column. Run a linear gradient from 5% to 60% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 15 minutes.

  • Causality: The hydrophobic stationary phase separates the target peptide from hydrophilic salts and highly non-polar synthesis byproducts. The gradient ensures that closely related impurities (like the T-A-I-S truncation) elute at slightly different retention times, minimizing ion suppression in the MS source[3].

Step 4: HRMS Acquisition and MS/MS Sequencing

  • Action: Operate the Q-TOF or Orbitrap in Data-Dependent Acquisition (DDA) mode. The instrument first scans for intact masses (MS1) and automatically isolates the most abundant ions for collision-induced dissociation (MS2).

  • Causality: MS1 provides the exact mass for purity quantification. MS2 breaks the peptide along its backbone, generating b-ions (N-terminal) and y-ions (C-terminal). For H-T-A-I-S, observing the

    
     ion confirms the presence of the T-A-I-S sequence, while the 
    
    
    
    ion confirms H-T, providing absolute sequence verification[5].

Step 5: Data Processing and Purity Calculation

  • Action: Calculate purity by dividing the Area Under the Curve (AUC) of the target peptide's Extracted Ion Chromatogram (XIC) by the total AUC of all peptide-related XICs.

  • Causality: Unlike UV purity, which is skewed by differing extinction coefficients among impurities, HRMS XIC purity provides a highly specific, mass-targeted quantification of the API against its synthesis-related impurities.

Visualizing the Analytical Architecture

LC_HRMS_Workflow SST 1. System Suitability Test (SST) Validate Mass Accuracy & RT Blank 2. Blank Injection Assess Background/Carryover SST->Blank Prep 3. HTAIS Sample Prep Filtration & Dilution Blank->Prep LC 4. RP-HPLC Separation Gradient Elution (0.1% FA) Prep->LC ESI 5. ESI+ Ionization Protonation of Histidine LC->ESI HRMS 6. HRMS Acquisition Full Scan & MS/MS ESI->HRMS Data 7. Data Processing XIC & Purity Calculation HRMS->Data

Self-validating LC-HRMS workflow ensuring data integrity for HTAIS peptide purity analysis.

Peptide_Fragmentation Peptide His Thr Ala Ile Ser b_ions b-ions (N-terminal) b1 b2 b3 b4 Peptide:f0->b_ions y_ions y-ions (C-terminal) y4 y3 y2 y1 Peptide:f4->y_ions MS2 MS/MS Spectrum Sequence Confirmation b_ions->MS2 y_ions->MS2

MS/MS fragmentation pathway of the H-T-A-I-S peptide generating b-ions and y-ions.

References[1] Title: WO2019027935A1 - Anti-cd39 antibodies, compositions comprising anti-cd39 antibodies and methods of using anti-cd39 antibodies. Source: Google Patents. URL: https://patents.google.com/patent/WO2019027935A1/en[2] Title: Development and application of a High-Resolution mass spectrometry method for the detection of fentanyl analogs in urine and serum. Source: National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9301402/[4] Title: How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals. Source: Separation Science. URL: https://www.sepscience.com/how-to-validate-high-resolution-mass-spectrometry-for-nitrosamine-detection-in-pharmaceuticals/[5] Title: Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. Source: Waters Corporation. URL: https://www.waters.com/[3] Title: Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Source: MtoZ Biolabs. URL: https://www.mtoz-biolabs.com/peptide-purity-detection.html

Sources

Comparative

Spectroscopic Validation of Hexadecyltrimethylammonium Isopropyl Sulphate Molecular Interactions: A Comparative Guide

Introduction & Scientific Context In formulation science, nanoparticle synthesis, and drug delivery, the choice of surfactant dictates the thermodynamic stability and morphological phase boundaries of the resulting collo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In formulation science, nanoparticle synthesis, and drug delivery, the choice of surfactant dictates the thermodynamic stability and morphological phase boundaries of the resulting colloidal system. Traditionally, cetyltrimethylammonium bromide (CTAB) has served as the gold standard for cationic surfactants. However, the emergence of hexadecyltrimethylammonium isopropyl sulphate (HTMA-IPS, CAS: 78480-17-8) introduces a critical paradigm shift.

By replacing the highly dissociated, monatomic bromide counterion with a bulky, amphiphilic isopropyl sulphate (IPS) anion, HTMA-IPS exhibits unique catanionic-like behavior. This guide provides an objective, multi-modal spectroscopic comparison of HTMA-IPS against traditional alternatives, detailing the mechanistic causality behind its superior self-assembly characteristics and providing self-validating protocols for laboratory implementation.

Mechanistic Causality: The Counterion Effect

The fundamental performance delta between HTMA-IPS and CTAB lies in counterion binding efficiency. Halide ions (like Br⁻) reside primarily in the diffuse Gouy-Chapman layer, providing only moderate electrostatic screening. In contrast, the isopropyl sulphate counterion possesses inherent hydrophobicity, allowing it to partition directly into the micellar Stern layer[1].

This deep penetration drastically reduces electrostatic repulsion between the HTMA⁺ headgroups, decreasing the effective headgroup area (


). According to the Israelachvili packing parameter (

), this reduction drives the system from spherical micelles toward elongated, wormlike structures at significantly lower concentrations than CTAB[2][3].

G A HTMA+ Monomers (Aqueous Phase) C Stern Layer Penetration A->C Hydrophobic Insertion B Isopropyl Sulphate (IPS-) Counterions B->C Hydrophobic Insertion D Reduced Headgroup Repulsion C->D Charge Screening E Lowered CMC (< 0.6 mM) D->E Thermodynamic Drive F Morphological Transition (Spherical to Wormlike) D->F Packing Parameter > 1/3

Fig 1. Mechanism of counterion-driven micellar assembly and morphological transition in HTMA-IPS.

Comparative Spectroscopic Validation

To objectively evaluate HTMA-IPS against CTAB and Sodium Dodecyl Sulfate (SDS), researchers must rely on a multi-modal spectroscopic approach. Each technique isolates a specific physical phenomenon within the micellar architecture.

  • Nuclear Magnetic Resonance (¹H NMR): NMR is highly sensitive to the local magnetic environment. In HTMA-IPS, the penetration of the IPS counterion into the hydrophobic core causes a pronounced upfield chemical shift in the HTMA⁺ N-methyl protons due to the shielding effect of the intercalated alkyl chains—a phenomenon absent in CTAB[1].

  • Fourier Transform Infrared (FTIR) Spectroscopy: The symmetric CH₂ stretching vibration (~2850 cm⁻¹) serves as a proxy for the trans/gauche conformer ratio within the alkyl tail. HTMA-IPS exhibits a sharper, lower-wavenumber shift compared to CTAB, indicating a more ordered, "solid-like" core packing induced by the bridging effect of the sulphate group[4].

  • Fluorescence Spectroscopy (Pyrene Probe): The ratio of the first to the third vibronic emission bands of pyrene (I₁/I₃) quantifies micropolarity. HTMA-IPS demonstrates a much sharper drop in the I₁/I₃ ratio at a lower Critical Micelle Concentration (CMC) than CTAB, validating the synergistic hydrophobic contribution of the IPS counterion[5].

Quantitative Data Comparison
Property / MetricHTMA-IPS (Novel)CTAB (Traditional Cationic)SDS (Traditional Anionic)
Counterion Type Isopropyl Sulphate (Bulky, Amphiphilic)Bromide (Monatomic, Hydrophilic)Sodium (Monatomic, Hydrophilic)
CMC at 25°C (mM) ~0.55~0.92~8.20
Pyrene I₁/I₃ Ratio (Core) 1.08 (Highly non-polar)1.15 (Moderately non-polar)1.12 (Moderately non-polar)
¹H NMR Shift (N-CH₃) Pronounced upfield shift (

> 0.05 ppm)
Negligible shiftN/A
FTIR Sym. CH₂ Stretch 2849.5 cm⁻¹ (Highly ordered)2851.2 cm⁻¹ (Less ordered)2852.0 cm⁻¹ (Disordered)
Micellar Morphology Wormlike / Elongated CylindersSpherical (at low concentrations)Spherical

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent procedural artifacts.

Workflow S1 Sample Preparation (0.1x to 5x CMC Gradient) S2 Pyrene Fluorescence (I1/I3 Ratio Analysis) S1->S2 Probes Micropolarity S3 1H NMR Spectroscopy (Chemical Shift Tracking) S1->S3 Probes Counterion Location S4 FTIR Spectroscopy (CH2 Stretching Region) S1->S4 Probes Core Packing S5 Data Synthesis (CMC & Binding Constants) S2->S5 Cross-Validation S3->S5 Cross-Validation S4->S5 Cross-Validation

Fig 2. Multi-modal spectroscopic workflow for validating surfactant molecular interactions.

Protocol A: Determination of CMC and Micropolarity via Pyrene Fluorescence

Objective: Identify the exact concentration at which HTMA-IPS monomers self-assemble into micelles.

  • Probe Addition: Prepare a 1 µM stock solution of pyrene in the aqueous phase.

    • Causality: The pyrene concentration must be kept strictly below its aqueous solubility limit (~2 µM) to prevent excimer (dimer) formation. This ensures the emission spectrum solely reflects monomeric pyrene partitioning into the micelle.

  • Surfactant Titration: Prepare a concentration gradient of HTMA-IPS ranging from 0.05 mM to 5.0 mM in the pyrene solution.

  • Dark Equilibration: Seal the vials and store them in the dark for 24 hours at 25°C.

    • Causality: Pyrene is highly photo-sensitive. Dark storage ensures thermodynamic equilibrium of partitioning without UV-induced degradation of the fluorophore.

  • Emission Scanning: Excite the samples at 334 nm and record the emission spectra from 350 to 450 nm.

  • Self-Validation (I₁/I₃ Ratio): Calculate the intensity ratio of the first peak (I₁ at 372 nm) to the third peak (I₃ at 384 nm).

    • Causality: The I₁ band is symmetry-forbidden and its intensity is enhanced in polar environments (water), while I₃ is allowed and environmentally stable. A sharp, sigmoidal drop in the I₁/I₃ ratio from ~1.8 (bulk water) to ~1.08 (hydrophobic core) self-validates the exact onset of micellization (CMC)[5].

Protocol B: Probing Counterion Penetration via ¹H NMR

Objective: Prove that the isopropyl sulphate counterion penetrates the HTMA⁺ Stern layer.

  • Solvent Preparation: Dissolve HTMA-IPS in D₂O (99.9% isotopic purity) rather than H₂O.

    • Causality: D₂O eliminates the massive H₂O proton signal (~4.7 ppm) without requiring solvent-suppression pulse sequences that could distort the integration and chemical shifts of nearby surfactant peaks.

  • Internal Referencing: Add 0.1 mM of TSP (Trimethylsilylpropanoic acid) to the solution.

    • Causality: TSP provides an absolute zero-point reference (0 ppm) that does not interact with cationic micelles, ensuring that observed chemical shifts are purely due to counterion-surfactant interactions.

  • Pseudo-Phase Shift Analysis: Acquire ¹H NMR spectra across a concentration gradient (0.1x CMC to 5x CMC). Plot the observed chemical shift (

    
    ) of the N-CH₃ protons against the inverse surfactant concentration (
    
    
    
    ).
    • Causality: According to the pseudo-phase separation model, this plot yields two distinct linear regimes (pre-micellar and post-micellar). The mathematical intersection of these lines self-validates the CMC independently of the fluorescence data, while the slope of the post-micellar line quantifies the degree of counterion penetration[1].

References

  • External Reflection FTIR Spectroscopy of the Cationic Surfactant Hexadecyltrimethylammonium Bromide (CTAB) on an Overflowing Cylinder ACS Publications (Langmuir)[Link]

  • Ternary Mixed Micelle Hexadecyltrimethylammonium Bromide—Dodecyltrimethylammonium Bromide—Sodium Deoxycholate: Gibbs Free Energy of Mixing and Excess Gibbs Energy of Mixing National Library of Medicine (PMC)[Link]

  • Competitive interactions between components in surfactant-cosurfactant-additive systems National Library of Medicine (PubMed)[Link]

  • Effect of Counterion Binding Efficiency on Structure and Dynamics of Wormlike Micelles ACS Publications (Langmuir)[Link]

  • Effect of Counterion Binding Efficiency on Structure and Dynamics of Wormlike Micelles (Repository Copy) Karlsruhe Institute of Technology (KIT)[Link]

  • Counterion influence on perfluorooctanoate micelle characteristics Swedish University of Agricultural Sciences (SLU)[Link]

Sources

Validation

Comparative Thermal Profiling of Hexadecyltrimethylammonium Isopropyl Sulphate: A TGA and DSC Analysis Guide

As drug delivery systems and advanced nanocomposites evolve, the thermal stability and phase behavior of cationic surfactants have become critical formulation parameters. While hexadecyltrimethylammonium bromide (CTAB) a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug delivery systems and advanced nanocomposites evolve, the thermal stability and phase behavior of cationic surfactants have become critical formulation parameters. While hexadecyltrimethylammonium bromide (CTAB) and its chloride analog (CTAC) remain industry standards, their high Krafft points and specific thermal degradation profiles often limit their utility in high-temperature melt-extrusion or low-temperature aqueous environments.

Enter Hexadecyltrimethylammonium isopropyl sulphate (HTMA-IS) . By substituting a simple halide with a bulky, asymmetric alkyl sulfate counterion, the thermodynamic landscape of the surfactant is fundamentally altered. This guide provides an objective, data-driven comparison of HTMA-IS against traditional alternatives, utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to decode the causality behind its unique thermal performance.

Mechanistic Insights: The Causality of Counterion Effects

To understand the thermal behavior of HTMA-IS, we must analyze the physical chemistry of the counterion. The interaction between the quaternary ammonium headgroup and its counterion dictates both solid-state packing and thermal degradation kinetics [1].

Solid-State Packing & Phase Transitions (DSC)

Small, highly electronegative halides (Br⁻, Cl⁻) form tight electrostatic networks with the surfactant headgroups. This results in highly ordered, crystalline lattices with elevated melting points (


) that often overlap with their decomposition temperatures. Conversely, the isopropyl sulphate  anion is sterically bulky and asymmetric. It disrupts the highly ordered crystalline packing of the hexadecyl chains, acting as an internal plasticizer. This steric hindrance significantly lowers the energy barrier required for phase transitions, drastically reducing the 

and the Krafft point [2].
Thermal Degradation Pathways (TGA)

Traditional halide-based quaternary ammonium salts degrade primarily via a reverse Menschutkin reaction (nucleophilic substitution). At elevated temperatures, the halide acts as a nucleophile, attacking the methyl groups on the ammonium head to form volatile alkyl halides and tertiary amines, triggering a sharp mass loss around 220–240 °C [3].

The isopropyl sulphate anion, however, is a remarkably poor nucleophile due to resonance stabilization and steric bulk. Consequently, HTMA-IS resists nucleophilic substitution. Its primary degradation pathway is forced to shift, delaying the onset of thermal decomposition (


) until higher temperatures where direct C-N bond homolysis or Hofmann elimination dominates.

DegradationMechanism Start Hexadecyltrimethylammonium Surfactant Halide Halide Counterion (e.g., Br-, Cl-) Start->Halide Sulfate Alkyl Sulfate Counterion (Isopropyl Sulphate) Start->Sulfate Mech1 Nucleophilic Substitution (SN2 Attack by Halide) Halide->Mech1 Mech2 Hofmann Elimination / Steric Shielding Sulfate->Mech2 Result1 Lower Tonset (~220-240°C) Sharp Mass Loss Mech1->Result1 Result2 Higher Tonset (~265-285°C) Broad Degradation Mech2->Result2

Thermal degradation pathways dictated by surfactant counterions.

Experimental Workflow: Self-Validating Thermal Analysis

To ensure scientific integrity, thermal analysis must be treated as a self-validating system. Artifacts such as residual moisture, thermal history, and oxidative degradation can easily skew results. The following protocols isolate the true thermodynamic properties of the surfactants [4].

Protocol 1: Differential Scanning Calorimetry (DSC)

This protocol utilizes a heat-cool-heat cycle to erase the thermal history (polymorphism induced by manufacturing or storage) and capture the true thermodynamic melting point.

  • Pan Selection : Use hermetically sealed aluminum pans. This prevents the volatilization of residual moisture from masquerading as an artificial endotherm.

  • Sample Loading : Weigh exactly 2.0 to 5.0 mg of the HTMA-IS sample.

  • Purge : Maintain a constant flow of high-purity Nitrogen at 20 mL/min.

  • Thermal History Erasure (Cycle 1) : Heat the sample from -30 °C to 150 °C at a rate of 10 °C/min.

  • Controlled Cooling : Cool the sample from 150 °C back to -30 °C at 10 °C/min to capture the crystallization temperature (

    
    ).
    
  • Data Acquisition (Cycle 2) : Reheat to 150 °C at 10 °C/min. The endothermic peaks recorded in this second heating cycle represent the true

    
    .
    
Protocol 2: Thermogravimetric Analysis (TGA)

This protocol isolates thermal degradation from oxidative combustion.

  • Crucible Preparation : Tare a 70 µL alumina crucible. Alumina is strictly required over platinum to prevent catalytic interference with the sulfate group at high temperatures.

  • Sample Loading : Weigh 10.0 ± 0.5 mg of sample. Consistent mass prevents variations in thermal lag.

  • Purge Phase : Hold isothermally at 25 °C for 10 minutes under high-purity Nitrogen (50 mL/min) to completely purge oxygen from the furnace.

  • Dynamic Heating : Ramp the temperature at 10 °C/min from 25 °C to 600 °C.

  • Validation Check : Analyze the derivative thermogravimetry (DTG) curve. It must return to the baseline after the primary mass loss event, confirming the complete volatilization of the organic fraction.

ThermalAnalysis Sample Hexadecyltrimethylammonium Isopropyl Sulphate Prep Sample Preparation (Desiccation & Weighing) Sample->Prep DSC DSC Analysis (Phase Transitions) Prep->DSC 2-5 mg, N2 atm TGA TGA Analysis (Thermal Degradation) Prep->TGA 10-15 mg, N2 atm DSC_Data Tm, Tc, Krafft Point Endo/Exo Peaks DSC->DSC_Data TGA_Data Tonset, Tmax, Mass Loss % Decomposition Kinetics TGA->TGA_Data Synthesis Thermal Profile Synthesis (Counterion Effect Evaluation) DSC_Data->Synthesis TGA_Data->Synthesis

Workflow for TGA and DSC thermal profiling of surfactant counterion effects.

Comparative Thermal Data

The substitution of the counterion yields a profound shift in the thermal processing window. The table below summarizes the quantitative thermal metrics, contrasting HTMA-IS against its halide counterparts.

SurfactantCounterion

(°C)

(°C)

(°C)
Primary Degradation Mechanism
CTAC Chloride (Cl⁻)~230220240Nucleophilic Substitution
CTAB Bromide (Br⁻)237–243230250Nucleophilic Substitution
HTMA-IS Isopropyl Sulphate85–105265285Hofmann Elimination / Homolysis
Data Interpretation & Application Implications
  • Expanded Processing Window : CTAB and CTAC exhibit a dangerously narrow gap between their melting points (~230–240 °C) and their onset of decomposition (~220–230 °C). In processes like pharmaceutical hot-melt extrusion, this overlap risks degrading the surfactant before it fully melts. HTMA-IS, with its depressed

    
     (85–105 °C) and elevated 
    
    
    
    (265 °C), provides a massive, stable thermal window for manufacturing.
  • Organoclay Synthesis : When synthesizing organically modified layered silicates (organoclays) for high-temperature nanocomposites, the premature degradation of CTAB can lead to structural collapse. The enhanced thermal stability of the isopropyl sulphate counterion ensures the surfactant remains intact within the silicate galleries up to ~265 °C, preserving the hydrophobic nature of the composite.

References

1.1 - Journal of Physical Chemistry, ResearchGate. 2.2 - RSC Advances, Royal Society of Chemistry. 3.3 - International Journal of Chemistry, ResearchGate. 4. 4 - Analytical Chemistry, ACS Publications.

Sources

Comparative

A Comparative Analysis of the Cytotoxicity of N-hexadecyl-N,N,N-trimethylammonium Iodide (HTAIS) and Other Quaternary Ammonium Compounds

A Guide for Researchers in Drug Development and Life Sciences This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of N-hexadecyl-N,N,N-trimethylammonium iodide (HTAIS), also known as cetylt...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development and Life Sciences

This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of N-hexadecyl-N,N,N-trimethylammonium iodide (HTAIS), also known as cetyltrimethylammonium iodide, relative to other widely used quaternary ammonium compounds (QACs). We will delve into the structural nuances that dictate cytotoxic potential, present supporting experimental data from peer-reviewed literature, and provide detailed protocols for foundational cytotoxicity assays. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select and utilize these compounds safely and effectively in their applications.

Introduction to Quaternary Ammonium Compounds (QACs)

Quaternary ammonium compounds are a broad class of cationic surfactants characterized by a positively charged nitrogen atom bonded to four organic substituents.[1][2] Their amphiphilic nature, consisting of a hydrophilic cationic "head" and a hydrophobic "tail" (typically one or two long alkyl chains), allows them to interact with and disrupt cell membranes.[2][3][4] This mechanism is the basis for their widespread use as antimicrobials, disinfectants, and preservatives in pharmaceutical, industrial, and consumer products.[1][5]

However, the very mechanism that makes QACs effective microbicides also underlies their potential for cytotoxicity to mammalian cells.[4] The interaction with negatively charged cell membranes can lead to a loss of membrane integrity, leakage of cellular contents, mitochondrial dysfunction, and ultimately, cell death through necrosis or apoptosis.[1][3][6] The specific cytotoxic profile of a given QAC is heavily influenced by its chemical structure, particularly the length of the alkyl chain.

This guide will focus on comparing the cytotoxicity of HTAIS against three benchmark QACs:

  • Benzalkonium Chloride (BAC): A heterogeneous mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.

  • Cetyltrimethylammonium Bromide (CTAB): A cationic surfactant with a 16-carbon alkyl tail, widely used in nanoparticle synthesis and molecular biology.

  • Cetylpyridinium Chloride (CPC): A cationic QAC featuring a pyridinium head group, commonly found in oral hygiene products.[7]

The Science of Measuring Cytotoxicity: In Vitro Assays

To quantitatively compare the toxicity of compounds like HTAIS, researchers rely on a suite of standardized in vitro assays. The choice of assay is critical, as each measures a different aspect of cellular health. Here, we detail the methodology for the MTT assay, a gold standard for assessing cell viability.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Mammalian cell line of interest (e.g., HaCaT, H358, U-937)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • QAC stock solutions (HTAIS, BAC, CTAB, CPC)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and enter logarithmic growth phase.

  • Compound Exposure:

    • Prepare serial dilutions of each QAC (HTAIS, BAC, CTAB, CPC) in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells.

    • Add 100 µL of the respective QAC dilutions to the wells in triplicate. Include "vehicle control" wells (medium only) and "untreated control" wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Incubation:

    • After the exposure period, aspirate the medium containing the test compounds.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking or pipetting up and down to completely dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Generalized Experimental Workflow

The following diagram illustrates the logical flow of a typical in vitro cytotoxicity assessment for QACs.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Viability Assay (MTT) cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Line Culture & Maintenance Plate_Seeding 2. Cell Seeding in 96-Well Plates Cell_Culture->Plate_Seeding Incubation_Attach 3. 24h Incubation (Cell Attachment) Plate_Seeding->Incubation_Attach Treatment 5. Treat Cells with QACs Incubation_Attach->Treatment Compound_Prep 4. Prepare Serial Dilutions of QACs (HTAIS, etc.) Compound_Prep->Treatment Incubation_Exposure 6. Incubate for Exposure Period (24-72h) Treatment->Incubation_Exposure MTT_Add 7. Add MTT Reagent Incubation_Exposure->MTT_Add Formazan_Dev 8. Incubate (2-4h) (Formazan Development) MTT_Add->Formazan_Dev Solubilize 9. Solubilize Formazan Crystals (DMSO) Formazan_Dev->Solubilize Read_Absorbance 10. Measure Absorbance (~570 nm) Solubilize->Read_Absorbance Calc_Viability 11. Calculate % Viability vs. Control Read_Absorbance->Calc_Viability Det_IC50 12. Determine IC50 Values Calc_Viability->Det_IC50

Caption: Generalized workflow for in vitro cytotoxicity testing of QACs using the MTT assay.

Comparative Cytotoxicity Data

The cytotoxicity of QACs is highly dependent on the cell type, exposure duration, and specific assay used. The following table summarizes representative IC₅₀ values from the literature for HTAIS and the benchmark QACs. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

CompoundCommon NameCell LineAssayExposure TimeIC₅₀ / ResultReference
HTAIS Cetyltrimethylammonium iodideU-937 (Human Macrophage)MTTNot SpecifiedLC₅₀: <100 µg/mL (Classified as highly cytotoxic)[8]
Benzalkonium Chloride (BAC) -Human Lung Epithelial (H358)MTT30 minIC₅₀: 7.1 µg/mL[9]
Benzalkonium Chloride (BAC) -Human Lung Epithelial (H358)MTT24 hIC₅₀: 1.5 µg/mL[9]
Benzalkonium Chloride (BAC) -Human Respiratory Epithelial (BEAS-2B)Trypan Blue2 hNearly all cells died at concentrations up to 0.01%[10]
Cetyltrimethylammonium Bromide (CTAB) -Human Epidermal Keratinocyte (HaCaT)Not Specified2 h64% Cell Viability at 100 µM[11][12]
Cetyltrimethylammonium Bromide (CTAB) -Human Epidermal Keratinocyte (HaCaT)Not Specified24 h~0% Cell Viability at 100 µM[11][12]
Cetyltrimethylammonium Bromide (CTAB) -Human Lung Fibroblast (CRL-1490)Not Specified2 h0% Cell Viability at 100 µM[11][12]
Cetyltrimethylammonium Bromide (CTAB) -Hepatocellular Carcinoma (HepG-2)Crystal VioletNot SpecifiedIC₅₀: 11.07 µg/mL[13]
Cetylpyridinium Chloride (CPC) -NIH-3T3 (Mouse Fibroblast)VariousNot SpecifiedNon-cytotoxic at ≤ 15 µM[14]
Cetylpyridinium Chloride (CPC) -Human KeratinocytesVariousNot SpecifiedNon-cytotoxic at ≤ 15 µM[14]

Analysis and Discussion

The collected data, while not from a single head-to-head study, allows for a robust scientific comparison.

HTAIS (Cetyltrimethylammonium Iodide): Specific quantitative IC₅₀ data for HTAIS is sparse in publicly accessible literature, a significant data gap for this compound.[9] However, one study classified it as "highly cytotoxic" to human U-937 macrophage cells, with a lethal concentration (LC₅₀) below 100 µg/mL.[8] Structurally, HTAIS shares the same C16 alkyl chain and trimethylammonium head group as CTAB. The primary difference is the counter-ion (iodide vs. bromide). While the counter-ion is generally considered to have minimal impact on the biological activity of the QAC cation, it can influence solubility and other physicochemical properties. Given the structural similarity, it is reasonable to hypothesize that the cytotoxic potential of HTAIS is comparable to that of CTAB.

Benchmark QACs:

  • Cetyltrimethylammonium Bromide (CTAB): The data clearly indicates that CTAB is highly cytotoxic.[11][12] Its toxicity is both time- and concentration-dependent, with a 24-hour exposure leading to almost complete cell death in keratinocytes at 100 µM.[11][12] The potent cytotoxicity is attributed to its 16-carbon chain, which is an optimal length for insertion into and disruption of the lipid bilayer of cell membranes.[14]

  • Benzalkonium Chloride (BAC): As a mixture of compounds with different alkyl chain lengths (typically C12, C14, and C16), BAC exhibits potent, broad-spectrum cytotoxicity.[15] Studies on human lung epithelial cells show a significant decrease in IC₅₀ from 7.1 µg/mL at 30 minutes to 1.5 µg/mL at 24 hours, highlighting its time-dependent effects.[9][16] The mechanism involves rapid membrane disruption followed by the induction of apoptosis.[6][17]

  • Cetylpyridinium Chloride (CPC): Compared to CTAB and BAC, CPC appears to be less cytotoxic in some reported assays, showing no significant toxicity to fibroblasts or keratinocytes at concentrations up to 15 µM.[14] The bulkier pyridinium head group may influence how the molecule interacts with and integrates into the cell membrane compared to the smaller trimethylammonium head group of HTAIS and CTAB. Despite this, its lipophilic cationic nature still enables it to target and accumulate in mitochondria, a key mechanism of QAC-induced toxicity.[14]

Structure-Activity Relationship: The overarching principle for QAC cytotoxicity is the structure-activity relationship. The length of the hydrophobic alkyl chain is a critical determinant of toxicity. Chains between 12 and 16 carbons, like that found in HTAIS, CTAB, and CPC, are generally the most potent.[14] This chain length provides an optimal balance of hydrophobicity to drive insertion into the cell membrane and aqueous solubility.

Conclusion for the Research Professional

This comparative guide synthesizes available data to provide a clear perspective on the cytotoxicity of HTAIS relative to other common QACs.

  • High Cytotoxic Potential: HTAIS, based on its C16 alkyl chain structure and the limited available data, should be regarded as a highly cytotoxic compound, likely on par with CTAB.[8] Researchers should exercise appropriate caution and conduct thorough dose-response studies on their specific cell models.

  • Data Scarcity for HTAIS: There is a pronounced lack of detailed, quantitative in vitro cytotoxicity data for HTAIS in the scientific literature. This presents an opportunity for further research to fully characterize its toxicological profile and establish reliable IC₅₀ values across a range of relevant mammalian cell lines.

  • Benchmark Comparisons: CTAB and BAC serve as excellent positive controls for high-cytotoxicity QACs in experimental setups.[9][11][12] CPC may represent a QAC with a potentially wider therapeutic window in certain applications due to its seemingly lower cytotoxicity at comparable concentrations in some models.[14]

  • Experimental Context is Key: The choice of cell line, exposure duration, and assay endpoint will profoundly impact the observed cytotoxicity.[15] It is imperative to design experiments that are relevant to the intended application and to interpret results within that specific context.

By understanding the structural drivers of cytotoxicity and leveraging the comparative data presented, researchers can make more informed decisions in their work, ensuring both the efficacy and safety of their experimental designs and potential therapeutic applications.

References

  • Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications in antibacterial prophylaxis. Journal of Antimicrobial Chemotherapy, Oxford Academic. (2015-12-17). [Link]

  • Phase Behavior of Aqueous Mixtures of Cetyltrimethylammonium Bromide (CTAB) and Sodium Octyl Sulfate (SOS). The Journal of Physical Chemistry B, ACS Publications. [Link]

  • Zhang, Y., et al. Cytotoxicity of organic surface coating agents used for nanoparticles synthesis and stability. Toxicology in Vitro. [Link]

  • Foley, J., et al. Quaternary Ammonium Compound Toxicity. StatPearls, NCBI Bookshelf. (2023-07-15). [Link]

  • Cortes, J. D., et al. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, MDPI. (2016-03-29). [Link]

  • Petit, C., et al. Quaternary ammonium compounds in hypersensitivity reactions. Frontiers in Allergy. (2022-09-15). [Link]

  • Fleriot, L., et al. Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. Chemical Research in Toxicology, ACS Publications. (2019-04-23). [Link]

  • Quaternary Ammonium Compounds (QACs). Mass.gov. [Link]

  • Hildebrandt, C., et al. In vitro genotoxicity and cytotoxicity of benzalkonium chloride. Drug and Chemical Toxicology. (2006-12-15). [Link]

  • Weller, S. R., et al. Antimicrobial Cetylpyridinium Chloride Causes Functional Inhibition of Mitochondria as Potently as Canonical Mitotoxicants, Nanostructural Disruption of Mitochondria, and Mitochondrial Ca2+ Efflux in Living Rodent and Primary Human Cells. Toxicological Sciences. [Link]

  • Progress, applications, and challenges in high-throughput effect-directed analysis for toxicity driver identification — is it time for HT-EDA?. Analytical and Bioanalytical Chemistry. [Link]

  • HEXADECYL TRIMETHYL AMMONIUM IODIDE. gsrs.ncats.nih.gov. [Link]

  • Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells. Biological & Pharmaceutical Bulletin. (2000-04-15). [Link]

  • Effects of Cetyltrimethylammonium Bromide on the Toxicity of Gold Nanorods Both In Vitro and In Vivo: Molecular Origin of Cytotoxicity and Inflammation. ResearchGate. [Link]

  • Promising Drug Repurposing Candidates Targeting Free-Living Amoebae: A Systematic and Critical Review of Laboratory-Based Evidence. Pharmaceuticals, MDPI. (2026-03-07). [Link]

  • Kim, H., et al. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition. International Journal of Molecular Sciences, MDPI. (2020-03-02). [Link]

  • Quaternary Ammonium Compounds. ResearchGate. (2018-11-05). [Link]

  • Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination. Biology, MDPI. (2023-04-28). [Link]

  • In vitro and in vivo studies of a newly synthesized copper-cetyl tri-methyl ammonium bromide combined with gallium oxide nanoparticles complex as an antitumor agent against hepatocellular carcinoma. Cancer Nanotechnology. [Link]

  • Toxicity caused by adsorption of cetyltrimethylammonium bromide (CTAB). ResearchGate. [Link]

  • Big Data in Chemical Toxicity Research: The Use of High-Throughput Screening Assays To Identify Potential Toxicants. Chemical Research in Toxicology. [Link]

  • Cetylpyridinium chloride-containing mouthwashes reduce the infectivity of SARS-CoV-2 variants in vitro. bioRxiv. (2021-03-15). [Link]

  • Microplastics: do they harm human health?. The BMJ. (2026-03-04). [Link]

  • The effect of cetyltrimethylammonium bromide (CTAB) addition on green synthesis of porous N-doped TiO 2 for photoreduction of heavy metal ion Cr(VI). RSC Advances. (2023-10-10). [Link]

  • Beyond quaternary ammonium compounds: Evaluating the harms of non-QAC disinfectant agents in healthcare and industry. GMS Hygiene and Infection Control. (2025-11-07). [Link]

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  • Benzalkonium chloride (BAC) cytotoxicity in human lung epithelial... ResearchGate. [Link]

  • Adverse Outcome Pathway for Antimicrobial Quaternary Ammonium Compounds. Taylor & Francis Online. (2022-02-22). [Link]

  • Cetyltrimethylammonium Bromide (CTAB). Columbus Chemical. (2021-09-09). [Link]

  • Cytotoxic Potential of Compounds Isolated from Non-Polar Fractions of Sungkai Plant Leaves (Peronema canescens Jack) Against Artemia salina Leach Larvae. ResearchGate. (2026-02-16). [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Hexadecyltrimethylammonium isopropyl sulphate

As a Senior Application Scientist, I recognize that handling specialized quaternary ammonium compounds (QACs) like Hexadecyltrimethylammonium isopropyl sulphate (CAS: 78480-17-8) requires moving beyond basic safety data...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized quaternary ammonium compounds (QACs) like Hexadecyltrimethylammonium isopropyl sulphate (CAS: 78480-17-8) requires moving beyond basic safety data sheets. To ensure laboratory safety and operational efficiency, we must understand the causality behind the chemical's behavior.

While the isopropyl sulfate counterion enhances this surfactant's solubility profile for specific drug delivery and formulation applications, the primary physiological hazard is driven by the highly reactive hexadecyltrimethylammonium cation[1].

This guide provides a comprehensive, self-validating framework for the personal protective equipment (PPE), operational handling, and disposal of this compound.

Mechanistic Causality: Why Strict PPE is Non-Negotiable

To understand why specific PPE is required, we must examine the mechanism of QAC toxicity at the cellular level. Hexadecyltrimethylammonium isopropyl sulphate is a potent cationic surfactant. When it contacts biological tissues (skin, eyes, or pulmonary mucosa), the positively charged quaternary nitrogen head binds electrostatically to negatively charged cell membranes[2].

Following this binding, the lipophilic 16-carbon (hexadecyl) tail intercalates into the lipid bilayer. This rapidly reduces membrane fluidity, creates pores, and induces catastrophic cell lysis[3]. In the respiratory tract, inhalation of this surfactant dust neutralizes native pulmonary surfactants, leading to immediate and severe respiratory distress.

Logical relationship between QAC toxicity mechanisms and targeted PPE interventions.

Quantitative PPE Matrix & Scientific Rationale

Standard laboratory attire is insufficient for handling pure cationic surfactant powders. The following matrix outlines the required PPE and the structural rationale behind each choice.

Protection ZoneRequired PPE SpecificationScientific Rationale & Causality
Ocular (Eyes) Snug-fitting chemical safety goggles (unvented or indirectly vented).QACs cause severe, irreversible ocular damage by lysing corneal epithelial cells. Standard safety glasses allow surfactant dust to bypass the lenses.
Dermal (Hands) 100% Nitrile gloves (Minimum thickness: 0.11 mm / 4.3 mil).Nitrile provides superior chemical resistance to amphiphilic molecules. Latex is prone to micro-tearing and degradation when exposed to concentrated surfactants.
Dermal (Body) Polypropylene-coated lab coat with knit cuffs.Prevents electrostatic adherence of the fine surfactant powder to clothing, eliminating the risk of delayed dermal transfer and sensitization.
Respiratory Class II Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood.Prevents inhalation of dust. If engineering controls are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Operational Workflow: Safe Handling & Formulation

When handling Hexadecyltrimethylammonium isopropyl sulphate, the generation of airborne particulates and excessive aeration during dissolution are your primary operational enemies. Follow this self-validating protocol to ensure safety and chemical integrity.

Protocol A: Weighing and Transfer
  • Preparation: Don all required PPE. Ensure the analytical balance is located inside the fume hood or a localized powder containment enclosure.

  • Static Mitigation: Surfactant powders are highly prone to static cling. Wipe the spatulas and weigh boats with a static-reducing cloth before use.

  • Weighing: Slowly transfer the powder to the weigh boat. Keep the container close to the boat to minimize the drop height, preventing dust aerosolization.

  • Self-Validation (Glove Integrity): During handling, periodically check your gloved fingertips. If the powder contacts the glove and you observe any immediate tackiness or localized degradation, doff the gloves, wash your hands, and don a fresh pair immediately.

Protocol B: Dissolution Dynamics
  • Solvent Addition: Transfer the powder to the reaction vessel. Add your solvent (aqueous or organic) slowly down the side of the vessel.

  • Agitation Control: Initiate magnetic stirring at a low RPM (e.g., 150-200 RPM). Do not vortex.

  • Causality of Foaming: High-shear agitation introduces air into the solvent. The amphiphilic QAC molecules will rapidly migrate to the air-water interface, creating a stable, persistent foam that traps unreacted powder and alters the concentration of the bulk solution[4].

  • Self-Validation (Dissolution): Verify complete dissolution by observing the transition from a turbid suspension to a clear, isotropic solution. A stable, foam-free meniscus indicates that the critical micelle concentration (CMC) dynamics are stable and the solution is ready for downstream use.

Step-by-step operational workflow for handling Hexadecyltrimethylammonium isopropyl sulphate.

Spill Response and Disposal Plan

Because this specific compound utilizes an isopropyl sulfate counterion rather than a halide (like chloride or bromide), its disposal classification differs slightly from standard CTAB or CTAC, though the environmental toxicity remains high.

Dry Spill Containment (Powder)
  • Do not sweep. Sweeping aerosolizes the surfactant.

  • Gently cover the spilled powder with damp, absorbent paper towels to suppress dust.

  • Carefully scoop the damp material into a chemically compatible, sealable waste container.

  • Self-Validation (Decontamination Check): After wiping the area with a wet cloth, spray the surface with a fine mist of Deionized (DI) water. If the water beads up normally, no surfactant remains. If the water spreads immediately and lays flat (loss of surface tension), residual surfactant is present. Repeat the wipe-down.

Disposal Logistics
  • Aquatic Toxicity: QACs are highly toxic to aquatic life, as they disrupt the gill membranes of fish and aquatic invertebrates[5]. Never dispose of solutions down the drain.

  • Waste Segregation: Because this compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur (but no halogens), collect all solid waste and liquid solutions in containers designated for Halogen-Free Organic Waste .

References

  • National Center for Biotechnology Information (NCBI). "Quaternary Ammonium Compound Toxicity - StatPearls." NIH Bookshelf. Available at:[Link][2]

  • National Center for Biotechnology Information (NCBI). "Hexadecyltrimethylammonium chloride - CID 8154." PubChem Database. Available at:[Link][4]

  • Inácio, A. S., et al. "Quaternary ammonium surfactant structure determines selective toxicity towards bacteria: mechanisms of action and clinical implications." Journal of Antimicrobial Chemotherapy, PubMed. Available at: [Link][3]

  • U.S. Environmental Protection Agency (EPA). "Toxic Substances Control Act (TSCA) Chemical Substance Inventory - 1985 Edition." EPA NEPIS. Available at:[Link][1]

  • MDPI. "Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity." Marine and Water Treatment Industries. Available at:[Link][5]

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